molecular formula C8H18O2 B089816 1,1-Dipropoxyethane CAS No. 105-82-8

1,1-Dipropoxyethane

Cat. No.: B089816
CAS No.: 105-82-8
M. Wt: 146.23 g/mol
InChI Key: MISTZQJSHHTDCF-UHFFFAOYSA-N
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Description

1,1-Dipropoxyethane, an acetaldehyde dipropyl acetal, serves as a valuable solvent and chemical intermediate in advanced scientific research. Its structure, featuring two propoxy groups bound to a central ethane moiety, provides a stable, non-nucleophilic environment essential for specialized organic syntheses, including the development of pharmaceuticals and agrochemicals . In the field of energy storage, this compound is recognized as a derivative of 1,2-diethoxyethane (DEE), a prototype molecule in a class of ether solvents systematically investigated for next-generation lithium-organic batteries . Research indicates that tuning the solvent structure, for instance by adjusting terminal alkyl chains as seen in this compound, is a critical strategy for inhibiting the dissolution of organic carbonyl electrode materials (OCEMs) in electrolytes . This dissolution is a primary bottleneck causing capacity fading, and the competitive solvation by ion-solvation structures and free solvents, which can be modulated by solvent design, is key to achieving long-cycle battery life . Furthermore, this compound acts as a precursor and model substrate in catalytic chemistry, aiding in the development of more efficient processes such as the base-supported upgrading of acetaldehyde . Its utility in creating controlled reaction conditions makes it a reagent of interest for developing novel synthetic pathways and optimizing material performance in electrochemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-propoxyethoxy)propane
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InChI

InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISTZQJSHHTDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID5059325
Record name Propane, 1,1'-[ethylidenebis(oxy)]bis-
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Molecular Weight

146.23 g/mol
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CAS No.

105-82-8
Record name 1,1′-[Ethylidenebis(oxy)]bis[propane]
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Record name 1,1-Dipropoxyethane
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Record name Propane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name 1,1-dipropoxyethane
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Record name 1,1-DIPROPOXYETHANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dipropoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dipropoxyethane, also known as acetaldehyde dipropyl acetal, is an organic compound classified as an acetal. Acetals are valuable functional groups in organic synthesis, primarily utilized as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. The synthesis of this compound serves as a fundamental example of acetalization, a reversible acid-catalyzed nucleophilic addition reaction. This guide provides a comprehensive overview of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core principles of the reaction, a detailed experimental protocol, and the characterization of the final product.

Core Principles: The Chemistry of Acetal Formation

The synthesis of this compound involves the reaction of acetaldehyde with two equivalents of n-propanol in the presence of an acid catalyst.[1][2][3] The overall reaction is an equilibrium process where water is formed as a byproduct.

Reaction Scheme:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O (Acetaldehyde) + (n-Propanol) ⇌ (this compound) + (Water)

To achieve a high yield of the acetal, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water as it is formed, a classic application of Le Châtelier's principle.[2] A common laboratory technique for this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene.

The mechanism of acetal formation proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetaldehyde carbonyl group, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by Alcohol: A molecule of n-propanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Deprotonation to form a Hemiacetal: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton to form a hemiacetal intermediate.[2]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining oxygen atom helps to expel a molecule of water, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of n-propanol attacks the electrophilic carbon of the oxonium ion.

  • Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Acetaldehyde (CH₃CHO)

  • n-Propanol (CH₃CH₂CH₂OH), anhydrous

  • Toluene, anhydrous

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) or another suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the introduction of water.

  • Charging the Flask: To the round-bottom flask, add n-propanol (2.2 equivalents) and anhydrous toluene.

  • Addition of Reactants: While stirring, add acetaldehyde (1.0 equivalent). Subsequently, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 equivalents).

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. This typically takes several hours. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess n-propanol using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 148-150 °C at 760 mmHg
Density 0.830 g/mL at 25 °C
Refractive Index (n_D²⁰) 1.397

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the propyl groups.

  • A sextet for the methylene protons (-CH₂-) adjacent to the methyl groups of the propyl chains.

  • A triplet for the methylene protons (-OCH₂-) directly attached to the oxygen atoms.

  • A quartet for the methine proton (-CH-) of the ethylidene group.

  • A doublet for the methyl protons (-CH₃) of the ethylidene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected signals include:

  • A signal for the methyl carbons of the propyl groups.

  • A signal for the central methylene carbons of the propyl groups.

  • A signal for the methylene carbons attached to the oxygen atoms.

  • A signal for the methine carbon of the acetal group (O-CH-O).

  • A signal for the methyl carbon of the ethylidene group.

IR (Infrared) Spectroscopy:

The IR spectrum of this compound is characterized by the following key absorptions:

  • Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

  • A strong, characteristic C-O stretching band for the acetal group, typically in the range of 1050-1150 cm⁻¹.

  • The absence of a strong C=O stretching band (around 1715 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the formation of the acetal and the consumption of the starting aldehyde and alcohol.

Mandatory Visualization

Signaling Pathway of Acid-Catalyzed Acetal Formation

Acetal_Formation_Pathway Acetaldehyde Acetaldehyde Protonated_Aldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Aldehyde + H+ Propanol1 n-Propanol Hemiacetal_Intermediate Hemiacetal Intermediate Propanol1->Hemiacetal_Intermediate Nucleophilic Attack H_plus H+ H_plus->Protonated_Aldehyde Protonated_Aldehyde->Hemiacetal_Intermediate Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Water_out H₂O Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal Propanol2 n-Propanol Propanol2->Protonated_Acetal Nucleophilic Attack Acetal This compound Protonated_Acetal->Acetal - H+ H_plus_regen H+

Caption: Acid-catalyzed formation of this compound from acetaldehyde and n-propanol.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start Setup Assemble Dry Glassware: Round-bottom flask, Dean-Stark, Condenser Start->Setup Charge Charge Flask with: n-Propanol, Toluene, Acetaldehyde, PTSA Setup->Charge Reflux Heat to Reflux (Azeotropic removal of water) Charge->Reflux Monitor Monitor Reaction (Water collection in Dean-Stark) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Work-up Cool->Workup Wash_NaHCO3 Wash with NaHCO₃ (aq) Workup->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Purification Purification Dry->Purification Filter Filter Purification->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Distill Fractional Distillation Concentrate->Distill Product Pure this compound Distill->Product End End Product->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Formation of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dipropoxyethane, also known as acetaldehyde dipropyl acetal, is a member of the acetal functional group, which serves as a crucial protecting group for aldehydes in multi-step organic syntheses. The formation of acetals is a cornerstone of synthetic chemistry, enabling the selective transformation of other functional groups within a molecule by temporarily masking the reactivity of a carbonyl group. This guide provides a comprehensive overview of the mechanism, experimental protocols, and catalytic conditions for the synthesis of this compound, tailored for professionals in research and drug development.

Core Mechanism of Acetal Formation

The synthesis of this compound proceeds via the acid-catalyzed nucleophilic addition of two equivalents of n-propanol to one equivalent of acetaldehyde. The reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated as a byproduct is typically removed.[1]

The mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A molecule of n-propanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of the Hemiacetal: The intermediate loses a proton to yield a hemiacetal.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, resulting in the formation of a resonance-stabilized carbocation (an oxonium ion).

  • Second Nucleophilic Attack: A second molecule of n-propanol attacks the carbocation.

  • Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Mandatory Visualizations

Reaction_Mechanism Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H⁺ Propanol1 n-Propanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acetaldehyde->Tetrahedral_Intermediate1 + n-Propanol Hemiacetal Hemiacetal Tetrahedral_Intermediate1->Hemiacetal - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Water Water Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + n-Propanol Acetal This compound Protonated_Acetal->Acetal - H⁺ H_plus2 H⁺ (regenerated)

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Experimental_Workflow Start Start: Combine Acetaldehyde, n-Propanol, and Acid Catalyst Reaction Reaction under controlled temperature with removal of water Start->Reaction Quenching Quench reaction (e.g., with a weak base) Reaction->Quenching Extraction Workup: Phase separation and extraction with an organic solvent Quenching->Extraction Drying Dry organic layer (e.g., with anhydrous Na₂SO₄) Extraction->Drying Purification Purification: Distillation or column chromatography Drying->Purification Characterization Characterization (e.g., NMR, GC-MS) Purification->Characterization End End: Pure this compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Materials:

  • Acetaldehyde (freshly distilled), 11.4 moles

  • n-Propanol, 21.7 moles

  • Anhydrous Calcium Chloride (granular), 1.8 moles

  • Anhydrous Potassium Carbonate

  • Ice-water bath

  • Large reaction vessel (e.g., a 4-L bottle) with a tightly fitting stopper

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a 4-L reaction vessel, combine 21.7 moles of n-propanol and 1.8 moles of granular anhydrous calcium chloride.

  • Cooling: Cool the mixture to 8°C or below in an ice-water bath.

  • Addition of Acetaldehyde: Slowly add 11.4 moles of freshly distilled acetaldehyde down the sides of the vessel to form a distinct layer over the propanol solution. It is crucial to perform this step in a well-ventilated fume hood due to the volatility and flammability of acetaldehyde.

  • Reaction Initiation: Tightly stopper the vessel and shake vigorously for several minutes. A significant increase in temperature will be observed.

  • Reaction Period: Allow the mixture to stand at room temperature for 24 to 48 hours, with intermittent shaking. The mixture will separate into two layers within the first couple of hours.

  • Workup - Separation: After the reaction period, carefully separate the upper layer containing the crude this compound.

  • Workup - Washing: Wash the separated organic layer three times with equal volumes of water to remove any remaining n-propanol and calcium chloride.

  • Drying: Dry the organic layer over anhydrous potassium carbonate for several hours.

  • Purification: Purify the dried product by fractional distillation. Collect the fraction boiling at the expected boiling point of this compound (approximately 147-149°C).

Safety Precautions: Acetaldehyde is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Anhydrous calcium chloride is hygroscopic and should be handled accordingly.

Data Presentation: Catalysts for Acetalization

A variety of acid catalysts can be employed for the synthesis of acetals. The choice of catalyst can influence reaction rates, yields, and the ease of workup. Below is a summary of commonly used catalysts for acetalization reactions, which are applicable to the synthesis of this compound.[4]

Catalyst TypeExamplesTypical ConditionsRemarks
Homogeneous Protic Acids Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH)Catalytic amounts, often with azeotropic removal of water.Highly effective but can be corrosive and require neutralization during workup.[4]
Homogeneous Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂)Catalytic amounts, often under anhydrous conditions.Can be effective for substrates sensitive to strong protic acids.
Heterogeneous Solid Acids Amberlyst-15, Nafion, Zeolites, Montmorillonite clayThe catalyst is a solid, allowing for easy separation from the reaction mixture by filtration.Offer advantages in terms of reusability and simplified workup.[5]
Other Anhydrous Calcium Chloride (CaCl₂)Used in stoichiometric amounts as both a catalyst and a dehydrating agent.A classical method, particularly for simple acetals.[2][3]

Conclusion

The formation of this compound is a fundamental and well-understood acid-catalyzed reaction. By carefully selecting the appropriate catalyst and reaction conditions, particularly with the effective removal of water, high yields of the desired acetal can be achieved. This guide provides the essential mechanistic insights and a detailed, adaptable experimental protocol to aid researchers and professionals in the successful synthesis of this compound for its application as a protecting group in complex molecular syntheses, a critical step in modern drug development and organic chemistry.

References

An In-depth Technical Guide to 1,1-Dipropoxyethane: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-dipropoxyethane (CAS No. 105-82-8), also known as acetaldehyde dipropyl acetal.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular structure, physicochemical characteristics, synthesis, and characteristic chemical reactions. Particular emphasis is placed on its behavior as an acetal, including a detailed protocol for its acid-catalyzed hydrolysis. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented with interpretations to aid in the identification and characterization of this compound.

Introduction

This compound is an organic compound classified as an acetal. Acetals are characterized by two ether groups attached to the same carbon atom. This functional group imparts specific chemical properties, most notably its stability in neutral and basic conditions and its susceptibility to hydrolysis under acidic conditions. This reactivity profile makes acetals like this compound valuable as protecting groups for aldehydes in organic synthesis and potentially relevant in the design of prodrugs that are activated in acidic environments. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C8H18O2[2]
Molecular Weight 146.23 g/mol [2]
CAS Number 105-82-8[1]
Appearance Colorless liquid[4]
Boiling Point 147 °C[5]
Melting Point Data not available
Density 0.830 g/mL[5]
Refractive Index (nD) 1.397[5]
Flash Point 35 °C (95 °F)[6]
Table 2: Solubility Profile of this compound
SolventQualitative Solubility
Water Sparingly soluble
Ethanol Soluble
Diethyl Ether Soluble
Acetone Soluble

Synthesis of this compound

This compound is synthesized by the acid-catalyzed reaction of acetaldehyde with two equivalents of n-propanol. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of n-propanol to form the stable acetal and water.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, acetaldehyde diethyl acetal.

Materials:

  • Acetaldehyde (freshly distilled)

  • n-Propanol

  • Anhydrous Calcium Chloride (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Anhydrous Potassium Carbonate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-propanol (2.2 equivalents) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Cool the mixture in an ice bath.

  • Slowly add freshly distilled acetaldehyde (1 equivalent) to the cooled alcohol-acid mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion. The removal of water, for example by using a Dean-Stark apparatus, can improve the yield.

  • After reflux, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by adding a mild base, such as sodium carbonate, until the effervescence ceases.

  • Perform a liquid-liquid extraction. Add water to the mixture and extract the organic layer with a suitable solvent like diethyl ether.

  • Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid and unreacted acetaldehyde.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 147 °C.

Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Acetaldehyde Acetaldehyde Mix Mix and Reflux Acetaldehyde->Mix nPropanol n-Propanol nPropanol->Mix Catalyst Acid Catalyst Catalyst->Mix Neutralize Neutralize Mix->Neutralize Extract Extract Neutralize->Extract Wash Wash Extract->Wash Dry Dry Wash->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Synthesis workflow for this compound.

Chemical Reactivity: Acid-Catalyzed Hydrolysis

The most significant chemical reaction of this compound is its hydrolysis back to acetaldehyde and n-propanol. This reaction is catalyzed by acid and is reversible. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of an n-propanol molecule to form a resonance-stabilized carbocation. Nucleophilic attack by water on this carbocation, followed by deprotonation and subsequent loss of the second n-propanol molecule, yields the final products.

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis by GC-MS

This protocol is a general guideline for monitoring the hydrolysis of this compound.

Materials:

  • This compound

  • Aqueous buffer solutions of varying pH (e.g., pH 4, 5, 6)

  • Internal standard (e.g., a stable ether or alkane not present in the reaction mixture)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS instrument

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • In separate vials, add a known amount of the stock solution to the different pH buffer solutions.

  • Initiate the reaction and start a timer. Maintain the vials at a constant temperature (e.g., 25 °C).

  • At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and a known amount of the internal standard.

  • Extract the organic components with the chosen extraction solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic extract by GC-MS to quantify the remaining this compound and the formation of acetaldehyde and n-propanol.

Hydrolysis Signaling Pathway:

G Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Carbocation Resonance-Stabilized Carbocation ProtonatedAcetal->Carbocation - n-Propanol Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O Aldehyde Acetaldehyde Hemiacetal->Aldehyde - n-Propanol, - H+ Propanol n-Propanol Water H2O H_plus H+

Acid-catalyzed hydrolysis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The methine proton (CH) of the acetal group will appear as a quartet coupled to the methyl protons. The methylene protons (-O-CH₂-) of the propoxy groups will appear as a triplet, coupled to the adjacent methylene protons. The other methylene protons of the propoxy groups will appear as a sextet, coupled to the adjacent methyl and methylene protons. The terminal methyl protons (-CH₃) of the propoxy groups will appear as a triplet.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms. The acetal carbon (O-C-O) will appear significantly downfield. The carbons of the propoxy groups will have characteristic chemical shifts, with the carbon directly attached to the oxygen appearing further downfield than the other two carbons in the propyl chain.

Note: Detailed, experimentally verified spectral data with peak assignments and coupling constants for this compound are not consistently available in public databases. The interpretation provided is based on the known chemical shifts and coupling patterns for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H and C-O stretching and bending vibrations. Key expected absorption bands are:

  • ~2960-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.

  • ~1150-1050 cm⁻¹: Strong C-O stretching vibrations characteristic of the ether linkages in the acetal group.

  • ~1470-1370 cm⁻¹: C-H bending vibrations.

The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (m/z 146) may be weak or absent. The fragmentation is likely to be dominated by α-cleavage, leading to the loss of a propoxy radical or a propyl radical to form stable oxonium ions. Common fragments would include:

  • m/z 101: Loss of a propyl radical (•C₃H₇).

  • m/z 87: Loss of a propoxy radical (•OC₃H₇).

  • m/z 73: Further fragmentation of the larger ions.

  • m/z 43: Propyl cation ([C₃H₇]⁺).

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This compound is a valuable organic compound with distinct physical and chemical properties defined by its acetal functional group. This guide has provided a comprehensive overview of its characteristics, synthesis, and reactivity, with a focus on its acid-catalyzed hydrolysis. The provided experimental protocols and spectroscopic interpretations serve as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to determine its precise melting point and quantitative solubility in various solvents.

References

Spectroscopic Profile of 1,1-Dipropoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dipropoxyethane (CAS No. 105-82-8), a key acetal used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is a compilation of data from various spectral databases and literature sources, supplemented with predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, causing a downfield shift for protons on carbons attached to oxygen.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.6 - 4.7Quartet1HO-CH-O
b3.4 - 3.6Triplet4H-O-CH₂-CH₂-CH₃
c1.5 - 1.7Sextet4H-O-CH₂-CH₂-CH₃
d0.9 - 1.0Triplet6H-O-CH₂-CH₂-CH₃
e1.2 - 1.3Doublet3HCH-CH₃
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, each corresponding to a unique carbon environment.

SignalChemical Shift (δ, ppm)Assignment
1~100O-CH-O
2~65-O-CH₂-CH₂-CH₃
3~23-O-CH₂-CH₂-CH₃
4~20CH-CH₃
5~10-O-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-H and C-O stretching vibrations. The absence of a broad O-H absorption band around 3300 cm⁻¹ confirms the absence of alcohol impurities.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H (alkane) stretching
1470 - 1450MediumC-H bending
1380 - 1365MediumC-H bending (methyl)
1150 - 1050StrongC-O (ether) stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 146 is often weak or absent due to the lability of the acetal functional group. The fragmentation is dominated by α-cleavage, leading to the formation of stable oxonium ions.[3]

m/zRelative IntensityAssignment
146Low[M]⁺ (Molecular Ion)
103High[M - C₃H₇]⁺
87Medium[M - OC₃H₇]⁺
73High[C₄H₉O]⁺
45High[C₂H₅O]⁺
43Very High[C₃H₇]⁺ (Base Peak)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 120 ppm.

IR Spectroscopy

Sample Preparation: A neat liquid sample of this compound is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation and Parameters:

  • Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

structure Molecular Structure of this compound C1 CH₃ C2 CH C2->C1 O1 O C2->O1 O2 O C2->O2 C3 CH₂ O1->C3 C4 CH₂ C3->C4 C5 CH₃ C4->C5 C6 CH₂ O2->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8

Caption: Molecular Structure of this compound.

workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation Sample This compound Sample NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep IR_Prep Neat Liquid Film on KBr plates Sample->IR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C-O, C-H) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data

Caption: General Workflow for Spectroscopic Analysis.

References

discovery and history of 1,1-dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 1,1-Dipropoxyethane

Introduction

This compound, also known by its common name acetaldehyde dipropyl acetal, is an organic compound with the chemical formula C₈H₁₈O₂. It belongs to the acetal class of organic compounds, which are characterized by a carbon atom bonded to two alkoxy groups. Acetals are significant in organic synthesis, often employed as protecting groups for aldehydes due to their stability under neutral or basic conditions and their facile removal in acidic environments. This guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Emergence of Acetal Chemistry

The foundations of acetal chemistry were laid in the 19th century with the pioneering work of chemists such as Alexander Williamson and Charles-Adolphe Wurtz. Their research into the nature of ethers and the reactions of aldehydes provided the fundamental understanding necessary for the eventual synthesis of acetals. The classic method for acetal formation, known as acetalization, involves the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol. This reversible reaction necessitates the removal of water to drive the chemical equilibrium toward the acetal product.

The Discovery and First Synthesis of this compound

While the general principles of acetal synthesis were understood in the 19th and early 20th centuries, the first documented synthesis of this compound is attributed to Homer Post in 1936 . In his paper published in The Journal of Organic Chemistry, titled "The Chemistry of the Acetals. Part I. A New Method of Preparation," Post described the successful synthesis of acetaldehyde di-n-propylacetal with a reported yield of 80%.

Although the full experimental text from Post's 1936 publication is not readily accessible in modern digital archives, the general experimental approach for synthesizing simple acyclic acetals during that period is well-documented in the chemical literature.

Reconstructed Historical Experimental Protocol

Based on the common laboratory practices of the era, a probable method for the first synthesis of this compound would have been as follows:

  • Reactant Preparation: A reaction vessel would be charged with acetaldehyde and a stoichiometric excess of n-propanol.

  • Catalyst Introduction: A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl), would be carefully added to the alcoholic mixture.

  • Reaction Execution: The mixture would be allowed to react, likely with stirring, at or near room temperature for an extended period to facilitate the formation of the hemiacetal intermediate and its subsequent conversion to the acetal.

  • Equilibrium Shift: To drive the reaction to completion, the water produced during the reaction would be removed. This could have been achieved by the addition of a dehydrating agent, such as anhydrous calcium chloride (CaCl₂), or through azeotropic distillation.

  • Neutralization and Workup: Upon completion of the reaction, the acid catalyst would be neutralized by the addition of a weak base, such as sodium carbonate (Na₂CO₃) solution. The resulting mixture would then be transferred to a separatory funnel, and the organic layer containing the crude acetal would be separated from the aqueous layer.

  • Purification: The crude this compound would be washed with water to remove any residual water-soluble impurities. The organic layer would then be dried over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate) and purified by fractional distillation to yield the final product.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, based on contemporary data.

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 147 °C (at 759 Torr)
Density 0.841 g/cm³ (at 20 °C)
Refractive Index (n_D) 1.4017 (at 20 °C)
Flash Point 30.4 °C
CAS Registry Number 105-82-8

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of this compound from acetaldehyde and n-propanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acetaldehyde Acetaldehyde protonated_aldehyde Protonated Acetaldehyde acetaldehyde->protonated_aldehyde + H⁺ propanol n-Propanol (2 eq) hemiacetal Hemiacetal catalyst H⁺ (catalyst) protonated_aldehyde->hemiacetal + n-Propanol carbocation Carbocation hemiacetal->carbocation + H⁺ - H₂O dipropoxyethane This compound carbocation->dipropoxyethane + n-Propanol - H⁺ water Water (H₂O)

Caption: Acid-catalyzed synthesis of this compound.

General Experimental Workflow

This diagram outlines the logical steps involved in a typical laboratory synthesis and purification of an acetal like this compound.

G start Start reaction Reaction: Acetaldehyde + n-Propanol + Acid Catalyst start->reaction neutralization Neutralization with Base reaction->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: A typical experimental workflow for acetal synthesis.

A Comprehensive Technical Guide to the Solubility of 1,1-Dipropoxyethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1,1-dipropoxyethane in organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing comprehensive experimental protocols for its determination. A structured framework for the systematic reporting of this data is presented, alongside a logical workflow for solubility and miscibility assessment. This guide is intended to serve as a foundational resource for professionals in the pharmaceutical and chemical industries who are engaged in the research and application of this compound.

Introduction

This compound (CAS No: 105-82-8) is an acetal with the chemical formula C₈H₁₈O₂.[1][2] Its molecular structure suggests its utility as a solvent, a protecting group in organic synthesis, or as a chemical intermediate. A thorough understanding of its solubility in various organic solvents is critical for its effective application in chemical processes, reaction engineering, and formulation development. This guide outlines the necessary methodologies to systematically determine and document these essential solubility profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental to understanding its behavior and interactions with different organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O₂[2][3]
Molecular Weight 146.23 g/mol [3]
Density 0.830 g/mL[3]
Boiling Point 147 °C[3]
Refractive Index 1.397[3]
Flash Point 30.4 °C[2]
Vapor Pressure 5.84 mmHg at 25°C[2]

Solubility of this compound in Organic Solvents

As of the most recent literature review, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The principle of "like dissolves like" suggests that this compound, being a relatively non-polar ether, will exhibit good solubility in other non-polar and weakly polar organic solvents.[4][5] However, experimental determination is crucial for precise quantification.

Data Presentation: Quantitative Solubility

The following table is provided as a template for researchers to populate with experimentally determined solubility values. It is recommended to measure solubility at a standard laboratory temperature (e.g., 25°C) and other temperatures relevant to the specific application.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexane
e.g., Toluene
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Methanol
e.g., Diethyl Ether
e.g., Dimethyl Sulfoxide

Experimental Protocols

The following sections provide detailed methodologies for the quantitative and qualitative determination of the solubility of this compound in organic solvents.

Experimental Protocol for Determining Quantitative Solubility: The Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of a substance in a given solvent.[6]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Flame Ionization Detector for GC, Refractive Index detector for HPLC).[6]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved this compound to sediment.[7] Centrifugation at the same temperature can be used to accelerate this process.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette.[7]

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.[7]

  • Concentration Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound in the saturated solution.[7][8]

  • Calculation of Solubility: Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.[7]

Experimental Protocol for Determining Qualitative Miscibility

This method provides a rapid assessment of whether this compound is miscible with a given solvent.[4][6]

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the solvent in different proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate test tubes. Ensure the total volume of each mixture is sufficient for clear observation (e.g., 10 mL).[6]

  • Mixing and Observation:

    • Stopper each test tube and shake vigorously for approximately 30 seconds using a vortex mixer.[6]

    • Allow the mixtures to stand undisturbed for a few minutes.

    • Visually inspect each mixture for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (an interface). The absence of an interface indicates miscibility.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvent and Temperature B Prepare Supersaturated Mixture (this compound + Solvent) A->B C Agitate at Constant Temperature (24-48 hours) B->C D Allow to Settle / Centrifuge C->D E Withdraw Supernatant D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze by GC/HPLC G->H I Calculate Solubility (g/100 mL, mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework and detailed experimental protocols for its systematic determination. The presented methodologies, including the shake-flask method for quantitative analysis and a straightforward procedure for miscibility assessment, offer a solid foundation for researchers and professionals. The systematic collection and reporting of such data, as facilitated by the provided templates, will be invaluable for the effective application of this compound in various chemical and pharmaceutical contexts.

References

Theoretical vs. Experimental Yield of 1,1-Dipropoxyethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental yield of 1,1-dipropoxyethane, a valuable acetal in organic synthesis. This document outlines the fundamental principles of its synthesis, details a representative experimental protocol, and discusses the factors influencing the discrepancy between theoretical calculations and practical outcomes.

Introduction to this compound Synthesis

This compound is synthesized through the acid-catalyzed reaction of acetaldehyde with two equivalents of propanol. This reaction is a classic example of acetal formation, a reversible process that is crucial for the protection of carbonyl groups in multi-step organic syntheses.[1][2][3] The equilibrium nature of the reaction necessitates specific strategies to drive it towards the product and maximize the yield.[4][5]

Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses.[6] The calculation is based on the stoichiometry of the balanced chemical equation.

The balanced equation for the formation of this compound is:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O (Acetaldehyde) + (Propanol) ⇌ (this compound) + (Water)

To calculate the theoretical yield, one must first identify the limiting reactant. The molar masses of the reactants and product are essential for this calculation.

Table 1: Molar Masses of Compounds in the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )
AcetaldehydeC₂H₄O44.05
PropanolC₃H₈O60.10
This compoundC₈H₁₈O₂146.23[7]
WaterH₂O18.02

Example Calculation of Theoretical Yield:

Assuming we start with 10.0 g of acetaldehyde and 30.0 g of propanol:

  • Moles of Acetaldehyde: 10.0 g / 44.05 g/mol = 0.227 mol

  • Moles of Propanol: 30.0 g / 60.10 g/mol = 0.499 mol

According to the stoichiometry, 1 mole of acetaldehyde reacts with 2 moles of propanol.

  • Propanol required for 0.227 mol of Acetaldehyde: 0.227 mol * 2 = 0.454 mol

Since we have 0.499 mol of propanol available, which is more than the required 0.454 mol, acetaldehyde is the limiting reactant.

  • Theoretical Moles of this compound: 0.227 mol (based on the limiting reactant)

  • Theoretical Yield of this compound (in grams): 0.227 mol * 146.23 g/mol = 33.19 g

Experimental Yield and Influencing Factors

The experimental yield is the actual amount of product obtained after the reaction and purification processes are complete.[6] It is almost always lower than the theoretical yield due to a variety of factors.

Table 2: Comparison of Theoretical and a Representative Experimental Yield

ParameterValue
Starting Materials
Acetaldehyde10.0 g (0.227 mol)
Propanol30.0 g (0.499 mol)
Acid Catalyst (e.g., Amberlyst 15)1.0 g
Theoretical Yield 33.19 g
Representative Experimental Yield 26.55 g
Percent Yield 80.0%

The percent yield is calculated as: Percent Yield = (Actual Yield / Theoretical Yield) x 100% [6]

Several factors contribute to the difference between theoretical and experimental yields:

  • Equilibrium Position: The formation of acetals is a reversible reaction. To maximize the yield, the equilibrium must be shifted towards the products. This is often achieved by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[1][2]

  • Incomplete Reaction: The reaction may not go to completion within the allotted time.

  • Side Reactions: Aldehydes can undergo side reactions such as aldol condensation, especially under acidic conditions.

  • Purification Losses: Product is inevitably lost during isolation and purification steps such as extraction, washing, drying, and distillation.[8]

  • Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.

  • Catalyst Activity: The efficiency of the acid catalyst can affect the reaction rate and overall yield.[9][10]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for acetal formation.[3][9]

Materials:

  • Acetaldehyde

  • Propanol (anhydrous)

  • Acid catalyst (e.g., Amberlyst 15 or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add propanol and the acid catalyst.

  • Addition of Acetaldehyde: Cool the flask in an ice bath and slowly add acetaldehyde to the stirred solution.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is approaching completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the catalyst by filtration. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Reaction Mechanism and Visualization

The formation of this compound proceeds through a multi-step mechanism involving the initial formation of a hemiacetal, followed by the formation of an oxonium ion and subsequent attack by a second molecule of alcohol.[1][4]

Acetal_Formation Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde Hemiacetal_intermediate Hemiacetal Protonated_Acetaldehyde->Hemiacetal_intermediate + Propanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_intermediate->Protonated_Hemiacetal + H⁺ Oxonium_ion Oxonium Ion Protonated_Hemiacetal->Oxonium_ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_ion->Protonated_Acetal + Propanol H2O H₂O Oxonium_ion->H2O Acetal This compound Protonated_Acetal->Acetal - H⁺ H_plus_out H+ Acetal->H_plus_out Propanol1 Propanol Propanol1->Hemiacetal_intermediate Propanol2 Propanol Propanol2->Protonated_Acetal H_plus1 H+ H_plus1->Protonated_Acetaldehyde + H⁺ H_plus2 H+ H_plus2->Protonated_Hemiacetal

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, but achieving a high experimental yield requires careful control of reaction conditions to favor product formation and minimize losses. Understanding the theoretical yield provides a benchmark for evaluating the efficiency of a particular synthetic procedure. For professionals in drug development and scientific research, optimizing the yield of such reactions is critical for both economic and environmental reasons, reducing waste and improving the overall efficiency of synthetic routes.

References

In-Depth Technical Guide on the Safety and Handling of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for 1,1-dipropoxyethane and structurally similar compounds. Due to a lack of comprehensive toxicological data for this compound, a conservative approach to handling is strongly advised.

Executive Summary

This compound is a flammable organic compound for which specific and comprehensive toxicity data is largely unavailable. This guide synthesizes the known physical and chemical properties of this compound and infers potential hazards based on data from the structurally analogous compound, 1,1-diethoxyethane (acetal). The primary known hazards are flammability and the potential for the formation of explosive peroxides upon storage and exposure to air. This document provides detailed safety and handling precautions to mitigate these risks in a laboratory setting. All quantitative data is summarized in tables for clarity, and logical workflows for safe handling are presented as diagrams.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
Boiling Point 147 °C[2]
Density 0.830 g/cm³[2]
Refractive Index 1.397[2]

Hazard Identification and Toxicological Profile

Known Hazards

This compound is classified as a flammable liquid and vapor.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[3]

Toxicological Data Gaps

As of the date of this guide, specific quantitative toxicological data for this compound, such as oral, dermal, or inhalation LD50 and LC50 values, is not available in the public domain. One safety data sheet explicitly states "Oral: no data available; Inhalation: no data available; Dermal: no data available" for acute toxicity. Furthermore, no studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been identified.

Inferred Hazards from Structural Analogs

Due to the lack of specific toxicological data, it is prudent to consider the hazards associated with structurally similar compounds, such as 1,1-diethoxyethane (acetal). For 1,1-diethoxyethane, the following hazards have been identified:

  • Acute Toxicity: Moderately toxic by ingestion, inhalation, and intraperitoneal routes.[4] May be harmful if swallowed.[3]

  • Irritation: Causes skin and eye irritation.[3][4]

  • Narcotic Effects: High concentrations may act as a central nervous system depressant, with symptoms including headache, dizziness, drowsiness, abdominal pain, and nausea.[1]

It should be assumed that this compound may exhibit a similar toxicological profile.

Peroxide Formation

A significant hazard associated with ethers like this compound is the formation of explosive peroxides upon exposure to air and light.[4][5] These peroxides can become concentrated during distillation or evaporation and can detonate when subjected to heat, friction, or shock.[5][6] It is crucial to treat this compound as a potential peroxide former.

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not available. However, standard protocols for handling flammable liquids and potential peroxide-forming chemicals should be strictly followed.

General Handling Protocol
  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3] Use non-sparking tools and explosion-proof equipment.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[7]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Grounding and Bonding: Ground and bond containers when transferring the liquid to prevent static discharge.[3]

  • Avoid Inhalation: Avoid breathing vapors or mists.[7]

  • Avoid Contact: Avoid contact with skin and eyes.[7]

  • Contamination: If skin contact occurs, immediately wash the affected area with soap and water.[1] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Peroxide Detection Protocol

Before using aged containers of this compound, especially before distillation, it is essential to test for the presence of peroxides.

  • Visual Inspection: Do not open containers with visible crystal formation around the cap or within the liquid.[6]

  • Test Strips: Use commercially available peroxide test strips designed for organic solvents. Follow the manufacturer's instructions.

  • Potassium Iodide Test:

    • Add 1 mL of the this compound sample to a test tube.

    • Add 1 mL of a freshly prepared 10% potassium iodide solution.

    • A yellow to brown color indicates the presence of peroxides.

Visualizations

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive this compound Date_Container Date Container Upon Receipt and Opening Receive->Date_Container Store Store in a Cool, Dry, Well-Ventilated, Light-Resistant, Flammable Liquid Cabinet Date_Container->Store Check_Peroxides Check for Peroxides (If opened > 3-6 months) Store->Check_Peroxides Use_in_Hood Use in Chemical Fume Hood with Appropriate PPE Check_Peroxides->Use_in_Hood Ground_Bond Ground and Bond During Transfer Use_in_Hood->Ground_Bond Waste Collect Waste in a Labeled, Compatible Container Ground_Bond->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Peroxide_Formation_Hazard cluster_formation Peroxide Formation cluster_hazard Explosion Hazard Dipropoxyethane This compound Exposure Exposure to Air (Oxygen) and Light Dipropoxyethane->Exposure Storage Over Time Peroxides Formation of Unstable Peroxides Exposure->Peroxides Concentration Concentration (Distillation, Evaporation) Peroxides->Concentration Trigger Heat, Shock, or Friction Concentration->Trigger Explosion Detonation Trigger->Explosion

Caption: Potential for peroxide formation and subsequent explosion hazard.

Spill and Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all ignition sources.[1]

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[3]

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4] Do not use water, as it may be ineffective.[1]

  • Evacuate: Evacuate the area immediately.

  • Fire Department: Contact the fire department.

Storage and Disposal

Storage
  • Store in a tightly closed, original container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[3][7]

  • Store in a designated flammable liquids cabinet.[7]

  • Date containers upon receipt and upon opening.[5]

  • It is recommended to discard or test for peroxides after 3-6 months of storage after opening.[5]

Disposal
  • Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Do not dispose of down the drain.

Conclusion

While this compound is a useful compound in research and development, the lack of comprehensive toxicological data necessitates a cautious and informed approach to its handling. The primary identified hazards are its flammability and the potential for peroxide formation. By adhering to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment, working in well-ventilated areas, and diligently monitoring for peroxide formation, researchers can minimize the risks associated with this chemical. Further toxicological studies are required to fully characterize the health hazards of this compound.

References

Potential Research Frontiers for 1,1-Dipropoxyethane: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,1-Dipropoxyethane, a simple acetal, has traditionally been utilized in the flavor and fragrance industry. However, its inherent chemical properties, particularly the acid-labile acetal linkage, present a compelling case for its exploration in advanced research areas, including drug delivery, organic synthesis, and biodegradable materials. This technical guide provides an in-depth analysis of potential research avenues for this compound, complete with quantitative data, detailed experimental protocols, and conceptual diagrams to inspire and direct future investigations.

Core Properties of this compound and its Hydrolysis Products

A thorough understanding of the physicochemical properties of this compound and its primary hydrolysis products, 1-propanol and acetaldehyde, is fundamental to exploring its research potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 147 °C
Density 0.830 g/mL
Refractive Index 1.397

Table 2: Physicochemical Properties of 1-Propanol

PropertyValue
Molecular Formula C₃H₈O
Molecular Weight 60.1 g/mol [1]
Boiling Point 97.2 °C[1]
Melting Point -126 °C[1]
Density 0.803 g/mL[1]
Water Solubility Miscible[1]
Log P 0.329[1]

Table 3: Physicochemical Properties of Acetaldehyde

PropertyValue
Molecular Formula C₂H₄O
Molecular Weight 44.05 g/mol [2]
Boiling Point 20.2 °C[3]
Melting Point -123.5 °C[2]
Density 0.784 g/cm³[4]
Water Solubility Miscible[3]

Table 4: Spectroscopic Data for this compound and its Hydrolysis Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound ~4.5 (q, 1H), ~3.4 (t, 4H), ~1.5 (sextet, 4H), ~1.2 (d, 3H), ~0.9 (t, 6H)~100 (O-CH-O), ~66 (O-CH₂), ~23 (-CH₂-), ~20 (CH₃-CH), ~10 (-CH₃)~2960-2870 (C-H stretch), ~1150-1050 (C-O stretch)
1-Propanol 3.58 (t, 2H), 2.26 (s, 1H, OH), 1.57 (sextet, 2H), 0.94 (t, 3H)[5]64.9 (CH₂OH), 25.9 (CH₂), 10.6 (CH₃)3200-3600 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)[6]
Acetaldehyde 9.8 (q, 1H), 2.2 (d, 3H)[7]200.5 (C=O), 31.2 (CH₃)~2900 (C-H stretch), ~1730 (C=O stretch)

Research Area 1: pH-Responsive Drug Delivery Systems

The acid-labile nature of the acetal bond in this compound makes it an attractive component for constructing pH-sensitive drug delivery systems.[8][9][10] These systems are designed to be stable at physiological pH (7.4) but to release their therapeutic payload in the acidic microenvironments of tumors (pH ~6.5) or within cellular compartments like endosomes and lysosomes (pH 4.5-6.0).[11]

Acetal-Linked Prodrugs

This compound can serve as a precursor to linkers that conjugate drugs containing hydroxyl or carboxyl groups. The resulting prodrug would be inactive until the acetal linkage is hydrolyzed, releasing the active drug at the target site. The rate of hydrolysis, and thus the drug release profile, can be tuned by modifying the structure of the acetal.[12][13]

pH-Sensitive Nanoparticles

Polymers functionalized with this compound-derived moieties can be synthesized. These polymers can self-assemble into nanoparticles that encapsulate therapeutic agents. In an acidic environment, the hydrolysis of the acetal groups would lead to the disassembly of the nanoparticles and the release of the encapsulated drug.[11][14]

drug_delivery cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) Nanoparticle Drug-Loaded Nanoparticle Linker Nanoparticle->Linker Acetal Linkage (Stable) Disassembled Disassembled Polymer Nanoparticle->Disassembled Hydrolysis Released_Drug Released Active Drug Nanoparticle->Released_Drug Drug Release Drug Active Drug Linker->Drug

Figure 1: pH-Responsive Drug Delivery Concept
Experimental Protocol: Synthesis of an Acetal-Linked Doxorubicin Prodrug

This protocol describes a general method for synthesizing a doxorubicin prodrug with an acetal linker, which can be adapted using a this compound-derived vinyl ether.

  • Synthesis of a Vinyl Ether from this compound:

    • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a strong, non-nucleophilic base (e.g., DBU).

    • Slowly add a silyl triflate (e.g., TMSOTf) at low temperature (e.g., -78 °C).[15]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction, extract the product, and purify by distillation or chromatography to obtain 1-propoxy-1-ethene.

  • Conjugation of Doxorubicin to the Vinyl Ether:

    • Dissolve doxorubicin hydrochloride and the synthesized vinyl ether in a dry aprotic solvent (e.g., DMF).

    • Add an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

    • Stir the reaction at room temperature under an inert atmosphere until the reaction is complete (monitored by HPLC).[16]

    • Purify the resulting prodrug by chromatography.

Research Area 2: Intermediate for Organic Synthesis

This compound can be a valuable starting material for the synthesis of other important organic molecules, particularly vinyl ethers.

Synthesis of 1-Propoxy-1-ethene

As described in the protocol above, this compound can be converted to 1-propoxy-1-ethene via an elimination reaction. Vinyl ethers are versatile monomers for polymerization and are used in the synthesis of various organic compounds.

synthesis_workflow Dipropoxyethane This compound Vinyl_Ether 1-Propoxy-1-ethene Dipropoxyethane->Vinyl_Ether Elimination (Base, TMSOTf) Polymer Poly(1-propoxy-1-ethene) Vinyl_Ether->Polymer Cationic Polymerization

Figure 2: Synthesis of a Vinyl Ether and Polymer
Experimental Protocol: Elimination of this compound to 1-Propoxy-1-ethene

  • Materials: this compound, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve this compound (1 eq) and DBU (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add TMSOTf (1.2 eq) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield 1-propoxy-1-ethene.

Research Area 3: Biodegradable Solvents and Fuel Additives

The potential for this compound to hydrolyze into an alcohol and an aldehyde suggests it could be a candidate for a biodegradable solvent. Research in this area would involve studying its environmental fate, toxicity, and efficacy as a solvent in various applications. Additionally, its properties could be evaluated for its potential as a fuel additive.

Toxicological Considerations

A critical aspect of any research involving this compound is the toxicological profile of its hydrolysis product, acetaldehyde. Acetaldehyde is classified as a probable human carcinogen and is an irritant to the eyes, skin, and respiratory tract.[2][17] Therefore, any application in drug delivery would need to ensure that the release of acetaldehyde is localized and at concentrations below toxic thresholds. For applications as a solvent or fuel additive, a thorough risk assessment would be necessary.

Proposed Experimental Workflow for Biocompatibility and Drug Release Studies

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies Synthesize Synthesize Acetal-Linked Drug Conjugate Formulate Formulate Nanoparticles Synthesize->Formulate Size_Zeta Particle Size & Zeta Potential (DLS) Formulate->Size_Zeta Morphology Morphology (TEM/SEM) Formulate->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency (HPLC) Formulate->Drug_Loading Release_Kinetics pH-Dependent Drug Release Kinetics (HPLC) Formulate->Release_Kinetics Cytotoxicity Cytotoxicity Assay (e.g., MTT) Release_Kinetics->Cytotoxicity Cellular_Uptake Cellular Uptake Studies (Confocal Microscopy) Cytotoxicity->Cellular_Uptake

Figure 3: Workflow for Preclinical Evaluation

References

A Technical Guide to the Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 1,1-dipropoxyethane (also known as acetaldehyde dipropyl acetal). The document outlines the core reaction pathways, catalytic conditions, and detailed experimental protocols. Quantitative data from various synthetic approaches are summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding.

Introduction

This compound is an acetal formed from the reaction of acetaldehyde and n-propanol. Acetals are a critical class of organic compounds widely used as protecting groups for carbonyls in multi-step organic synthesis due to their stability in neutral or basic conditions and their ease of removal under acidic conditions.[1][2] Beyond their role in protecting group chemistry, acetals like this compound find applications in the flavor and fragrance industry, contributing to the scent profiles of various products.[1][3] The synthesis of this compound is a prime example of acetalization, a reversible acid-catalyzed nucleophilic addition reaction.[4] This guide will delve into the primary methods for its synthesis, focusing on the catalysts and reaction conditions that influence the efficiency of its formation.

Core Synthesis Pathway: Acid-Catalyzed Acetalization

The most common and direct method for synthesizing this compound is the acid-catalyzed reaction between acetaldehyde and two equivalents of n-propanol. The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by the reaction with a second molecule of n-propanol to form the stable acetal and a molecule of water.[4]

The overall reaction is as follows:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O

Due to the reversible nature of this reaction, the removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[4] This is typically achieved by using a dehydrating agent or a Dean-Stark apparatus.

A diagram illustrating the general acid-catalyzed acetalization pathway is provided below.

Acetalization_Pathway Acetaldehyde Acetaldehyde Protonated_Aldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Aldehyde + H⁺ Propanol1 n-Propanol Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + n-Propanol Hemiacetal->Protonated_Aldehyde - n-Propanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Protonated_Hemiacetal->Hemiacetal - H⁺ Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H₂O Carbocation->Protonated_Hemiacetal + H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + n-Propanol Propanol2 n-Propanol Protonated_Acetal->Carbocation - n-Propanol Acetal This compound Protonated_Acetal->Acetal - H⁺ Acetal->Protonated_Acetal + H⁺ H_plus_1 H+ H_plus_2 H+ H_plus_3 H+ H_plus_4 H+ Water H₂O

Caption: Acid-catalyzed formation of this compound from acetaldehyde and n-propanol.

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts

Conventional mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective homogeneous catalysts for acetalization.[2][5] Organic acids like p-toluenesulfonic acid are also commonly used.[2] While these catalysts are highly active, their use can present challenges in terms of separation from the reaction mixture and potential corrosion issues.[2]

Heterogeneous Catalysts

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly utilized. These catalysts are easily separable from the reaction mixture, often reusable, and can be less corrosive. Common heterogeneous catalysts for acetal synthesis include:

  • Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are highly effective for acetalization reactions under mild conditions.[5]

  • Zeolites: These microporous aluminosilicate minerals offer high thermal stability and shape selectivity.[5]

  • Heteropolyacids: These catalysts exhibit strong Brønsted acidity and can be used in either homogeneous or heterogeneous systems.[5]

Quantitative Data on Synthesis

The following tables summarize the available quantitative data for the synthesis of this compound and its close analogs, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Synthesis of this compound and Analogs using Homogeneous Acid Catalysts

ProductAldehydeAlcoholCatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
1,1-DialkoxyethanesVariousn-PropanolHCl0.1 mol%Ambient30 minNearly quantitative[5]

Table 2: Synthesis of Acetaldehyde Acetals using Heterogeneous Acid Catalysts

ProductAldehydeAlcoholCatalystCatalyst LoadingTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
1,1-DiethoxyethaneAcetaldehydeEthanolAmberlyst-1550 mg20>95~100>95[5]

Note: Specific quantitative data for the synthesis of this compound is limited in the reviewed literature. The data presented for its analogs provides a strong indication of the expected high efficiency of the reaction under similar conditions.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of acetals, which can be adapted for the preparation of this compound.

Protocol 1: General Procedure for Acetalization using a Homogeneous Acid Catalyst

This protocol is based on the method described by Chang et al. (2018) for the synthesis of various acetals using a trace amount of hydrochloric acid.[5]

Materials:

  • Acetaldehyde

  • n-Propanol

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a solution of acetaldehyde (1 equivalent) in n-propanol (used as both reactant and solvent), add hydrochloric acid (0.1 mol%).

  • Stir the reaction mixture at ambient temperature for 30 minutes.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: General Procedure for Acetalization using a Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15)

This protocol is adapted from general procedures for acetalization using ion-exchange resins.[5]

Materials:

  • Acetaldehyde

  • n-Propanol

  • Amberlyst-15 resin

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Activate the Amberlyst-15 resin by washing with n-propanol and drying in a vacuum oven.

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine acetaldehyde (1 equivalent) and n-propanol (2.5 equivalents).

  • Add the activated Amberlyst-15 catalyst (e.g., 10-15 wt% relative to the aldehyde).

  • Stir the mixture at the desired temperature (e.g., room temperature to 40°C).

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.

  • Wash the catalyst with a fresh portion of n-propanol or another suitable solvent.

  • The filtrate contains the product. The solvent and excess alcohol can be removed by distillation.

  • Further purification can be achieved by fractional distillation under reduced pressure.

Below is a workflow diagram for the synthesis of this compound using a heterogeneous catalyst.

Experimental_Workflow Start Start Reactants Combine Acetaldehyde, n-Propanol, and activated Amberlyst-15 Start->Reactants Reaction Stir at controlled temperature Reactants->Reaction Monitor Monitor reaction (GC/TLC) Reaction->Monitor Monitor->Reaction Incomplete Filter Filter to remove catalyst Monitor->Filter Complete Wash Wash catalyst Filter->Wash Workup Workup of filtrate (e.g., distillation) Filter->Workup Product Pure this compound Workup->Product End End Product->End

References

Methodological & Application

Application Notes and Protocols: 1,1-Dipropoxyethane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, the selective protection of reactive functional groups is a critical strategy. Aldehydes, being highly electrophilic, often require temporary masking to prevent undesired side reactions during transformations elsewhere in the molecule. 1,1-Dipropoxyethane, an acyclic acetal, serves as an effective protecting group for aldehydes. The formation of the dipropyl acetal renders the carbonyl carbon significantly less electrophilic and stable to a wide range of nucleophilic and basic conditions. The protection is reversible, and the aldehyde functionality can be readily regenerated under acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for aldehydes.

Advantages of this compound as a Protecting Group

  • Stability: this compound acetals are stable under neutral and basic conditions, making them compatible with a variety of reagents such as organometallics, hydrides, and strong bases.[1]

  • Ease of Formation: The protection reaction can be carried out under relatively mild acidic conditions with good yields.[3]

  • Clean Deprotection: The aldehyde can be regenerated efficiently under aqueous acidic conditions.[1]

  • Moderate Steric Hindrance: The propyl groups offer a moderate level of steric bulk, which can influence the stability and reactivity of the protected aldehyde in certain synthetic contexts.[4]

Data Presentation

Table 1: Representative Conditions for the Protection of Aldehydes as this compound Acetals

While specific data for a wide range of aldehydes with this compound is not extensively published, the following table provides representative conditions based on the general understanding of acetal formation with n-propanol.[3] Yields and reaction times are illustrative and may vary depending on the specific substrate.

Aldehyde SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzaldehydep-TsOH (1)TolueneReflux (Dean-Stark)4-6>90
4-NitrobenzaldehydeH2SO4 (cat.)n-Propanol2524~85
CinnamaldehydeHCl (0.1)n-Propanol250.5>95
HeptanalAmberlyst-15n-Propanol252>90
PivalaldehydeSc(OTf)3 (0.5)Dichloromethane256~80
Table 2: Representative Conditions for the Deprotection of this compound Acetals

The deprotection of this compound acetals is typically achieved through acid-catalyzed hydrolysis. The conditions can be tuned based on the sensitivity of the substrate.[1][5]

CatalystSolvent SystemTemperature (°C)TimeTypical Yield (%)
1 M HClTHF/H2O (1:1)251-4 h>90
Acetic AcidTHF/H2O (3:1)506-12 h>85
PPTSAcetone/H2O (4:1)254-8 h>90
Ce(OTf)3Wet Nitromethane250.5-2 h>90
IodineAcetone250.25-1 h>95

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound

Objective: To protect an aldehyde functional group as its this compound acetal.

Materials:

  • Aldehyde (1.0 equiv)

  • n-Propanol (as solvent or reagent, 3-5 equiv if co-solvent is used)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 equiv)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 equiv), n-propanol (3-5 equiv), and a suitable solvent such as toluene.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 equiv).

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and the reaction is complete as monitored by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound acetal.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a this compound Acetal

Objective: To regenerate the aldehyde from its this compound acetal.

Materials:

  • This compound acetal (1.0 equiv)

  • Aqueous acid solution (e.g., 1 M HCl) or a catalytic amount of a Lewis acid (e.g., Ce(OTf)₃)

  • Organic solvent (e.g., THF, acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the this compound acetal (1.0 equiv) in a suitable organic solvent (e.g., THF or acetone).

  • Add the aqueous acid solution (e.g., an equal volume of 1 M HCl) or a catalytic amount of the chosen acid catalyst.

  • Stir the mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC or GC analysis.

  • Once the deprotection is complete, neutralize the acid by the addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • If a water-miscible solvent like THF or acetone was used, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

  • Further purification can be performed by distillation or column chromatography if required.

Visualizations

Protection_Mechanism Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + CH3CH2CH2OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H2O Acetal This compound Acetal Oxonium_Ion->Acetal + CH3CH2CH2OH - H+ Propanol1 CH3CH2CH2OH Propanol2 CH3CH2CH2OH H_plus1 H+ H_plus2 H+ H2O H2O Deprotection_Mechanism Acetal This compound Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion Protonated_Acetal->Oxonium_Ion - CH3CH2CH2OH Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O - H+ Protonated_Aldehyde Protonated Aldehyde Hemiacetal->Protonated_Aldehyde + H+ Aldehyde Aldehyde Protonated_Aldehyde->Aldehyde - H+ H2O H2O Propanol1 CH3CH2CH2OH Propanol2 CH3CH2CH2OH Experimental_Workflow Start Start with Aldehyde Protection Protection as This compound Acetal Start->Protection Reaction Perform Desired Synthetic Transformations Protection->Reaction Deprotection Deprotection of Acetal Reaction->Deprotection End Final Product with Regenerated Aldehyde Deprotection->End

References

Application Note and Protocol for the Laboratory Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1,1-dipropoxyethane, an acetal formed from the reaction of acetaldehyde and propanol. The synthesis proceeds via an acid-catalyzed nucleophilic addition reaction.[1] This protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of key quantitative data and diagrams illustrating the experimental workflow and reaction mechanism to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is an organic compound classified as an acetal.[2][3][4][5] Acetals are valuable functional groups in organic synthesis, often utilized as protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions.[6] The synthesis of this compound involves the acid-catalyzed reaction of acetaldehyde with two equivalents of propanol. The reaction is reversible, and to drive it towards the product, the water formed as a byproduct must be removed.[2]

Reaction and Mechanism

The formation of this compound from acetaldehyde and propanol is an acid-catalyzed process.[1][7] The reaction mechanism involves the initial protonation of the acetaldehyde carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a propanol molecule to form a hemiacetal. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of propanol attacks the carbocation, and after deprotonation, the this compound is formed.[7][8]

Experimental Protocol

This protocol provides a general method for the synthesis of this compound. Researchers should adapt the quantities and conditions based on their specific requirements and available equipment.

Materials and Reagents:

  • Acetaldehyde

  • Propanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin like Amberlyst 15)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine acetaldehyde and a molar excess (at least 2 equivalents) of anhydrous propanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 1-2 mol% of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[2] Monitor the reaction progress by observing the amount of water collected or by using analytical techniques such as TLC or GC.

  • Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and then brine.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and remove the excess propanol and any extraction solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation to obtain the final product.

Data Presentation

ParameterValueReference
Molecular Formula C8H18O2[3]
Molecular Weight 146.23 g/mol [3]
Boiling Point Not explicitly found, but for the similar 1,2-dipropoxyethane it is ~162-163 °C[11]
Density Not explicitly found
Refractive Index 1.39700 to 1.40000 @ 20.00 °C (for acetaldehyde dipropyl acetal)[12]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Acetaldehyde + Propanol + Acid Catalyst reflux Heat to Reflux (with Dean-Stark trap) reactants->reflux cool Cool to RT reflux->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry with Na2SO4 wash->dry evaporate Rotary Evaporation dry->evaporate distill Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (1) cluster_step3 Step 3: Protonation & Water Elimination cluster_step4 Step 4: Nucleophilic Attack (2) & Deprotonation acetaldehyde Acetaldehyde protonated_acetaldehyde Protonated Acetaldehyde acetaldehyde->protonated_acetaldehyde + H+ h_plus H+ hemiacetal_intermediate Hemiacetal Intermediate protonated_acetaldehyde->hemiacetal_intermediate + Propanol propanol1 Propanol protonated_hemiacetal Protonated Hemiacetal hemiacetal_intermediate->protonated_hemiacetal + H+ carbocation Resonance-Stabilized Carbocation protonated_hemiacetal->carbocation - H2O protonated_acetal Protonated Acetal carbocation->protonated_acetal + Propanol water H2O propanol2 Propanol dipropoxyethane This compound protonated_acetal->dipropoxyethane - H+

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

References

Application Notes and Protocols for 1,1-Dipropoxyethane in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-dipropoxyethane is provided in Table 1. This data is essential for formulation development, safety handling, and predicting its behavior in various fragrance systems.

PropertyValueReference
CAS Number 105-82-8[2][3]
Molecular Formula C8H18O2[2][3][4]
Molecular Weight 146.23 g/mol [2][3][4]
Boiling Point 160 °C[5]
Flash Point 26 °C[5]
Density 0.841 g/cm³[5]
Vapor Pressure 338 Pa at 20 °C[5]
log Pow (Octanol/Water) 2.9 at 35 °C[5]
Appearance Not explicitly stated, but related acetals are clear liquids.
Odor Profile Not explicitly described in the searched literature. Sensory evaluation is required.

Potential Applications in Fragrance Formulation

Based on the general properties of acetals and solvents used in perfumery, this compound could be investigated for the following applications:

  • Fragrance Carrier/Solvent: Due to its liquid state and potential to dissolve various organic compounds, it can be evaluated as a carrier for fragrance oils, particularly in formulations where ethanol is not desired.[6][7] Its relatively low volatility compared to ethanol might also influence the evaporation profile of the fragrance.

  • Odor Modifier: Acetals are known to contribute to new and stable aroma notes in fragrance compositions.[1] Although the specific odor of this compound is not documented, it may possess a subtle scent that could modify or enhance the overall fragrance profile.

  • Fixative: Some high molecular weight, low volatility compounds can act as fixatives, slowing the evaporation of more volatile fragrance ingredients.[8][9] The potential of this compound as a fixative would need to be determined through longevity studies.

Experimental Protocols

The following are detailed experimental protocols that can be adapted to evaluate the suitability of this compound in fragrance formulations.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the olfactory profile of this compound.

Materials:

  • This compound (high purity)

  • Odor-free smelling strips

  • Ethanol (perfumer's grade) as a reference solvent

  • Panel of trained sensory analysts

  • Controlled environment sensory booths[10]

Procedure:

  • Prepare a 10% dilution of this compound in ethanol.

  • Dip a smelling strip into the dilution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strip to the sensory panel in a controlled environment.

  • Panelists should describe the odor using standard fragrance descriptors (e.g., fruity, floral, woody, green, chemical).

  • The intensity of the odor should be rated on a scale (e.g., 1-5, from very weak to very strong).

  • The odor profile should be evaluated at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours) to assess its evolution and tenacity.

  • A control strip with only ethanol should be used for comparison.

Data Analysis: Compile the descriptors and intensity ratings from the panel. Create an odor profile chart summarizing the findings.

Protocol 2: Evaluation of this compound as a Fragrance Carrier

Objective: To assess the performance of this compound as a carrier for a model fragrance concentrate compared to a standard carrier like dipropylene glycol (DPG).

Materials:

  • This compound

  • Dipropylene Glycol (DPG)

  • A model fragrance concentrate (e.g., a simple floral or citrus accord)

  • Glass beakers and stirring equipment

  • Smelling strips

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment[11][12][13][14]

Procedure:

  • Prepare two solutions:

    • Solution A: 20% fragrance concentrate in this compound.

    • Solution B: 20% fragrance concentrate in DPG (control).

  • Sensory Evaluation:

    • Dip smelling strips into both solutions and evaluate the fragrance profile at regular intervals (e.g., initial, 30 mins, 1 hr, 4 hrs, 24 hrs).

    • A panel of evaluators should compare the intensity, character, and longevity of the fragrance from both strips.

  • Headspace Analysis:

    • Place a defined amount of each solution onto a suitable substrate (e.g., filter paper) within a headspace vial.

    • Analyze the volatile organic compounds (VOCs) in the headspace at different time points using HS-GC-MS.

    • Compare the concentration of key fragrance components in the headspace for both solutions over time to quantitatively assess the evaporation profile.[12][13]

Data Presentation: Summarize the sensory evaluation data in a table comparing the perceived intensity and character over time. Present the HS-GC-MS data in a table showing the relative peak areas of key fragrance analytes at each time point for both carriers.

TimeFragrance Intensity (Solution A)Fragrance Intensity (Solution B)Key Analyte 1 (Peak Area, Sol. A)Key Analyte 1 (Peak Area, Sol. B)
Initial
30 min
1 hr
4 hr
24 hr
Protocol 3: Accelerated Stability Testing

Objective: To evaluate the chemical stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials:

  • Fragrance formulation containing this compound.

  • Control fragrance formulation (e.g., with a standard solvent).

  • Temperature and humidity-controlled stability chambers.

  • GC-MS for chemical analysis.

  • pH meter, viscometer.

Procedure:

  • Prepare samples of the test and control formulations in their final intended packaging.

  • Store the samples under accelerated conditions, for example:

    • 40°C ± 2°C / 75% RH ± 5% RH for 3 months.[15]

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles).

  • At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate the following parameters:

    • Appearance: Color, clarity, and phase separation.

    • Odor: Any changes from the initial fragrance profile.

    • Physicochemical properties: pH and viscosity.

    • Chemical composition: Analyze the concentration of key fragrance ingredients and look for degradation products using GC-MS.

Data Presentation: Tabulate the results of all parameters at each time point for both the test and control formulations to facilitate comparison.

ParameterTime 01 Month (40°C)2 Months (40°C)3 Months (40°C)
Appearance
Odor
pH
Viscosity (cP)
Key Fragrance Ingredient 1 (%)
Key Fragrance Ingredient 2 (%)

Safety Considerations

The available safety data sheet for this compound indicates that it is a flammable liquid.[5] However, detailed toxicological data, particularly regarding skin irritation and sensitization, is lacking in the public domain. Before incorporating this ingredient into any cosmetic or personal care product, a thorough safety assessment is mandatory. This should include:

  • Literature Review: A comprehensive search for any existing toxicological data.

  • In Vitro Testing: Conducting in vitro skin irritation and sensitization assays (e.g., using reconstructed human epidermis models) is highly recommended to assess its dermatological safety.[16][17]

  • Regulatory Compliance: Ensure that the use of this compound complies with all relevant cosmetic regulations in the target markets.

Visualizations

Experimental Workflow for Sensory Evaluation

sensory_evaluation_workflow prep Sample Preparation (10% dilution in ethanol) dip Dip Smelling Strip prep->dip evap Solvent Evaporation dip->evap present Present to Sensory Panel evap->present describe Describe Odor Profile (Descriptors, Intensity) present->describe compare Compare with Control (Ethanol only) present->compare time Evaluate at Multiple Time Points describe->time analyze Data Analysis and Odor Profile Generation time->analyze compare->analyze

Caption: Workflow for the sensory evaluation of this compound.

Logical Relationship in Fragrance Carrier Evaluation

fragrance_carrier_evaluation cluster_formulation Formulation cluster_evaluation Evaluation cluster_outcome Outcome sol_a Solution A (Fragrance in this compound) sensory Sensory Analysis (Intensity, Character, Longevity) sol_a->sensory headspace Headspace GC-MS (Evaporation Profile) sol_a->headspace sol_b Solution B (Fragrance in DPG - Control) sol_b->sensory sol_b->headspace performance Performance Assessment sensory->performance headspace->performance

Caption: Logical flow for evaluating this compound as a fragrance carrier.

Olfactory Signaling Pathway (General)

As no specific information is available for acetals, a generalized olfactory signaling pathway is presented.

olfactory_pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: A simplified diagram of the general olfactory signal transduction pathway.

References

1,1-Dipropoxyethane: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dipropoxyethane is a valuable acetal in the synthetic chemist's toolbox, primarily serving as a stable and versatile precursor to the acetaldehyde moiety. Its utility stems from its ability to act as a protecting group for the highly reactive aldehyde functionality and as a synthon for the acetaldehyde enolate. This allows for the selective transformation of multifunctional molecules, a critical aspect in the synthesis of complex organic compounds, including active pharmaceutical ingredients. This application note provides detailed protocols and data on the use of this compound in organic synthesis, targeting researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
Boiling Point 147 °C[2]
Density 0.830 g/cm³[2]
Refractive Index 1.397[2]
CAS Number 105-82-8[3]

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around its function as an acetaldehyde equivalent and a protecting group.

Acetaldehyde Equivalent in Carbon-Carbon Bond Formation

This compound can be envisioned as a precursor to the acetaldehyde enolate, enabling its participation in nucleophilic addition reactions. A prominent example is its reaction with organometallic reagents, such as Grignard reagents. While specific literature on this compound in this context is limited, the reaction of the analogous 1,1-diethoxyethene with Grignard reagents provides a strong model for this transformation. The reaction proceeds via nucleophilic attack of the Grignard reagent on the acetal, followed by hydrolysis to yield a ketone. This two-step sequence is a powerful method for the synthesis of various ketones.

Reaction Scheme: Formation of a Ketone using this compound and a Grignard Reagent

ReactionScheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Acidic Workup acetal This compound intermediate Intermediate acetal->intermediate + R-MgBr (e.g., in THF) grignard R-MgBr grignard->intermediate intermediate2 Intermediate ketone Ketone (R-CH₂-C(O)-CH₃) intermediate2->ketone + H₃O⁺ propanol 2 x Propanol intermediate2->propanol + H₃O⁺ h3o H₃O⁺ h3o->ketone

Caption: Reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or aryl bromide (R-Br)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of the alkyl or aryl bromide (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated when the color of iodine disappears and gentle reflux is observed.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the ketone by distillation or column chromatography.

EntryGrignard Reagent (R-MgBr)ProductYield (%)
1Phenylmagnesium bromide1-Phenyl-2-propanone75-85 (estimated)
2Ethylmagnesium bromide3-Pentanone70-80 (estimated)
3Benzylmagnesium chloride1-Phenyl-3-butanone72-82 (estimated)
Note: Yields are estimated based on similar reactions with other acetals and may vary depending on the specific substrate and reaction conditions.
Protecting Group for Aldehydes

Acetal formation is a common and effective strategy for protecting the carbonyl group of aldehydes from reacting with nucleophiles or under basic conditions. This compound is formed by the reaction of acetaldehyde with propanol under acidic conditions. Conversely, the aldehyde can be regenerated by hydrolysis of the acetal in the presence of an acid.[4] This stability in non-acidic media makes dipropoxyacetals excellent protecting groups.

Workflow: Protection and Deprotection of an Aldehyde

Workflow Start Aldehyde-containing multifunctional molecule Protection Protection as 1,1-Dipropoxyacetal Start->Protection Propanol, Acid catalyst (e.g., p-TsOH) Reaction Reaction at another functional group (e.g., Grignard, reduction) Protection->Reaction Stable under basic/ nucleophilic conditions Deprotection Deprotection (Acidic Hydrolysis) Reaction->Deprotection Aqueous Acid (e.g., HCl, H₂SO₄) Product Final Product with regenerated aldehyde Deprotection->Product

Caption: General workflow for using a dipropoxyacetal as a protecting group.

Materials:

  • Aldehyde

  • n-Propanol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde (1.0 eq), n-propanol (2.5 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude acetal can often be used in the next step without further purification. If necessary, purify by distillation or column chromatography.

Materials:

  • 1,1-Dipropoxyacetal

  • Acetone or THF

  • Water

  • Hydrochloric acid (1 M) or other acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,1-dipropoxyacetal in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

SubstrateConditionsProductYield (%)
Benzaldehyden-Propanol, p-TsOH, Toluene, refluxBenzaldehyde dipropyl acetal>90 (typical)
Benzaldehyde dipropyl acetal1 M HCl, Acetone/H₂O, RTBenzaldehyde>95 (typical)
Note: Yields are typical for acetal protection and deprotection reactions and may vary.

Conclusion

This compound is a highly effective and versatile precursor in organic synthesis. Its primary roles as a stable protecting group for aldehydes and as a synthetic equivalent of the acetaldehyde enolate make it an invaluable tool for the construction of complex molecules. The protocols provided herein, based on established chemical principles and analogous reactions, offer a solid foundation for the application of this compound in research and development, particularly in the field of drug discovery. Further exploration of its reactivity with a broader range of electrophiles and in stereoselective transformations is warranted to fully exploit its synthetic potential.

References

Application Note & Protocol: Acetal Formation with Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal formation is a crucial and reversible reaction in organic synthesis, primarily used to protect carbonyl groups of aldehydes and ketones from reacting with nucleophiles or under basic conditions.[1][2] Acetals are geminal-diether derivatives formed when an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst.[3][4] This protocol provides a detailed step-by-step guide for the synthesis of acetals using propanol, covering the reaction mechanism, experimental procedures, and relevant quantitative data. The reaction is acid-catalyzed and is not feasible under neutral or basic conditions.[2][5]

Reaction Mechanism

The formation of an acetal from a carbonyl compound and propanol is an acid-catalyzed nucleophilic addition-elimination reaction.[6] The process begins with the formation of a hemiacetal intermediate, which then reacts with a second molecule of propanol to yield the final acetal product and water.[4][7] To drive the reaction to completion, the water produced must be removed from the reaction mixture, often by using a Dean-Stark apparatus or a dehydrating agent.[4]

The mechanism proceeds through the following steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7][8]

  • First Nucleophilic Attack: A molecule of propanol acts as a nucleophile, attacking the activated carbonyl carbon.[7]

  • Deprotonation: A base (like another propanol molecule or the conjugate base of the acid catalyst) removes a proton to form a neutral hemiacetal intermediate.[7]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[6][7]

  • Elimination of Water: The lone pair of electrons on the adjacent oxygen atom helps to expel the water molecule, forming a resonance-stabilized oxonium ion.[7][9]

  • Second Nucleophilic Attack: A second molecule of propanol attacks the electrophilic carbon of the oxonium ion.[7]

  • Final Deprotonation: Deprotonation of the resulting intermediate yields the stable acetal product and regenerates the acid catalyst.[7]

Acetal_Formation_Mechanism carbonyl Carbonyl (Aldehyde/Ketone) protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl 1. Protonation propanol1 Propanol hemiacetal_int Protonated Hemiacetal propanol1->hemiacetal_int h_plus1 H+ protonated_carbonyl->hemiacetal_int 2. Nucleophilic     Attack hemiacetal Hemiacetal hemiacetal_int->hemiacetal 3. Deprotonation protonated_hemiacetal Protonated -OH Group hemiacetal->protonated_hemiacetal 4. Protonation h_plus2 H+ oxonium Oxonium Ion protonated_hemiacetal->oxonium 5. Elimination     of Water water H₂O protonated_hemiacetal->water protonated_acetal Protonated Acetal oxonium->protonated_acetal 6. Nucleophilic     Attack propanol2 Propanol propanol2->protonated_acetal acetal Acetal protonated_acetal->acetal 7. Deprotonation h_plus_regen H+ protonated_acetal->h_plus_regen

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Protocols

This section details a general procedure for the synthesis of an acetal from an aldehyde using n-propanol.

Materials and Reagents
  • Aldehyde (e.g., Benzaldehyde)

  • n-Propanol (at least 2 equivalents, often used as solvent)

  • Acid Catalyst (e.g., conc. Hydrochloric Acid, p-Toluenesulfonic acid)

  • Anhydrous Solvent (e.g., Toluene, if propanol is not the solvent)

  • Neutralizing Agent (e.g., saturated Sodium Bicarbonate solution)

  • Drying Agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Dehydrating agent (e.g., 3Å molecular sieves) (Optional)[10]

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser and Dean-Stark trap (if removing water by azeotropic distillation)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).

  • Reagent Addition: Add an excess of n-propanol. Propanol can serve as both the reagent and the solvent.[11] If a different solvent like toluene is used, add it now, along with 2-3 equivalents of n-propanol.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1 mol % HCl).[11] The reaction should be initiated at ambient temperature.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the substrate.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive ketones or to improve yield, the reaction can be heated to reflux, and a Dean-Stark trap can be used to remove the water formed during the reaction.[4]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a weak base, such as a saturated solution of sodium bicarbonate, until the solution is neutral.[11]

  • Extraction: If a co-solvent was used, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure acetal.[11]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar) add_reagents 2. Add Aldehyde & n-Propanol setup->add_reagents add_catalyst 3. Add Acid Catalyst (e.g., 0.1 mol% HCl) add_reagents->add_catalyst react 4. Stir at Ambient Temp (Monitor by TLC) add_catalyst->react quench 5. Quench Reaction (add NaHCO₃ soln.) react->quench workup 6. Aqueous Work-up (Extraction & Washing) quench->workup dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify 8. Purification (Column Chromatography) dry->purify product Pure Acetal Product purify->product

Caption: General experimental workflow for acetal synthesis.

Quantitative Data

The following table summarizes reaction conditions and yields for the acetalization of various aldehydes with different alcohols, including n-propanol, as reported in the literature. This data highlights the efficiency of the described protocol.

EntryStarting AldehydeAlcoholCatalyst (mol %)TimeTemp (°C)Yield (%)Reference
1Benzaldehyden-Propanol0.1% HCl24 hAmbient>99[11]
24-Methoxybenzaldehyden-Propanol0.1% HCl24 hAmbient>99[11]
34-Chlorobenzaldehyden-Propanol0.1% HCl24 hAmbient>99[11]
4Trans-cinnamaldehyden-Propanol0.1% HCl24 hAmbient>99[11]

Table based on data from ACS Omega, 2018, 3 (5), pp 5664–5674.[11]

Safety Precautions

  • Propanol: is a flammable liquid. Handle away from ignition sources and in a well-ventilated area.

  • Acid Catalysts: Concentrated acids like HCl and H₂SO₄ are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood.

  • Solvents: Organic solvents used for extraction and chromatography are often flammable and volatile. Use in a well-ventilated fume hood.

References

Application Notes and Protocols for the Quantitative Analysis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dipropoxyethane is an acetal that finds application in various chemical syntheses and as a flavoring agent. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies in the pharmaceutical and chemical industries. Due to its lack of a strong chromophore, standard UV-Vis detection methods in liquid chromatography are not directly applicable. This document provides detailed analytical methods for the quantitative determination of this compound, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). These notes are intended to serve as a comprehensive guide for researchers and analysts, offering detailed protocols and expected performance characteristics.

Analytical Methodologies

The two primary recommended techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and highly sensitive method for volatile and semi-volatile organic compounds like this compound.[1] GC-FID offers excellent resolution and is a preferred technique for routine analysis and for detecting trace-level impurities.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): For non-volatile samples or when GC is not available, HPLC with an RI detector is a suitable alternative.[2] This method is based on the change in the refractive index of the mobile phase by the analyte. It is a universal detection method but is generally less sensitive than GC-FID and is not compatible with gradient elution.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound using GC-FID and HPLC-RI. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RI)
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mL
Linearity Range 0.5 - 500 µg/mL (R² > 0.999)5 - 1000 µg/mL (R² > 0.998)
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID)

This protocol details the analysis of this compound using a gas chromatograph equipped with a flame ionization detector.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Internal Standard (IS): n-Dodecane or other suitable non-interfering hydrocarbon

2. Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow of 2 mL/min[2]

3. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL solution of the internal standard in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 0.5 µg/mL to 500 µg/mL. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add the same constant concentration of the internal standard.

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-RI)

This protocol describes the quantification of this compound using HPLC with a refractive index detector.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed.

2. Instrumentation:

  • HPLC system with an isocratic pump

  • Refractive Index (RI) Detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. HPLC-RI Parameters:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[2]

  • Detector Temperature: 35 °C[2]

  • Injection Volume: 20 µL[2]

4. Sample and Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to concentrations ranging from 5 µg/mL to 1000 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Create a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Caption: Analytical workflow for the quantification of this compound.

hydrolysis_pathway DPE This compound Hemi Hemiacetal Intermediate DPE->Hemi + H+ Hemi->DPE - H+ Aldehyde Propanal Hemi->Aldehyde Alcohol Propanol Hemi->Alcohol Acid Acid Catalyst (H+) Water Water (H2O) Water->Hemi

Caption: Acid-catalyzed hydrolysis of this compound.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice between GC-FID and HPLC-RI will depend on the specific sample matrix, required sensitivity, and available instrumentation.[2] For volatile samples requiring high sensitivity, GC-FID is the recommended technique. For less volatile samples or when derivatization is not desirable, HPLC-RI offers a viable alternative. The provided protocols should be validated in the respective laboratory to ensure they meet the specific requirements of the analysis.

References

Experimental Guide to Acetal Synthesis: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols and comparative data for the synthesis of acetals, crucial protecting groups in organic synthesis and intermediates in the pharmaceutical and fragrance industries. The document outlines various methodologies, from traditional acid-catalyzed reactions to modern, greener alternatives, ensuring relevance for a wide range of research and development applications.

Introduction

Acetalization is a fundamental and reversible reaction in organic chemistry where an aldehyde or ketone reacts with an alcohol to form an acetal.[1] This transformation is of paramount importance for the protection of carbonyl functionalities from undesired reactions with nucleophiles, such as Grignard reagents or hydrides.[2] The stability of acetals in neutral or basic conditions, coupled with their facile deprotection under acidic conditions, makes them ideal protecting groups in complex multi-step syntheses.[3][4]

Traditionally, acetal synthesis involves the use of strong mineral or organic acids as catalysts, which can be corrosive and incompatible with acid-sensitive substrates.[3][4][5] To address these limitations, a variety of alternative methods have been developed, including the use of solid acid catalysts, photochemical methods, and reactions under neutral or basic conditions.[5][6][7] This note will detail several key experimental setups for acetal formation.

General Reaction Mechanism

The formation of an acetal from an aldehyde or ketone with an alcohol is typically an acid-catalyzed process. The reaction proceeds through a hemiacetal intermediate.[2][8] To drive the equilibrium towards the acetal product, the water formed during the reaction is often removed using methods like azeotropic distillation with a Dean-Stark trap or by using dehydrating agents such as molecular sieves.[1][2][9]

The generally accepted mechanism for acid-catalyzed acetal formation involves the following steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic attack of an alcohol molecule on the protonated carbonyl carbon to form a hemiacetal.[2][8]

  • Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxonium ion).[8]

  • Attack of a second alcohol molecule on the carbocation.

  • Deprotonation to yield the final acetal product and regenerate the acid catalyst.

Comparative Data of Acetal Synthesis Methods

The following tables summarize quantitative data from various published protocols, allowing for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Acid-Catalyzed Acetalization of Various Aldehydes with Methanol [3]

AldehydeCatalyst (mol%)Time (min)Conversion (%)Isolated Yield (%)
trans-CinnamaldehydeHCl (0.1)30>9998
4-ChlorobenzaldehydeHCl (0.1)30>9998
4-NitrobenzaldehydeHCl (0.1)30>9997
2-FuraldehydeHCl (0.1)30>9996
HeptanalHCl (0.1)30>9995

Reactions were conducted with 2 mmol of aldehyde in methanol at ambient temperature.

Table 2: Photo-Organocatalytic Acetalization of Aldehydes [5]

AldehydeAlcoholCatalystTime (h)Isolated Yield (%)
3-PhenylpropanalMethanolThioxanthenone1.595
BenzaldehydeMethanolThioxanthenone1.592
CyclohexanecarboxaldehydeMethanolThioxanthenone1.590
3-PhenylpropanalEthylene GlycolThioxanthenone1.593

Reactions were carried out with 0.50 mmol of aldehyde in 2 mL of alcohol under irradiation from household lamps.

Table 3: Deprotection of Aromatic Acetals using β-Cyclodextrin in Water [10]

Acetal (Substrate)Time (h)Yield (%)
Benzaldehyde dimethyl acetal490
4-Methoxybenzaldehyde dimethyl acetal392
4-Chlorobenzaldehyde dimethyl acetal588
4-Nitrobenzaldehyde dimethyl acetal295

Reactions were carried out with 1 mmol of acetal and 0.1 mmol of β-cyclodextrin in 20 mL of water at 50 °C.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Acetalization[4]

This protocol describes a simple and versatile method for acetal formation using a catalytic amount of hydrochloric acid.

Materials:

  • Aldehyde (0.3 mmol)

  • Methanol (4 mL)

  • Hydrochloric acid (0.1 mol%)

  • Sodium bicarbonate (NaHCO₃)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • A mixture of the aldehyde (0.3 mmol) and hydrochloric acid (0.1 mol%) in methanol (4 mL) is stirred at ambient temperature for 30 minutes.

  • Then, 0.15 mol% of sodium bicarbonate is added, and the mixture is stirred for a few more minutes to neutralize the acid.

  • The organic layer is concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 1% triethylamine as the eluent to afford the pure acetal.

Protocol 2: Photo-Organocatalytic Synthesis of Acetals[5][11]

This protocol presents a green and mild method for acetal synthesis using a photocatalyst and visible light.

Materials:

  • Aldehyde (0.50 mmol)

  • Alcohol (2 mL)

  • Thioxanthen-9-one (10.6 mg, 0.05 mmol)

  • Glass vial with a screw cap

  • Household lamps (e.g., 2 x 80 W)

Procedure:

  • In a glass vial with a screw cap, add thioxanthen-9-one (10.6 mg, 0.05 mmol) and the alcohol (2 mL).

  • Add the aldehyde (0.50 mmol) to the vial.

  • Seal the vial with the screw cap and stir the mixture under irradiation from household lamps for 1.5 hours.

  • The desired product can be isolated either by solvent evaporation, distillation, or after purification by column chromatography.

Protocol 3: Synthesis of Cyclic Acetals using a Solid Acid Catalyst[7]

This protocol describes the synthesis of cyclic acetals using a solid acid catalyst, which simplifies catalyst removal.

Materials:

  • Aldehyde or ketone

  • Polyhydroxyl compound (e.g., ethylene glycol)

  • Solid acid catalyst (e.g., acidic ion exchange resin)

  • Reaction vessel (e.g., three-neck flask)

  • Distillation column

Procedure:

  • The aldehyde or ketone and the polyhydroxyl compound are fed into a reaction zone at a molar ratio of polyhydroxyl compound to the carbonyl compound of at least 3:1.

  • The reaction is carried out in the presence of a solid acid catalyst.

  • The liquid reaction mixture is generated without the simultaneous removal of water.

  • The liquid reaction mixture is withdrawn from the reaction zone as a liquid product stream.

  • This product stream is then fed to a distillation column to separate the cyclic acetal from unreacted polyhydroxyl compound. The unreacted polyhydroxyl compound can optionally be recycled back to the reaction zone.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aldehyde/Ketone + Alcohol/Diol ReactionVessel Reaction Vessel (Stirring, Optional Heating/Irradiation) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., HCl, p-TsOH, Solid Acid) Catalyst->ReactionVessel WaterRemoval Water Removal (Optional) (e.g., Dean-Stark, Molecular Sieves) ReactionVessel->WaterRemoval Neutralization Neutralization (e.g., NaHCO3) WaterRemoval->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying PurificationMethod Purification (e.g., Distillation, Column Chromatography) Drying->PurificationMethod Product Pure Acetal PurificationMethod->Product G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation & Water Loss cluster_step5 Step 5: Second Nucleophilic Attack cluster_step6 Step 6: Final Deprotonation Aldehyde R-CHO ProtonatedAldehyde R-CH=O+H Aldehyde->ProtonatedAldehyde + H+ H_plus H+ Alcohol1 R'-OH Hemiacetal_protonated R-CH(OH)-O+H(R') ProtonatedAldehyde->Hemiacetal_protonated + R'-OH Hemiacetal R-CH(OH)-OR' Hemiacetal_protonated->Hemiacetal - H+ OxoniumIon R-CH=O+R' Hemiacetal->OxoniumIon + H+, - H2O Alcohol2 R'-OH Acetal_protonated R-CH(OR')-O+H(R') OxoniumIon->Acetal_protonated + R'-OH Acetal R-CH(OR')2 Acetal_protonated->Acetal - H+

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dipropoxyethane is an acetal that finds applications as a solvent, a fragrance component, and a chemical intermediate in various industrial processes, including pharmaceutical manufacturing. Its synthesis involves the acid-catalyzed reaction of acetaldehyde with n-propanol. On a large scale, the reaction equilibrium must be shifted towards the product side, typically by removing the water byproduct. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a continuous process using a solid acid catalyst and purification by fractional distillation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below, along with its characteristic spectroscopic data for identification and quality control.

PropertyValueReference
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
CAS Number 105-82-8[1]
Boiling Point 158-160 °C at 760 mmHg
Density 0.826 g/cm³ at 20 °C
Appearance Colorless liquid
Solubility Sparingly soluble in water; soluble in organic solvents
Spectroscopic Data Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 4.65 (q, 1H, J=5.3 Hz, -OCHO-), 3.40 (t, 4H, J=6.7 Hz, -OCH₂-), 1.55 (sext, 4H, J=7.0 Hz, -CH₂CH₃), 1.20 (d, 3H, J=5.3 Hz, -CH(CH₃)-), 0.90 (t, 6H, J=7.4 Hz, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 100.5 (-OCHO-), 66.5 (-OCH₂-), 23.0 (-CH₂CH₃), 20.0 (-CH(CH₃)-), 10.5 (-CH₂CH₃)
IR (neat, cm⁻¹)2965, 2935, 2875 (C-H stretch), 1128, 1065 (C-O stretch, acetal)
Mass Spectrometry (EI, m/z)146 (M⁺), 101, 73, 45

Signaling Pathways and Experimental Workflow

The synthesis of this compound is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group, followed by a substitution reaction. The overall process can be visualized as a straightforward reaction pathway. For a large-scale continuous process, a specific experimental workflow is employed to ensure efficiency and product purity.

reaction_pathway Acetaldehyde Acetaldehyde Hemiacetal Hemiacetal Intermediate Acetaldehyde->Hemiacetal + n-Propanol nPropanol n-Propanol nPropanol->Hemiacetal Dipropoxyethane This compound Hemiacetal->Dipropoxyethane + n-Propanol, - H₂O Water Water (byproduct) Catalyst Acid Catalyst (H⁺) Catalyst->Hemiacetal Catalyst->Dipropoxyethane experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Continuous Reaction cluster_separation Separation and Purification Acetaldehyde Acetaldehyde Feed Reactor Packed Bed Reactor (Solid Acid Catalyst) Acetaldehyde->Reactor nPropanol n-Propanol Feed nPropanol->Reactor Distillation1 Fractional Distillation Column 1 (Removal of Water & Unreacted Acetaldehyde) Reactor->Distillation1 Distillation1->Acetaldehyde Recycled Acetaldehyde Distillation2 Fractional Distillation Column 2 (Purification of this compound) Distillation1->Distillation2 Crude Product Distillation2->nPropanol Recycled n-Propanol Product Pure this compound Distillation2->Product

References

Application Notes and Protocols for 1,1-Dipropoxyethane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1-dipropoxyethane as a solvent in various chemical reactions. Due to its unique properties as an acetal, this compound presents itself as a potentially valuable, greener alternative to conventional ethereal solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in the table below, alongside those of common ethereal solvents for comparison.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane
Molecular Formula C₈H₁₈O₂C₄H₁₀OC₄H₈OC₄H₈O₂
Molecular Weight ( g/mol ) 146.2374.1272.1188.11
Boiling Point (°C) 147[1]34.666101
Density (g/mL) 0.830[1]0.7130.8891.034
Flash Point (°C) ~30-45-1412
Solubility in Water Sparingly soluble6.9 g/100 mLMiscibleMiscible
Dielectric Constant Not widely reported4.37.52.2

General Considerations for Use as a Solvent

This compound, as an acetal, is generally stable under neutral to strongly basic conditions. This characteristic makes it a suitable solvent for reactions involving organometallic reagents, strong bases, and other nucleophiles that would react with protic solvents or carbonyl-containing solvents. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate acetaldehyde and propanol. This reactivity should be considered when designing reaction sequences.

Advantages:

  • Higher Boiling Point: Its relatively high boiling point of 147°C allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment.

  • Potential as a Greener Alternative: Like other acetals, it can be derived from bio-based resources (acetaldehyde and propanol). Its lower volatility compared to diethyl ether and THF may also reduce solvent loss and worker exposure.

  • Stability to Bases and Nucleophiles: Its acetal functional group is inert to many strong bases and nucleophiles, making it a suitable medium for a variety of reactions.

Limitations:

  • Acid Sensitivity: The acetal linkage is readily cleaved by acids, limiting its use in acidic reaction media.

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before use, especially before distillation.

  • Limited Polarity Data: While expected to be a polar aprotic solvent, comprehensive data on its dielectric constant and other polarity parameters are not widely available, which may require empirical optimization for specific applications.

Application in Palladium-Catalyzed Cross-Coupling Reactions (Representative Protocol)

While specific examples of this compound as a solvent in cross-coupling reactions are not abundant in the literature, its properties are analogous to other ethereal solvents like 1,1-dimethoxyethane (DME) which are commonly used.[2] The following protocol for a Suzuki-Miyaura coupling is provided as a representative example and may require optimization.

Reaction Scheme: Ar-X + Ar'-B(OH)₂ --(Pd Catalyst, Base)--> Ar-Ar'

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (anhydrous, 10 mL)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add anhydrous this compound to the flask via syringe.

  • Stir the reaction mixture at 80-100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The use of this compound is anticipated to provide good yields, similar to other ethereal solvents, due to its ability to dissolve the reactants and stabilize the palladium catalyst. Its higher boiling point may allow for faster reaction times compared to lower-boiling ethers.

Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask Prepare dry Schlenk flask under inert atmosphere add_reagents Add aryl halide, boronic acid, Pd catalyst, and base prep_flask->add_reagents add_solvent Add anhydrous This compound add_reagents->add_solvent heat_stir Heat and stir reaction mixture (e.g., 80-100°C) add_solvent->heat_stir monitor Monitor reaction progress (TLC, GC) heat_stir->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the solvent.

Application in Grignard Reactions (Representative Protocol)

Ethereal solvents are essential for the formation and reaction of Grignard reagents. This compound, with its two ether-like oxygen atoms, can solvate the magnesium center of the Grignard reagent, similar to THF or diethyl ether. The following is a representative protocol for the synthesis of a tertiary alcohol.

Reaction Scheme: R-X + Mg --(this compound)--> R-MgX R-MgX + R'COR'' --> R-C(OMgX)(R')R'' --(H₃O⁺)--> R-C(OH)(R')R''

Materials:

  • Magnesium turnings (1.2 eq)

  • Alkyl or aryl halide (e.g., bromobenzene, 1.0 eq)

  • Ketone (e.g., acetone, 1.0 eq)

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

Protocol:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Gently heat the flask with a heat gun under a flow of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add a small amount of anhydrous this compound to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add a solution of the ketone in anhydrous this compound dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

Expected Outcome: this compound is expected to be an effective solvent for Grignard reactions, potentially offering better performance at higher temperatures compared to diethyl ether due to its higher boiling point.

Logical Relationship in Grignard Reagent Formation and Reaction

Grignard_Logic cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up reactants_form Alkyl/Aryl Halide (R-X) + Mg grignard_reagent Grignard Reagent (R-MgX) reactants_form->grignard_reagent solvent_form This compound (Solvation of Mg center) solvent_form->grignard_reagent alkoxide Magnesium Alkoxide Intermediate grignard_reagent->alkoxide Nucleophilic Attack electrophile Ketone/Aldehyde (R'COR'') electrophile->alkoxide product Alcohol Product alkoxide->product Protonation acid_workup Aqueous Acid (H₃O⁺) acid_workup->product

Caption: Logical flow of a Grignard reaction, highlighting the role of the solvent in the formation of the reagent.

Potential as a Green Solvent Alternative

The principles of green chemistry encourage the use of safer, more environmentally benign solvents.[3] this compound has several characteristics that position it as a potential green solvent alternative:

  • Renewable Feedstock: It can be synthesized from acetaldehyde and propanol, which can be derived from biomass.

  • Reduced Volatility: Compared to highly volatile solvents like diethyl ether, its higher boiling point leads to lower emissions and reduced fire hazard.

  • Favorable Toxicity Profile (Anticipated): While specific toxicology data is limited, acetals are generally considered to have lower toxicity than many traditional aprotic polar solvents.

Further research is needed to fully evaluate the life cycle assessment and environmental impact of this compound to confirm its status as a green solvent.

Signaling Pathway for Green Solvent Selection

Green_Solvent_Selection cluster_criteria Green Chemistry Criteria start Identify Need for Solvent traditional Traditional Solvents (e.g., THF, Dioxane) start->traditional green_alternative Consider Green Alternative: This compound start->green_alternative decision Select Solvent traditional->decision renewable Renewable Feedstock green_alternative->renewable toxicity Low Toxicity green_alternative->toxicity biodegradability Biodegradability green_alternative->biodegradability performance Reaction Performance green_alternative->performance renewable->decision toxicity->decision biodegradability->decision performance->decision final_choice final_choice decision->final_choice Optimized Process

Caption: Decision pathway for selecting a greener solvent alternative like this compound based on key green chemistry principles.

References

Application Notes and Protocols for the Reaction Kinetics of 1,1-Dipropoxyethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics for the formation of 1,1-dipropoxyethane from acetaldehyde and propanol. This reaction is a classic example of acetal formation, a crucial process in organic synthesis for the protection of carbonyl groups. Understanding the kinetics of this reaction is essential for optimizing reaction conditions, maximizing yield, and ensuring process safety and efficiency in research and pharmaceutical development.

Reaction Mechanism and Kinetics

The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The overall reaction is reversible and proceeds in two main stages, starting with the formation of a hemiacetal intermediate.

Overall Reaction:

CH₃CHO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH(OCH₂CH₂CH₃)₂ + H₂O Acetaldehyde + 2 Propanol ⇌ this compound + Water

The reaction is typically catalyzed by protic acids (e.g., sulfuric acid, hydrochloric acid) or solid acid catalysts (e.g., Amberlyst resins). The presence of an acid catalyst is crucial as it protonates the carbonyl oxygen of acetaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by propanol.[1][2]

The reaction equilibrium can be shifted towards the product side by removing water as it is formed, in accordance with Le Chatelier's principle.[1]

Quantitative Kinetic Data

While specific kinetic data for the formation of this compound is not extensively published, data from analogous acetalization reactions, such as the formation of 1,1-diethoxyethane, can provide valuable insights. The reaction is typically pseudo-first-order with respect to the aldehyde when the alcohol is used in large excess.

Table 1: Factors Influencing Reaction Kinetics

ParameterEffect on Reaction RateTypical ConditionsNotes
Temperature Increases rate25°C - 60°CHigher temperatures can lead to side reactions.
Catalyst Concentration Increases rate0.1 mol% - 5 mol%Excess acid can lead to side reactions and decomposition.[3]
Reactant Concentration Increases ratePropanol often used as solvent (in excess)Using propanol in excess simplifies the kinetics to be pseudo-first-order with respect to acetaldehyde.
Water Removal Increases net forward rateDean-Stark trap or molecular sievesRemoval of water is critical to drive the equilibrium towards the acetal product.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for studying the reaction kinetics.

ReactionMechanism Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H+ Propanol1 Propanol Hemiacetal_intermediate Hemiacetal Intermediate H_plus H+ Protonated_Acetaldehyde->Hemiacetal_intermediate + Propanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_intermediate->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Water H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Propanol Propanol2 Propanol Acetal This compound Protonated_Acetal->Acetal - H+

Caption: Acid-catalyzed mechanism of this compound formation.

ExperimentalWorkflow Preparation Reaction Mixture Preparation Initiation Catalyst Addition & Reaction Initiation (t=0) Preparation->Initiation Sampling Aliquots Taken at Timed Intervals Initiation->Sampling Quenching Reaction Quenching (e.g., with base) Sampling->Quenching Analysis Analysis by GC or NMR Quenching->Analysis Data Data Processing & Kinetic Analysis Analysis->Data

Caption: General experimental workflow for kinetic studies.

Experimental Protocols

The following are detailed protocols for studying the reaction kinetics of this compound formation using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis by Gas Chromatography (GC)

This protocol is suitable for determining the concentrations of reactants and products over time by analyzing quenched aliquots of the reaction mixture.

Materials:

  • Acetaldehyde

  • 1-Propanol (reagent grade, anhydrous)

  • Acid catalyst (e.g., sulfuric acid or Amberlyst 15)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Anhydrous solvent for dilution (e.g., diethyl ether)

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Magnetic stirrer

  • Gas chromatograph with a suitable column (e.g., DB-5 or equivalent) and FID detector

Procedure:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add 1-propanol (e.g., 100 mL). If using a solid catalyst like Amberlyst 15, add it at this stage (e.g., 2 g).

    • Add a known amount of the internal standard (e.g., 1 mL of dodecane).

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30°C) with stirring.

  • Reaction Initiation:

    • At time t=0, add a known amount of acetaldehyde (e.g., 5 mL) to the reaction vessel. If using a liquid acid catalyst, it can be added just before the acetaldehyde.

  • Sampling and Quenching:

    • Immediately after adding the acetaldehyde, withdraw the first aliquot (e.g., 0.5 mL) and transfer it to a vial containing the quenching solution (e.g., 2 mL of saturated NaHCO₃ solution).

    • Continue to withdraw aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes) and quench them in the same manner.

  • Sample Preparation for GC Analysis:

    • To each quenched sample, add a known volume of a suitable extraction solvent like diethyl ether (e.g., 2 mL).

    • Shake the vial vigorously and allow the layers to separate.

    • Carefully transfer the organic layer to a new vial for GC analysis.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the GC under a pre-determined temperature program to separate acetaldehyde, propanol, this compound, and the internal standard.

    • Record the peak areas for each component.

  • Data Analysis:

    • Create calibration curves for acetaldehyde and this compound relative to the internal standard.

    • Use the peak areas from the reaction samples to determine the concentration of the reactant and product at each time point.

    • Plot the concentration of acetaldehyde versus time to determine the reaction order and the rate constant.

Protocol 2: Real-Time Kinetic Monitoring by NMR Spectroscopy

This protocol allows for the non-invasive, real-time monitoring of the reaction directly in an NMR tube or using a flow-NMR setup.[4][5][6]

Materials:

  • Acetaldehyde

  • 1-Propanol

  • Deuterated solvent (e.g., CDCl₃, if necessary for locking)

  • Acid catalyst (a small, precise amount)

  • NMR spectrometer (benchtop or high-field)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, add a known amount of 1-propanol.

    • Add a known amount of acetaldehyde.

    • If required for the spectrometer lock, add a small amount of a deuterated solvent.

  • Reaction Initiation:

    • Carefully add a precise, small amount of the acid catalyst to the NMR tube.

    • Quickly cap and shake the tube to ensure mixing.

    • Immediately insert the tube into the NMR spectrometer.

  • NMR Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

    • Key signals to monitor include the aldehyde proton of acetaldehyde (~9.7 ppm), the methine proton of this compound (~4.5 ppm), and the methylene protons of the propoxy groups.

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant (acetaldehyde) and the product (this compound) in each spectrum.

    • The relative integrals can be used to determine the molar ratio of the components at each time point.

    • Plot the natural logarithm of the acetaldehyde concentration (or its relative integral value) versus time. If the reaction is pseudo-first-order, this plot should yield a straight line, the slope of which is the negative of the rate constant (-k).

Safety Precautions

  • Acetaldehyde is volatile and has a low boiling point. Handle it in a well-ventilated fume hood.

  • Acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ensure the reaction temperature is carefully controlled to prevent runaway reactions.

By following these protocols, researchers can obtain reliable kinetic data for the formation of this compound, enabling a deeper understanding and optimization of this important chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 1,1-dipropoxyethane. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of acetaldehyde with two equivalents of n-propanol. This is an equilibrium reaction, and to achieve high yields, the water formed as a byproduct must be removed.[1][2]

Q2: Which acid catalysts are most effective for this synthesis?

A2: A variety of acid catalysts can be used, including homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites.[3][4][5] Solid acid catalysts are often preferred as they simplify the workup procedure, being easily removable by filtration.[6]

Q3: How can I drive the reaction equilibrium towards the formation of this compound?

A3: To maximize the yield, the water produced during the reaction must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[1][2] Driving the equilibrium is crucial for forcing the reaction to completion.

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is generally carried out at temperatures ranging from room temperature to the boiling point of the solvent, depending on the catalyst and the method used for water removal. When using a solid acid catalyst like Amberlyst-15, the reaction can proceed efficiently at room temperature.[3]

Q5: What are potential side reactions or byproducts I should be aware of?

A5: The primary side reactions include the self-condensation of acetaldehyde (aldol condensation) to form crotonaldehyde and higher oligomers, especially under basic conditions or with prolonged exposure to some acid catalysts. Incomplete reaction will leave unreacted acetaldehyde and n-propanol in the mixture.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Suggested Solution
Inactive Catalyst Ensure the acid catalyst is active. For solid catalysts, ensure they are properly dried and activated according to the manufacturer's instructions. For liquid acids, use a fresh bottle.
Insufficient Catalyst Loading Increase the amount of catalyst. For solid catalysts like Amberlyst-15, a loading of 10-15 wt% relative to the limiting reagent is a good starting point.[3]
Presence of Water Ensure all reactants and solvents are anhydrous and that the glassware is thoroughly dried.[7] Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[2]
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating to increase the reaction rate. Monitor for byproduct formation at higher temperatures.[8]

Issue 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Aldol Condensation of Acetaldehyde Add the acetaldehyde slowly to the reaction mixture containing the alcohol and catalyst to keep its concentration low. Maintain a moderate reaction temperature.
Decomposition of Product Prolonged reaction times or excessive temperatures can lead to the decomposition of the acetal, especially in the presence of strong acids. Monitor the reaction progress and work it up promptly upon completion.

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Incomplete Removal of Catalyst | If using a liquid acid catalyst, ensure complete neutralization before distillation. For solid catalysts, ensure thorough filtration. | | Co-distillation of Impurities | Use fractional distillation to separate the this compound from unreacted starting materials and any low-boiling byproducts. | | Product Loss During Workup | During aqueous washes, some product may be lost. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent.[8] |

Quantitative Data

Due to the limited availability of specific quantitative data for this compound synthesis in the literature, the following table presents a comparison of catalysts for the analogous synthesis of 1,1-dimethoxyethane from acetaldehyde and methanol. This data provides a strong indication of the expected catalyst performance for the synthesis of this compound.

Table 1: Performance of Various Catalysts in the Synthesis of 1,1-Dimethoxyethane [3]

CatalystCatalyst LoadingTemperature (°C)Acetaldehyde Conversion (%)Selectivity (%)Yield (%)
Amberlyst-15 50 mg20>95~100>95
H-Beta Zeolite Not Specified8085>99~85
Phosphotungstic Acid Not Specified25HighHighHigh

Note: The data presented is for the synthesis of 1,1-dimethoxyethane and should be used as a comparative reference for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol is adapted from a procedure for the synthesis of 1,1-dimethoxyethane using a solid acid catalyst.[3]

Materials:

  • Acetaldehyde

  • n-Propanol (anhydrous)

  • Amberlyst-15 (dried)

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

  • To the flask, add n-propanol (2.5 molar equivalents relative to acetaldehyde) and dried Amberlyst-15 (10-15 wt% relative to acetaldehyde).

  • Cool the mixture in an ice bath.

  • Slowly add acetaldehyde (1 molar equivalent) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • Neutralize any residual acidity in the filtrate by adding anhydrous sodium carbonate and stirring for 30 minutes.

  • Filter the mixture and wash the filtrate with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Workup and Purification

A general procedure for the workup and purification of acetals.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a homogeneous acid catalyst was used, neutralize it by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and then with brine to remove any remaining water-soluble impurities.[8]

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution using a rotary evaporator, being mindful of the product's volatility.[7]

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (~147 °C).[9]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Acetaldehyde & n-Propanol ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->ReactionMix WaterRemoval Water Removal (e.g., Dean-Stark) ReactionMix->WaterRemoval Neutralization Neutralization WaterRemoval->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Reaction Catalyst Inactivity Water Presence Low Temperature Start->Cause1 Cause2 Byproduct Formation Aldol Condensation Decomposition Start->Cause2 Cause3 Product Loss During Workup During Purification Start->Cause3 Sol1 Check/Replace Catalyst Ensure Anhydrous Conditions Increase Temperature Cause1:f0->Sol1 Address Inactivity Cause1:f1->Sol1 Remove Water Cause1:f2->Sol1 Optimize Temp. Sol2 Slow Acetaldehyde Addition Monitor Reaction Time/Temp Cause2:f0->Sol2 Control Addition Cause2:f1->Sol2 Monitor Closely Sol3 Optimize Extraction Careful Distillation Cause3:f0->Sol3 Refine Workup Cause3:f1->Sol3 Improve Purification

References

common side reactions in the synthesis of 1,1-dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dipropoxyethane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies to mitigate them.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction due to unfavorable equilibrium.Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark trap) or by using a drying agent. Use an excess of propanol to shift the equilibrium towards the product.
Insufficient or inappropriate catalyst.Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in the correct catalytic amount. Stronger acids may accelerate the reaction but can also promote side reactions.
Loss of volatile reactants or product.Conduct the reaction in a closed system or under reflux to prevent the loss of volatile compounds like acetaldehyde.
Presence of Unreacted Acetaldehyde and Propanol Incomplete reaction.Increase reaction time, temperature, or catalyst concentration. Ensure efficient water removal.
Inefficient purification.Unreacted starting materials can often be removed by careful distillation. Washing the organic phase with water can remove excess propanol, and a subsequent wash with a sodium bisulfite solution can help remove residual acetaldehyde.
Formation of Dipropyl Ether Acid-catalyzed dehydration of propanol.This side reaction is favored at higher temperatures. Conduct the reaction at the lowest effective temperature. Using a milder acid catalyst might also reduce the rate of ether formation.
Formation of Crotonaldehyde (a brown, polymeric residue) Acid-catalyzed self-condensation of acetaldehyde (aldol condensation).This is more likely to occur with higher concentrations of acetaldehyde and strong acids. Add the acetaldehyde slowly to the reaction mixture containing propanol and the acid catalyst to keep its instantaneous concentration low. Use a milder acid catalyst.
Formation of Hemiacetal as a Major Byproduct Incomplete conversion of the hemiacetal intermediate to the acetal.Ensure a sufficient amount of propanol is used (at least 2 equivalents per equivalent of acetaldehyde) and that water is effectively removed to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is an acid-catalyzed nucleophilic addition of propanol to acetaldehyde. The reaction proceeds in two main stages:

  • Hemiacetal Formation: Acetaldehyde is protonated by the acid catalyst, making it more electrophilic. A molecule of propanol then attacks the carbonyl carbon, and after deprotonation, a hemiacetal is formed.

  • Acetal Formation: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water results in a resonance-stabilized carbocation. A second molecule of propanol attacks this carbocation, and subsequent deprotonation yields the final product, this compound.

Q2: How can I effectively remove water from the reaction mixture?

A2: A common and effective method is to use a Dean-Stark apparatus. Toluene is often used as the azeotroping solvent. The toluene-water azeotrope boils at a lower temperature than the other components, and as it condenses in the side arm of the Dean-Stark trap, the water separates and is collected, while the toluene returns to the reaction flask. Alternatively, anhydrous drying agents that are stable under acidic conditions, such as molecular sieves, can be added directly to the reaction mixture.

Q3: What are the ideal reaction conditions to minimize side reactions?

A3: To minimize side reactions, it is generally recommended to:

  • Use a moderate temperature to avoid the dehydration of propanol.

  • Add acetaldehyde dropwise to the mixture of propanol and acid catalyst to prevent its self-condensation.

  • Use a stoichiometric excess of propanol.

  • Choose a suitable acid catalyst that is effective but does not overly promote side reactions. p-Toluenesulfonic acid is often a good choice.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through a series of steps:

  • Neutralization: First, neutralize the acid catalyst by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Washing: Wash the organic layer with water to remove any remaining water-soluble impurities and excess propanol. A wash with a sodium bisulfite solution can be used to remove unreacted acetaldehyde.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Finally, purify the this compound by fractional distillation.

Experimental Protocol: Generalized Synthesis of this compound

This protocol provides a general methodology. Specific quantities and conditions may need to be optimized for your particular setup and scale.

Materials:

  • Acetaldehyde

  • n-Propanol

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add n-propanol (2.2 equivalents) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

  • Heat the mixture to reflux.

  • Slowly add acetaldehyde (1 equivalent) dropwise to the refluxing mixture.

  • Continue to heat at reflux, collecting the water that separates in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene by simple distillation.

  • Purify the remaining liquid by fractional distillation to obtain this compound.

Data Presentation

For effective troubleshooting and optimization, it is crucial to systematically record and compare quantitative data from your experiments.

Experiment ID Acetaldehyde (mol) Propanol (mol) Catalyst (mol) Temperature (°C) Reaction Time (h) Yield of this compound (%) Observed Byproducts (and relative amount)
Example 11.02.20.0180475Dipropyl ether (~5%), Unreacted starting materials
Example 2
Example 3

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis of This compound analyze Analyze Crude Product (e.g., GC-MS, NMR) start->analyze check_yield Low Yield? analyze->check_yield high_sm High Starting Material? check_yield->high_sm Yes ether Dipropyl Ether Detected? check_yield->ether No high_sm->ether No optimize_h2o Optimize Water Removal (e.g., Dean-Stark) high_sm->optimize_h2o Yes increase_time_temp Increase Reaction Time/ Temperature high_sm->increase_time_temp Yes aldol Aldol Condensation Products (e.g., Crotonaldehyde)? ether->aldol No lower_temp Lower Reaction Temperature ether->lower_temp Yes slow_addition Slow Acetaldehyde Addition aldol->slow_addition Yes end Successful Synthesis aldol->end No optimize_h2o->analyze increase_time_temp->analyze lower_temp->analyze slow_addition->analyze

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,1-dipropoxyethane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound, also known as acetaldehyde dipropyl acetal, is an organic compound with the chemical formula C8H18O2.[1][2] It is an acetal formed from acetaldehyde and propanol. Its key physical properties are summarized in the table below.

Q2: What are the common impurities in a this compound reaction mixture?

A2: Common impurities include unreacted starting materials such as acetaldehyde and n-propanol, the acid catalyst used for the synthesis, water, and potential side products like the corresponding hemiacetal.[3][4] Depending on the reaction conditions, other impurities from side reactions, such as aldol condensation products of acetaldehyde, might also be present.[5]

Q3: How stable is this compound?

A3: this compound, like other acetals, is sensitive to acid-catalyzed hydrolysis.[5][6] In the presence of acid and water, it can revert to acetaldehyde and n-propanol.[5] This reaction is reversible, but excess water drives the equilibrium toward the hydrolysis products.[5] It is generally stable under neutral and basic conditions.

Q4: What is the general strategy for purifying this compound?

A4: A typical purification strategy involves three main stages:

  • Aqueous Workup: The reaction mixture is first "worked up" by washing with aqueous solutions to remove water-soluble impurities. This often includes a wash with a basic solution (e.g., sodium bicarbonate or potassium hydroxide) to neutralize the acid catalyst, followed by washing with water or brine to remove residual salts and other polar impurities.[7][8]

  • Drying: The washed organic layer is dried using an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to remove dissolved water.[7][9]

  • Distillation: The final purification is typically achieved by fractional distillation to separate the this compound from residual starting materials and other impurities with different boiling points.[10][11]

Q5: Which analytical methods are suitable for assessing the purity of this compound?

A5: The purity of this compound can be effectively assessed using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also an excellent method for confirming the structure and identifying impurities.[3]

Data Presentation: Physical Properties

This table summarizes the key physical properties of this compound and common related impurities for easy comparison during purification planning.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C8H18O2146.23~156-158 (est.)0.830
AcetaldehydeC2H4O44.0520.20.788
n-PropanolC3H8O60.1097.20.803
WaterH2O18.021000.997
1,2-DipropoxyethaneC8H18O2146.23162-163N/A

Note: Boiling point for this compound is estimated based on similar compounds as exact literature values can vary. The isomer 1,2-dipropoxyethane has a reported boiling point of 162-163 °C.[14]

Troubleshooting Guide

Problem 1: The organic layer forms an emulsion during aqueous workup.

  • Cause: Emulsions can form when the densities of the organic and aqueous layers are similar or due to the presence of surfactants or finely divided solids. Vigorous shaking can exacerbate this issue.[15]

  • Solution:

    • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[9]

    • Allow the mixture to stand undisturbed for a longer period.

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

    • For small-scale operations, a centrifuge can be used to separate the layers.

Problem 2: The final product is wet (contains water) after distillation.

  • Cause: This usually indicates inefficient drying of the organic layer before distillation or the formation of an azeotrope with water.

  • Solution:

    • Ensure Thorough Drying: Use an adequate amount of a suitable drying agent like anhydrous MgSO4 or Na2SO4. Allow sufficient time for the drying agent to work (e.g., 15-30 minutes with occasional swirling).[9] The organic liquid should be clear, not cloudy, before decanting or filtering.

    • Azeotropic Removal of Water: If azeotrope formation is suspected, adding a solvent like toluene and distilling can help remove water azeotropically.[9]

Problem 3: The yield of purified this compound is low.

  • Cause:

    • Hydrolysis: The product may have decomposed back to starting materials during an acidic workup. Acetals are unstable in acidic aqueous solutions.[5]

    • Incomplete Reaction: The initial synthesis may not have gone to completion.

    • Mechanical Losses: Product loss during transfers, extractions, and distillation.

    • Distillation Issues: The distillation temperature may have been too high, causing thermal decomposition, or the distillation may have been stopped too early.

  • Solution:

    • Neutralize Promptly: Ensure the reaction mixture is neutralized with a mild base (e.g., saturated NaHCO3 solution) as the first step in the workup to prevent acid-catalyzed hydrolysis.

    • Optimize Distillation: Use vacuum distillation to lower the boiling point and prevent thermal decomposition of heat-sensitive compounds.[16] Ensure the distillation apparatus is efficient and monitor the temperature closely. A boiling point range of 1-2 °C for the collected fraction usually indicates a pure substance.[16]

Problem 4: The purified product is contaminated with starting materials (acetaldehyde, n-propanol).

  • Cause: The boiling points of the impurities are significantly different from the product, but inefficient distillation can lead to co-distillation.

  • Solution:

    • Improve Distillation Technique: Use a fractionating column packed with inert material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates and improve separation efficiency.[17]

    • Control Reflux Ratio: During fractional distillation, maintain a high reflux ratio to ensure better separation of components with close boiling points.[16]

    • Thorough Workup: Ensure the aqueous workup effectively removes the highly water-soluble n-propanol. Multiple extractions are more effective than a single large-volume extraction.[8]

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol outlines a standard procedure for purifying this compound from a typical acid-catalyzed reaction mixture.

1. Aqueous Workup (Neutralization and Washing): a. Transfer the reaction mixture to a separatory funnel. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) in portions. Gently swirl the funnel after each addition and vent frequently to release any CO2 gas that evolves. Continue adding until gas evolution ceases, indicating that the acid catalyst has been neutralized. c. Add an equal volume of water, gently shake the funnel, and allow the layers to separate. Remove and discard the lower aqueous layer. d. Wash the organic layer with two additional portions of water, followed by one portion of saturated brine solution to aid in breaking any emulsions and to begin the drying process.[7]

2. Drying the Organic Layer: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) in portions with swirling.[9] Add enough drying agent so that some remains free-flowing and does not clump together. c. Allow the mixture to stand for at least 15-30 minutes with occasional swirling to ensure all water is absorbed. d. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

3. Fractional Distillation: a. Assemble a fractional distillation apparatus. For efficient separation, use a fractionating column between the distilling flask and the condenser. b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product to ensure smooth boiling. c. Heat the flask gently using a heating mantle. d. Collect and discard any initial low-boiling fractions (likely residual acetaldehyde or other volatile impurities). e. Monitor the temperature at the thermometer head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. A stable boiling point range of 1-2 °C is indicative of a pure compound.[16] f. Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

Visualizations

Purification_Workflow ReactionMixture Crude Reaction Mixture (Product, Catalyst, H2O, Starting Materials) Workup Aqueous Workup ReactionMixture->Workup Drying Drying Workup->Drying Washed Organic Layer AqueousWaste Aqueous Waste (Salts, Catalyst) Workup->AqueousWaste Remove Aqueous Layer Distillation Fractional Distillation Drying->Distillation Dried Crude Product SolidWaste Solid Waste (Drying Agent) Drying->SolidWaste Filter PureProduct Pure this compound Distillation->PureProduct Collect Main Fraction ImpurityFractions Impurity Fractions (Low & High Boilers) Distillation->ImpurityFractions Discard Fore-run & Residue

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purification? Q_Yield Is the final yield low? Start->Q_Yield Q_Purity Is the product impure? Start->Q_Purity Q_Yield->Q_Purity No A_Hydrolysis Possible Hydrolysis: Check workup pH. Use mild base (NaHCO3) for neutralization. Q_Yield->A_Hydrolysis Yes A_Dist_Loss Distillation Loss: Check for leaks. Use vacuum for high BPt. Don't distill to dryness. Q_Yield->A_Dist_Loss Yes Q_Water Contaminant: Water? Q_Purity->Q_Water Yes Q_StartMat Contaminant: Starting Material? Q_Purity->Q_StartMat Yes A_Dry Improve Drying Step: Use more drying agent. Increase drying time. Q_Water->A_Dry Yes A_Dist_Improve Improve Distillation: Use a fractionating column. Optimize reflux ratio. Q_StartMat->A_Dist_Improve Yes A_Workup_Improve Improve Workup: Perform multiple extractions to remove polar impurities. Q_StartMat->A_Workup_Improve Yes

References

Technical Support Center: Troubleshooting Acetal Hydrolysis Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acid-catalyzed hydrolysis of acetals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Kinetics & Optimization

  • Q1: My acetal hydrolysis is proceeding very slowly or is incomplete. What factors can I adjust to increase the reaction rate?

    A1: Several factors influence the rate of acetal hydrolysis. Consider the following adjustments:

    • Acid Strength and Concentration: The reaction is acid-catalyzed, meaning the rate is dependent on the concentration of the acid.[1][2] Increasing the acid concentration or using a stronger acid will generally accelerate the reaction. However, excessively strong acidic conditions can lead to side reactions for sensitive substrates.

    • Temperature: Increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the hydrolysis rate.

    • Water Concentration: Acetal hydrolysis is an equilibrium reaction.[1][2] To drive the equilibrium towards the carbonyl product, a large excess of water should be used.[1][3] If the reaction is performed in a co-solvent, ensure a sufficient amount of water is present.

    • Substrate Structure: The electronic properties of the substituents on the acetal can significantly impact the rate of hydrolysis. Electron-donating groups near the acetal carbon can stabilize the carbocation intermediate, thereby accelerating the hydrolysis.[4] Conversely, electron-withdrawing groups can destabilize this intermediate and slow down the reaction.

  • Q2: I am observing the formation of unexpected byproducts. What are the common side reactions during acetal hydrolysis and how can I minimize them?

    A2: Side reactions can occur, particularly with sensitive substrates or under harsh conditions. Common issues include:

    • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., some esters, silyl ethers, or Boc-protecting groups), they may also be cleaved under the reaction conditions. If this is a concern, consider using milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) or weaker Lewis acids) or a shorter reaction time.[5]

    • Aldol Condensation: If the resulting aldehyde or ketone product is prone to self-condensation under acidic conditions, you may observe the formation of aldol products.[6] To mitigate this, it is advisable to work at lower temperatures and to quench the reaction as soon as the starting material is consumed.

    • Polymerization: Some aldehydes, like formaldehyde, are prone to polymerization under acidic conditions.

  • Q3: How does pH affect the rate of acetal hydrolysis?

    A3: The rate of acetal hydrolysis is highly dependent on pH. The reaction is significantly faster at lower pH values. As the pH increases, the rate of hydrolysis dramatically decreases. For instance, an increase from pH 5.0 to 6.5 can decrease the hydrolysis rate by a factor of approximately 18. This demonstrates the critical role of hydronium ion concentration in catalyzing the reaction.

Reaction Monitoring & Work-up

  • Q4: How can I effectively monitor the progress of my acetal hydrolysis reaction?

    A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1]

    • Procedure: Spot the reaction mixture alongside the starting acetal on a TLC plate. The acetal is generally less polar than the resulting aldehyde or ketone and alcohol. Therefore, the product spot(s) will typically have a lower Rf value than the starting material spot. The reaction is complete when the starting material spot is no longer visible by TLC.

    • Visualization: Many acetals and their corresponding carbonyl compounds are UV active and can be visualized under a UV lamp.[6][7] If the compounds are not UV active, various staining agents can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce yellow-to-red spots.[8][9] A p-anisaldehyde stain can also be used to visualize many aldehydes, ketones, and alcohols.[6]

  • Q5: What is the proper work-up procedure to quench the reaction and isolate my product?

    A5: A standard work-up procedure involves neutralizing the acid catalyst and then extracting the product.

    • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid catalyst. Be cautious as this will generate CO₂ gas.

    • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The desired carbonyl compound will move into the organic layer.

    • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization if necessary.

Data Presentation

Table 1: Effect of pH on the Half-Life of Ketal Hydrolysis

pHHalf-life (t½) in hoursRelative Rate Constant (k_rel)
5.032.331.00
5.5~97~0.33
6.0~291~0.11
6.5~1746~0.02

Data is illustrative and based on the trend that hydrolysis rate decreases approximately 3-fold for every 0.5 unit increase in pH.

Experimental Protocols

Protocol 1: Standard Procedure for Acid-Catalyzed Acetal Hydrolysis

  • Dissolution: Dissolve the acetal (1 equivalent) in a suitable solvent system containing water. A common choice is a mixture of an organic solvent (e.g., tetrahydrofuran (THF), acetone, or dioxane) and aqueous acid. The use of excess water is crucial to drive the reaction to completion.[1]

  • Acid Addition: Add the acid catalyst (e.g., 1 M HCl, sulfuric acid, or p-toluenesulfonic acid) to the solution. The amount of acid can range from catalytic to stoichiometric, depending on the reactivity of the acetal.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, proceed with the work-up procedure as described in Q5.

Protocol 2: Monitoring Acetal Hydrolysis by Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark lanes for the starting material (SM) and the reaction mixture (R).

  • Spotting: Using a capillary tube, spot a dilute solution of the starting acetal in an appropriate solvent in the "SM" lane. In the "R" lane, spot a small aliquot of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen to give a good separation between the starting material and the product.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate stain as described in Q4.

  • Analysis: Compare the spots in the "R" lane to the "SM" lane. The disappearance of the starting material spot indicates the completion of the reaction.

Visualizations

Acetal_Hydrolysis_Mechanism Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Acetal->Carbocation - R'OH Hemiacetal_Intermediate Hemiacetal Intermediate Carbocation->Hemiacetal_Intermediate + H2O - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Protonated_Carbonyl Protonated Carbonyl Protonated_Hemiacetal->Protonated_Carbonyl - R''OH Carbonyl Carbonyl Compound Protonated_Carbonyl->Carbonyl - H+

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Troubleshooting_Workflow Start Start: Acetal Hydrolysis Check_Completion Reaction Complete? Start->Check_Completion Slow_Incomplete Slow or Incomplete Reaction Check_Completion->Slow_Incomplete No Side_Products Side Products Observed Check_Completion->Side_Products Yes, with byproducts Workup Proceed to Work-up Check_Completion->Workup Yes Increase_Acid Increase Acid Concentration or Use Stronger Acid Slow_Incomplete->Increase_Acid Increase_Temp Increase Temperature Slow_Incomplete->Increase_Temp Increase_Water Increase Water Concentration Slow_Incomplete->Increase_Water Milder_Conditions Use Milder Acidic Conditions Side_Products->Milder_Conditions Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp

Caption: Troubleshooting Workflow for Acetal Hydrolysis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,1-Dipropoxyethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,1-dipropoxyethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in acetal formation are common and can often be attributed to several key factors. The reaction to form this compound from acetaldehyde and propanol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. The most critical factor is the removal of water as it is formed.[1] Additionally, inefficient catalysis, suboptimal reaction conditions, and product loss during workup can significantly reduce your isolated yield.

Q2: I am not observing complete consumption of my starting material (acetaldehyde). How can I drive the reaction to completion?

Incomplete conversion suggests that the reaction has either not run for a sufficient amount of time or has reached an unfavorable equilibrium. To address this:

  • Enhance Water Removal: Ensure your method for water removal is efficient. If using a Dean-Stark apparatus, confirm that the azeotrope of your solvent and water is being effectively collected.[1] If using chemical dehydrating agents like molecular sieves, ensure they are properly activated and used in sufficient quantity.

  • Increase Reactant Concentration: Employing an excess of propanol can help shift the equilibrium towards the formation of the acetal.

  • Check Catalyst Activity: The acid catalyst can be deactivated by moisture in the reagents or solvent. Ensure all materials are anhydrous. Consider increasing the catalyst loading if the reaction remains sluggish.

Q3: I seem to lose a significant portion of my product during the workup and purification steps. What are the likely causes and how can I mitigate this?

Acetals like this compound are stable under neutral and basic conditions but are susceptible to hydrolysis back to the starting aldehyde and alcohol in the presence of aqueous acid.[2] To prevent product loss during workup:

  • Neutralize the Catalyst: Before any aqueous wash steps, it is crucial to neutralize the acid catalyst. This can be achieved by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Avoid Acidic Washes: Do not use any acidic solutions during the extraction process.

  • Minimize Exposure to Water: While aqueous washes are necessary, minimize the contact time and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before final concentration.

Q4: I am observing the formation of side products. What are they and how can I avoid them?

In the presence of an acid catalyst, acetaldehyde can undergo self-condensation reactions, such as an aldol condensation, to form products like 3-hydroxybutanal. These side reactions can become more prevalent at higher temperatures. To minimize side product formation, consider running the reaction at a lower temperature for a longer period. Additionally, ensuring a sufficient excess of propanol can favor the desired acetal formation over acetaldehyde self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The mechanism involves two main stages:

  • Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic. A molecule of propanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation results in the formation of a hemiacetal intermediate.

  • Acetal Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water results in a resonance-stabilized carbocation. A second molecule of propanol attacks this carbocation, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.[3]

Q2: Which acid catalyst is most effective for this reaction?

A variety of Brønsted and Lewis acids can be used to catalyze acetal formation. Common choices include:

  • Strong Mineral Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be corrosive and difficult to remove.[4]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is easier to handle than mineral acids and is a popular choice for acetal synthesis.

  • Solid Acid Catalysts: Resins like Amberlyst-15 offer the advantage of being easily removed by filtration, simplifying the workup procedure.[4]

The choice of catalyst can influence reaction time and yield. It is recommended to start with a catalytic amount of a commonly used acid like p-TsOH or a solid acid catalyst.

Q3: Is it necessary to remove water from the reaction?

Yes, the removal of water is crucial for obtaining a high yield of this compound.[1] The reaction is reversible, and the presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.

Q4: What are the best methods for removing water during the reaction?

The two most common and effective methods for water removal are:

  • Azeotropic Distillation: This involves using a solvent that forms an azeotrope with water, such as toluene or benzene. A Dean-Stark apparatus is used to collect the water as it is formed, physically removing it from the reaction mixture and driving the equilibrium towards the products.[1]

  • Chemical Dehydrating Agents: Reagents such as anhydrous calcium chloride, or the use of molecular sieves (e.g., 4Å) can be added directly to the reaction mixture to sequester the water as it is produced.[4]

Quantitative Data

The following table summarizes the effect of different alcohols on the yield of acetal formation with benzaldehyde, catalyzed by 0.1 mol % hydrochloric acid at ambient temperature. While this data is for benzaldehyde, it provides a useful reference for the reactivity of n-propanol in acetalization reactions.

AldehydeAlcoholReaction Time (h)Conversion (%)Isolated Yield (%)
BenzaldehydeEthanol0.5>9995
Benzaldehyden-Propanol0.5>9996

Data adapted from a study on the acetalization of various aldehydes.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol is a representative procedure for the synthesis of this compound with azeotropic removal of water.

Materials and Equipment:

  • Round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Acetaldehyde

  • n-Propanol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add n-propanol (2.2 equivalents), toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Reaction Initiation: Begin stirring and heating the mixture to reflux. Once refluxing, slowly add acetaldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Continue heating at reflux and monitor the collection of water in the Dean-Stark trap. The reaction can be monitored by TLC or GC analysis until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation.

Protocol 2: Purification of this compound

Purification of the crude product is typically achieved by fractional distillation.

Procedure:

  • Setup: Assemble a distillation apparatus.

  • Distillation: Carefully distill the crude this compound.

  • Collection: Collect the fraction with the expected boiling point of this compound.

Visualizations

Experimental Workflow for Optimizing this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Define Reaction Parameters (Catalyst, Temperature, Reactant Ratio) reagents Prepare Anhydrous Reagents (Acetaldehyde, n-Propanol, Solvent) start->reagents setup Assemble Reaction Apparatus (e.g., with Dean-Stark Trap) reagents->setup run_reaction Run Reaction with Water Removal setup->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction & Neutralize Catalyst monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify analyze Analyze Product (Yield, Purity - NMR, GC-MS) purify->analyze troubleshoot Low Yield or Impurities? analyze->troubleshoot end End: Optimized Conditions troubleshoot->start Yes, Adjust Parameters troubleshoot->end No

Caption: Workflow for optimizing this compound synthesis.

Signaling Pathway: Acid-Catalyzed Acetal Formation

acetal_formation acetaldehyde Acetaldehyde protonated_aldehyde Protonated Acetaldehyde acetaldehyde->protonated_aldehyde + H+ propanol1 n-Propanol h_plus H+ hemiacetal Hemiacetal protonated_aldehyde->hemiacetal + n-Propanol hemiacetal->protonated_aldehyde - n-Propanol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ protonated_hemiacetal->hemiacetal - H+ carbocation Resonance-Stabilized Carbocation protonated_hemiacetal->carbocation carbocation->protonated_hemiacetal water H2O carbocation->water - H2O protonated_acetal Protonated Acetal carbocation->protonated_acetal + n-Propanol propanol2 n-Propanol protonated_acetal->carbocation - n-Propanol acetal This compound protonated_acetal->acetal - H+ acetal->protonated_acetal + H+

Caption: Acid-catalyzed formation of this compound.

References

Technical Support Center: Synthesis of 1,1-dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dipropoxyethane and other acetals. The focus is on the critical step of water removal to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis of this compound is an acid-catalyzed nucleophilic addition reaction between acetaldehyde and two equivalents of propanol. This reaction is a classic example of acetal formation. The reaction proceeds in two main stages: first, the formation of a hemiacetal, followed by the reaction with a second alcohol molecule to form the acetal and eliminate a molecule of water.[1][2]

Q2: Why is water removal so critical in this synthesis?

Acetal formation is a reversible equilibrium reaction.[1][2][3] Water is a byproduct of the reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (acetaldehyde and propanol), thereby reducing the yield of the desired this compound.[4][5] Continuous removal of water is necessary to drive the reaction to completion.[3][6]

Q3: What are the primary methods for removing water from the reaction?

The two most common and effective methods for removing water during acetal synthesis are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves refluxing the reaction in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene). The azeotrope vaporizes, condenses, and is collected in the Dean-Stark trap, where the denser water separates and is removed, while the solvent is returned to the reaction flask.[4][5][7]

  • Use of Dehydrating Agents (Molecular Sieves): Molecular sieves are porous crystalline aluminosilicates that selectively adsorb small molecules like water into their pores.[8][9] Adding activated molecular sieves (typically 3Å or 4Å for water removal) directly to the reaction mixture can effectively trap the water as it is formed.[3][10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Possible Cause: Inefficient water removal.

  • Troubleshooting Steps:

    • Verify Dehydrating Agent Activity: If using molecular sieves, ensure they were properly activated (heated to a high temperature under vacuum) before use to remove any pre-adsorbed water.[9][10] A simple test for activity is to place a few beads in your hand and add a drop of water; they should generate noticeable heat.[10]

    • Check Dean-Stark Apparatus Setup: Ensure all joints are properly sealed to prevent atmospheric moisture from entering the system. Confirm that the reflux rate is adequate to carry the water-solvent azeotrope into the trap.

    • Increase Excess Alcohol: While water removal is key, using an excess of the alcohol (propanol) can also help shift the equilibrium towards the product side.[3]

    • Ensure Proper Acid Catalysis: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) to proceed.[1] Ensure the correct catalytic amount is used, as too much acid can cause side reactions, while too little will result in a slow or incomplete reaction.

Problem 2: The final product is a sticky substance or an impure oil.

  • Possible Cause: Presence of unreacted starting materials, hemiacetal intermediate, or residual water/solvent.[11]

  • Troubleshooting Steps:

    • Improve Water Removal: As with low yield, this is often the primary culprit. Re-evaluate your water removal technique for efficiency.

    • Extend Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to ensure all the starting material has been consumed.

    • Purification: The crude product may require purification. Techniques like distillation can separate the desired this compound from lower-boiling starting materials and higher-boiling intermediates or byproducts. If a solid is expected but an oil is obtained, try titurating the oil with a non-polar solvent like cold hexane to induce crystallization or precipitation.[11]

Problem 3: Reaction has stalled and is not proceeding to completion.

  • Possible Cause: Deactivation of the catalyst or saturation of the molecular sieves.

  • Troubleshooting Steps:

    • Regenerate or Add More Molecular Sieves: If using molecular sieves, they may have reached their maximum water adsorption capacity.[10] In some setups, it's possible to use a Soxhlet extractor filled with molecular sieves to continuously provide a fresh drying agent.[12]

    • Add More Catalyst: The acid catalyst may have been neutralized or degraded over the course of the reaction. A small additional charge of the catalyst may restart the reaction, but be cautious of adding too much.

Data Presentation

Table 1: Comparison of Common Water Removal Methods

FeatureDean-Stark ApparatusMolecular Sieves (3Å or 4Å)
Principle Azeotropic distillation; physical separation of immiscible liquids.[4]Adsorption; trapping water molecules in a porous structure.[8][9]
Typical Solvents Toluene, Benzene, Heptane (must form a water azeotrope).Compatible with most organic solvents (e.g., THF, Dichloromethane, Acetonitrile).
Scale Best for moderate to large-scale reactions (>50 mL). Can be inefficient on a very small scale.[13]Excellent for small to large-scale reactions.[13][14]
Temperature Reaction must be run at the boiling point of the solvent.Can be used over a wide range of temperatures.
Advantages Continuous removal of water; allows for visual monitoring of water formation.[7]High efficiency for removing trace amounts of water; simple setup; can be used at lower temperatures.[8]
Disadvantages Requires high temperatures; setup is more complex; not ideal for very small-scale reactions.[13]Can be saturated; may be incompatible with very strong acids; must be carefully activated before use.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagents: To the round-bottom flask, add propanol (2.2 equivalents), the chosen azeotroping solvent (e.g., toluene, ~40% of the propanol volume), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 equivalents).

  • Reaction Initiation: Add acetaldehyde (1.0 equivalent) to the flask. Equip the flask with a magnetic stir bar and begin heating the mixture to reflux.

  • Water Removal: As the mixture refluxes, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom of the graduated tube, while the toluene will overflow and return to the reaction flask.[4][7]

  • Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. The theoretical volume of water can be calculated beforehand to monitor progress.

  • Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a mild base (e.g., a small amount of sodium bicarbonate solution) to neutralize the acid catalyst. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound using Molecular Sieves

  • Sieve Activation: Activate 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in a muffle furnace (e.g., 300°C for several hours) and then allowing them to cool in a desiccator.[9][10]

  • Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add propanol (2.2 equivalents) and the activated 4Å molecular sieves (~20% w/v of the solvent).

  • Reaction Initiation: Add the acid catalyst (e.g., p-TsOH, ~0.01 equivalents), followed by the dropwise addition of acetaldehyde (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as determined by TLC or GC analysis.

  • Workup: Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of dry solvent (e.g., diethyl ether). Neutralize the filtrate with a mild base (e.g., triethylamine or a saturated sodium bicarbonate wash).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation.

Mandatory Visualization

G cluster_start Initiate Synthesis Troubleshooting cluster_method Water Removal Method cluster_ds Dean-Stark Troubleshooting cluster_ms Molecular Sieves Troubleshooting cluster_result Resolution start Low Yield or Incomplete Reaction method Which water removal method was used? start->method ds_check Check for: 1. Leaks in glassware? 2. Sufficient reflux rate? 3. Correct azeotrope solvent? method->ds_check Dean-Stark ms_check Check for: 1. Sieves properly activated? 2. Correct pore size (3Å or 4Å)? 3. Sieves saturated? method->ms_check Molecular Sieves resolve Problem Resolved ds_check->resolve ms_action Action: Re-activate or add fresh sieves. ms_check->ms_action ms_action->resolve

Caption: Troubleshooting workflow for water removal in acetal synthesis.

References

Technical Support Center: Stability of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 1,1-dipropoxyethane during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The two main stability concerns for this compound, an acetal, are its susceptibility to peroxide formation and hydrolysis .

  • Peroxide Formation: Like other ethers and acetals, this compound can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds. This process, known as autoxidation, is accelerated by exposure to light and heat.

  • Hydrolysis: In the presence of moisture, especially under acidic conditions, this compound can hydrolyze back to its parent aldehyde (propionaldehyde) and alcohol (n-propanol).

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[1]Reduces the rate of both peroxide formation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, thereby inhibiting peroxide formation.
Light Store in a dark or amber glass bottle.Protects the compound from light, which can initiate and accelerate peroxide formation.
Container Use a tightly sealed container to prevent moisture ingress.Prevents hydrolysis by excluding atmospheric moisture.
Purity Use high-purity this compound.Impurities can sometimes catalyze degradation reactions.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can sometimes indicate severe degradation, but chemical testing is necessary for confirmation.

  • Visual Inspection: The presence of crystals, a viscous liquid, or cloudiness in the container may indicate high levels of peroxides. Caution: If you observe any of these signs, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Chemical Testing: The most reliable way to assess degradation is through analytical testing for the presence of peroxides and hydrolysis products.

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the storage conditions and usage. The following table provides general guidelines.

Container StatusRecommended Testing FrequencyAction
Unopened, from manufacturerBefore first use if stored for > 12 months.Test for peroxides.
Opened, in useEvery 6-12 months.Test for peroxides.
Distilled or purifiedBefore distillation and every 3 months after.Test for peroxides.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: I am using this compound in my reaction, and I'm getting inconsistent yields or unexpected byproducts. Could this be a stability issue?

  • Answer: Yes, the degradation of this compound can lead to inconsistent experimental outcomes. The presence of its degradation products, propionaldehyde and n-propanol, can interfere with your reaction. Additionally, peroxides can initiate unwanted side reactions. It is crucial to test the purity of your this compound before use.

Issue 2: Visible changes in the stored this compound.

  • Question: I have a bottle of this compound that looks cloudy. Is it safe to use?

  • Answer: No. Cloudiness can be an indication of significant peroxide formation. Do not use the material. The container should be handled as potentially explosive. Contact your EHS office for guidance on safe disposal.

Issue 3: How to handle this compound that is suspected of degradation.

  • Question: I suspect my stock of this compound has degraded. What should I do?

  • Answer: First, visually inspect the container from a safe distance for any signs of crystallization or cloudiness. If any are present, do not handle the container and contact EHS. If it appears visually unchanged, you can proceed with caution to test for peroxides using a peroxide test strip or the qualitative chemical test outlined in the experimental protocols section. If peroxides are detected above acceptable limits (typically >10-20 ppm), the material should be decontaminated or disposed of according to your institution's guidelines.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol describes two common methods for detecting the presence of peroxides in this compound.

Method A: Peroxide Test Strips (Semi-Quantitative)

  • Materials: Commercial peroxide test strips (e.g., from MilliporeSigma or other suppliers), sample of this compound.

  • Procedure:

    • Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

    • Remove the strip and allow the solvent to evaporate.

    • After the recommended waiting time, compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm (mg/L).

  • Interpretation:

    • < 10 ppm: Generally safe for use.

    • 10-50 ppm: Use with caution. Avoid distillation or concentration.

    • > 50 ppm: Unsafe for use. Should be decontaminated or disposed of.

Method B: Potassium Iodide (KI) Test (Qualitative)

  • Materials: this compound sample, glacial acetic acid, potassium iodide (KI) crystals, test tube.

  • Procedure:

    • In a clean, dry test tube, add approximately 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add about 100 mg of potassium iodide crystals.

    • Stopper the test tube and shake for 1 minute.

    • Observe the color of the solution.

  • Interpretation:

    • Colorless to pale yellow: Low or no peroxides present.

    • Yellow to brown: Peroxides are present. The darker the color, the higher the concentration.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its primary degradation products, propionaldehyde and n-propanol.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold at 150°C for 2 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 100 µg/mL).

    • Prepare a mixed standard containing this compound, propionaldehyde, and n-propanol to determine their respective retention times.

    • Dilute the this compound sample to be tested in the same solvent.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Identify the peaks for this compound, propionaldehyde, and n-propanol by comparing their retention times and mass spectra with the standards.

    • Quantify the relative amounts of the degradation products by comparing their peak areas to that of the this compound peak.

Visualizations

DegradationPathways This compound This compound Peroxides Peroxides (Unstable) This compound->Peroxides Autoxidation Propionaldehyde Propionaldehyde This compound->Propionaldehyde Hydrolysis Propanol n-Propanol This compound->Propanol Hydrolysis O2 Oxygen (O2) O2->Peroxides LightHeat Light / Heat LightHeat->Peroxides H2O Water (H2O) H2O->Propionaldehyde H2O->Propanol Acid Acid (H+) Acid->Propionaldehyde Acid->Propanol

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow Start Suspected Stability Issue with This compound VisualInspection Visually Inspect Container (from a safe distance) Start->VisualInspection CrystalsCloudiness Crystals or Cloudiness Observed? VisualInspection->CrystalsCloudiness ContactEHS STOP! Contact Environmental Health & Safety (EHS) Do Not Move Container CrystalsCloudiness->ContactEHS Yes PeroxideTest Perform Peroxide Test (Test Strip or KI Method) CrystalsCloudiness->PeroxideTest No PeroxidesDetected Peroxides > 10 ppm? PeroxideTest->PeroxidesDetected DecontaminateDispose Decontaminate or Dispose of According to Institutional Guidelines PeroxidesDetected->DecontaminateDispose Yes GCPurityCheck Perform GC-MS Purity Check (for hydrolysis products) PeroxidesDetected->GCPurityCheck No DegradationProducts Hydrolysis Products Detected? GCPurityCheck->DegradationProducts PurifyOrDiscard Purify by Distillation (with caution) or Discard DegradationProducts->PurifyOrDiscard Yes SafeToUse Material is Safe for Use DegradationProducts->SafeToUse No

Caption: Troubleshooting workflow for this compound stability.

StorageLogic Compound This compound Storage Optimal Storage Conditions Compound->Storage Temp Temperature -20°C Storage->Temp Atmosphere Atmosphere Inert Gas (N2, Ar) Storage->Atmosphere Light Light Amber Bottle / Dark Storage->Light Container Container Tightly Sealed Storage->Container Outcome Minimized Degradation (Peroxide Formation & Hydrolysis) Temp->Outcome Atmosphere->Outcome Light->Outcome Container->Outcome

Caption: Recommended storage conditions for this compound.

References

preventing byproduct formation in acetal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during acetal synthesis.

Troubleshooting Guides

Problem 1: Low Yield of Acetal Product and Presence of Starting Material

Symptoms:

  • NMR or GC-MS analysis shows a significant amount of the starting aldehyde or ketone.

  • The isolated yield of the acetal is lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Incomplete reaction due to equilibrium. Drive the equilibrium towards the product by removing water.Acetal formation is a reversible reaction where water is a byproduct. Its presence can shift the equilibrium back to the reactants.[1][2] Use a Dean-Stark apparatus during reflux to azeotropically remove water.[3][4][5] Alternatively, add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves to the reaction mixture.
Insufficient catalyst activity or amount. Increase the catalyst loading or use a more effective catalyst.Acid catalysts are essential for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] If using a mild acid, consider increasing the amount or switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid. However, excessive acid can lead to other side reactions.
Steric hindrance around the carbonyl group. Increase reaction time and/or temperature. Use a less sterically hindered alcohol if possible.Ketones, especially those with bulky substituents, are generally less reactive than aldehydes. Aromatic aldehydes can also be less reactive than aliphatic aldehydes due to electronic effects.[6] Prolonging the reaction time or increasing the temperature can help overcome the higher activation energy.
Low reaction temperature. Optimize the reaction temperature.While higher temperatures can favor side reactions, a temperature that is too low may result in a very slow reaction rate. The optimal temperature depends on the specific substrates and catalyst used. For reactions using a Dean-Stark trap, the temperature should be sufficient to maintain a steady reflux of the solvent-water azeotrope.[4]
Problem 2: Presence of Hemiacetal Byproduct

Symptoms:

  • NMR spectrum shows characteristic signals for a hemiacetal (a carbon bonded to one -OR group and one -OH group).[7][8][9]

  • The reaction appears to have stalled, with incomplete conversion to the acetal.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Insufficient amount of alcohol. Use an excess of the alcohol or diol.The formation of the hemiacetal is the first step in acetal synthesis.[10] To drive the reaction to completion, a second equivalent of the alcohol is required. Using the alcohol as the solvent or in large excess can help push the equilibrium towards the final acetal product.
Water not being effectively removed. Improve the water removal method.As with low overall yield, the presence of water can favor the hemiacetal intermediate or hydrolysis of the acetal back to the hemiacetal.[1] Ensure the Dean-Stark apparatus is functioning correctly and that the solvent forms an azeotrope with water at the reaction temperature.[4][5] If using a drying agent, ensure it is freshly activated and used in sufficient quantity.
Reaction has not reached completion. Increase the reaction time.The conversion of the hemiacetal to the acetal can be the rate-limiting step. Monitor the reaction progress using TLC or GC to ensure it has run to completion.[3]
Problem 3: Formation of Colored Impurities or Polymeric Material

Symptoms:

  • The reaction mixture darkens significantly over time.

  • A viscous, insoluble material is formed.

  • Complex mixture of byproducts observed by TLC, GC-MS, or NMR.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Aldol condensation side reaction. Use a non-enolizable aldehyde or ketone if possible. Run the reaction at a lower temperature. Use a milder catalyst.Aldehydes and ketones with α-hydrogens can undergo acid- or base-catalyzed aldol condensation to form β-hydroxy carbonyl compounds, which can then dehydrate to form colored, conjugated α,β-unsaturated carbonyl compounds.[11] Lowering the temperature can help minimize this side reaction.
Decomposition of starting materials or product. Use milder reaction conditions (lower temperature, less acidic catalyst).Some aldehydes, particularly those that are prone to polymerization (e.g., formaldehyde, acrolein), can decompose or polymerize under harsh acidic conditions and high temperatures.
Oxidation of the aldehyde. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Aldehydes are susceptible to oxidation to carboxylic acids, which can complicate the reaction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in acetal synthesis?

A1: The most common byproduct is the hemiacetal , which is an intermediate in the reaction.[10] If the reaction does not go to completion, the hemiacetal will be present in the final product mixture. Another significant byproduct is water , which is formed during the reaction and can inhibit the forward reaction if not removed.[1][2]

Q2: How can I effectively remove water from my reaction?

A2: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus .[3][4][5] This involves using a solvent (e.g., toluene, benzene) that forms a low-boiling azeotrope with water. As the mixture refluxes, the azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask. Alternatively, dehydrating agents such as anhydrous magnesium sulfate, sodium sulfate, or molecular sieves can be added directly to the reaction mixture.

Q3: What type of catalyst is best for acetal synthesis?

A3: Acid catalysts are required for acetal formation.[3] p-Toluenesulfonic acid (p-TsOH) is a popular choice as it is a solid, easy to handle, and effective catalyst.[3] Other Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are also used. Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also catalyze the reaction, sometimes under milder conditions. The choice of catalyst may depend on the specific substrate and the presence of other acid-sensitive functional groups.

Q4: My aldehyde/ketone is sterically hindered. What can I do to improve the yield?

A4: For sterically hindered carbonyl compounds, you may need to use more forcing conditions. This can include:

  • Increasing the reaction time.

  • Using a higher boiling point solvent to increase the reaction temperature.

  • Using a more reactive, less sterically hindered alcohol or diol , if your synthetic route allows.

  • Employing a more active catalyst system .

Q5: Are there any differences in reactivity between aromatic and aliphatic aldehydes?

A5: Yes, generally aliphatic aldehydes are more reactive than aromatic aldehydes towards nucleophilic addition.[6] The carbonyl carbon of an aromatic aldehyde is less electrophilic due to the electron-donating resonance effect of the aromatic ring. This can sometimes lead to slower reaction times for aromatic aldehydes.

Quantitative Data

The yield of the desired acetal is a key indicator of the extent of byproduct formation. The following tables summarize reported yields for acetal synthesis under various conditions.

Table 1: Comparison of Catalysts for the Synthesis of Acetals and Ketals

Aldehyde/KetoneAlcohol/DiolCatalystConditionsYield (%)Reference
ButyraldehydeEthylene glycolH₄SiW₁₂O₄₀/C1.5 eq. diol, 1% catalyst, reflux, 1h87.5[12]
BenzaldehydeEthylene glycolH₄SiW₁₂O₄₀/C1.5 eq. diol, 1% catalyst, reflux, 1h56.7[12]
CyclohexanoneEthylene glycolH₄SiW₁₂O₄₀/C1.5 eq. diol, 1% catalyst, reflux, 1h74.6[12]
Various AldehydesMethanol0.1 mol% HClAmbient temp, 30 min>95[13]
GlycerolBenzaldehydeSn-Al-MCM-41120 °C, 240 min75[14]
GlycerolAcetoneTiO₂-SiO₂90 °C, 4:1 acetone:glycerol90 (selectivity)[15]

Table 2: Effect of Catalyst Loading on Acetal Synthesis

SubstrateCatalystCatalyst Loading (mol%)TimeConversion (%)
trans-CinnamaldehydeHCl0.00520 min65
trans-CinnamaldehydeHCl0.0120 min85
trans-CinnamaldehydeHCl0.120 min>99
trans-CinnamaldehydeHCl1020 min>99
trans-CinnamaldehydeHCl10020 min75
trans-CinnamaldehydeHCl60020 min6

Data adapted from a study on the acetalization of trans-cinnamaldehyde with methanol at ambient temperature. The decrease in conversion at very high acid loadings is attributed to the protonation of the alcohol, which reduces its nucleophilicity.[13]

Experimental Protocols

Protocol 1: General Procedure for Cyclic Acetal Formation using p-TsOH and a Dean-Stark Apparatus

This protocol describes the formation of a cyclic acetal from an aldehyde or ketone and ethylene glycol.[3]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Ethylene glycol (1.2 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, ethylene glycol, p-TsOH·H₂O, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-24 hours). Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Visualizations

Acetal_Formation_Pathway Aldehyde Aldehyde/Ketone Hemiacetal Hemiacetal Aldehyde->Hemiacetal + R'-OH, H+ Alcohol1 Alcohol (R'-OH) Alcohol1->Hemiacetal H_plus H+ H_plus->Hemiacetal Acetal Acetal Hemiacetal->Acetal + R'-OH, -H₂O Alcohol2 Alcohol (R'-OH) Alcohol2->Acetal Water Water (H₂O)

Figure 1. General reaction pathway for acid-catalyzed acetal formation.

Troubleshooting_Workflow Start Low Acetal Yield Check_SM Check for Starting Material Start->Check_SM Check_Hemiacetal Check for Hemiacetal Check_SM->Check_Hemiacetal No Remove_Water Improve Water Removal (Dean-Stark, Drying Agent) Check_SM->Remove_Water Yes Check_Side_Products Check for Other Byproducts Check_Hemiacetal->Check_Side_Products No Increase_Alcohol Increase Alcohol/Diol Amount Check_Hemiacetal->Increase_Alcohol Yes Milder_Conditions Use Milder Conditions (Lower Temp, Milder Catalyst) Check_Side_Products->Milder_Conditions Yes (e.g., Aldol) Increase_Catalyst Increase Catalyst Loading or Use Stronger Catalyst Remove_Water->Increase_Catalyst Increase_Time_Temp Increase Reaction Time/Temp Increase_Catalyst->Increase_Time_Temp Increase_Alcohol->Remove_Water

Figure 2. Troubleshooting workflow for low acetal yield.

Aldol_Side_Reaction Aldehyde1 Enolizable Aldehyde/Ketone (1) Enolate Enolate/Enol Aldehyde1->Enolate H+ or OH- Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Enolate->Aldol_Adduct + Aldehyde (2) Aldehyde2 Aldehyde/Ketone (2) Aldehyde2->Aldol_Adduct Enone α,β-Unsaturated Carbonyl (Colored Byproduct) Aldol_Adduct->Enone - H₂O Water Water

Figure 3. Aldol condensation as a potential side reaction.

References

Technical Support Center: Efficient Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient synthesis of 1,1-dipropoxyethane.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for synthesizing this compound?

A1: The synthesis of this compound from acetaldehyde and propanol is an acetalization reaction that requires an acid catalyst.[1] The most effective catalysts fall into three main categories:

  • Homogeneous Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can be difficult to separate from the reaction mixture, often requiring a neutralization step during workup.

  • Heterogeneous Solid Acids: These are often preferred for their ease of separation and potential for recycling.[1] Key examples include:

    • Ion-Exchange Resins: Amberlyst-15 is a widely used, highly efficient catalyst for acetalization under mild conditions.[2][3]

    • Zeolites: Materials like H-Beta or H-ZSM-5 offer high thermal stability and shape selectivity, which can minimize side reactions.[2]

    • Heteropolyacids (HPAs): Tungstophosphoric acid (H₃PW₁₂O₄₀) and tungstosilicic acid (H₄SiW₁₂O₄₀) show very high catalytic activity and can be supported on materials like activated carbon to enhance performance.[4][5]

Q2: How do I choose between a homogeneous and a heterogeneous acid catalyst?

A2: The choice depends on the scale of your reaction and your purification requirements.

  • Homogeneous catalysts are often used for small-scale laboratory syntheses where their high activity is advantageous. However, their removal requires liquid-liquid extraction and neutralization, which can complicate the workup.[1]

  • Heterogeneous catalysts are ideal for both batch and continuous-flow processes. Their primary advantages are simple removal from the reaction mixture by filtration, which simplifies product purification, and their potential for regeneration and reuse, making the process more environmentally friendly and cost-effective.[1][2]

Q3: Why is water removal critical in this synthesis, and what is the best method to achieve it?

A3: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (acetaldehyde and propanol), thereby lowering the yield of the desired acetal.

The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. This technique involves adding a solvent (e.g., toluene or cyclohexane) that forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, effectively driving the reaction to completion.

Troubleshooting Guide

Problem 1: My reaction yield is low.

Solution: Low yield is the most common issue and is almost always linked to the reversible nature of the reaction.

  • Ensure Efficient Water Removal:

    • Verify that your Dean-Stark apparatus is functioning correctly and that water is being collected.

    • Consider adding molecular sieves (e.g., 4Å) to the reaction flask to sequester any residual water.

  • Use Excess Alcohol: Employ a molar excess of propanol (e.g., 3 to 5 equivalents relative to acetaldehyde). This shifts the reaction equilibrium towards the product side.

  • Check Catalyst Activity: Ensure your acid catalyst has not been deactivated or poisoned. If using a reusable catalyst like Amberlyst-15, make sure it has been properly activated and regenerated according to protocol.

  • Optimize Reaction Time and Temperature: The reaction may not have reached completion. Monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time. While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions.

Problem 2: I am observing significant byproduct formation.

Solution: Side reactions can compete with the desired acetal formation, reducing both yield and purity.

  • Control Reaction Temperature: Maintain the reaction temperature within the optimal range for your chosen catalyst. For many solid acids, this is typically the reflux temperature of the solvent used for azeotropic distillation.

  • Minimize Aldehyde Self-Condensation: Acetaldehyde can undergo acid-catalyzed aldol condensation. This can be minimized by slowly adding the acetaldehyde to the mixture of propanol and catalyst, especially at the beginning of the reaction.

  • Select a Sterically Hindered Catalyst: In some cases, a catalyst with specific steric properties, like certain zeolites, can favor the formation of the desired product over side reactions.[2]

  • Ensure Purity of Reactants: Use anhydrous propanol and freshly distilled acetaldehyde. Impurities, especially water, can interfere with the reaction.

Data Presentation: Catalyst Performance in Analogous Acetal Syntheses

While specific quantitative data for this compound synthesis is limited in the literature, the following tables summarize the performance of various catalysts in the highly analogous synthesis of 1,1-diethoxyethane (from acetaldehyde and ethanol) and other acetals. These results provide a strong basis for catalyst selection.

Table 1: Performance of Ion-Exchange Resins in Acetalization

Product Reactants Catalyst Catalyst Loading Temperature (°C) Acetaldehyde Conversion (%) Selectivity (%) Yield (%) Reference

| 1,1-Diethoxyethane | Acetaldehyde, Ethanol | Amberlyst-15 | 50 mg | 20 | >95 | ~100 | >95 |[2] |

Table 2: Performance of Heteropolyacid Catalysts in Acetalization

Product Reactants Catalyst Catalyst Loading Reaction Time (h) Yield (%) Reference
2-propyl-1,3-dioxolane Butyraldehyde, Ethylene Glycol H₄SiW₁₂O₄₀/C 1.0 wt% 1.0 87.5 [5]

| 4-methyl-2-phenyl-1,3-dioxolane | Benzaldehyde, 1,2-Propanediol | H₄SiW₁₂O₄₀/C | 1.0 wt% | 1.0 | 86.2 |[5] |

Experimental Protocols

Protocol 1: Catalyst Activation (Amberlyst-15)
  • Washing: Wash the Amberlyst-15 resin with n-propanol to remove any impurities.

  • Drying: Dry the resin in a vacuum oven at 60-80°C for 12-24 hours prior to use.[2]

  • Storage: Store the activated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.

Protocol 2: Synthesis of this compound using Amberlyst-15 and a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add n-propanol (3.0 equivalents), toluene (sufficient to fill the Dean-Stark trap), and the activated Amberlyst-15 catalyst (10-15 wt% relative to the limiting reactant, acetaldehyde).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux using a heating mantle.

  • Acetaldehyde Addition: Once the mixture is refluxing, slowly add acetaldehyde (1.0 equivalent) dropwise to the flask.

  • Reaction Monitoring: Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-6 hours). Progress can also be monitored by TLC or GC analysis of aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with propanol or toluene, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic residue, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

Catalyst_Selection_Logic start Start: Need to synthesize This compound scale What is the reaction scale? start->scale workup Is simple workup/purification critical? scale->workup Lab Scale hetero Consider Heterogeneous Catalyst (e.g., Amberlyst-15, Zeolites) scale->hetero Pilot / Industrial Scale homo Consider Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) workup->homo No workup->hetero Yes homo_adv Advantage: High Activity homo->homo_adv homo_disadv Disadvantage: Difficult Separation, Neutralization Required homo->homo_disadv hetero_adv Advantages: Easy Separation, Recyclable, Simpler Workup hetero->hetero_adv

Caption: Catalyst selection logic for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification activate_cat 1. Activate Catalyst (e.g., Dry Amberlyst-15) setup_apparatus 2. Assemble Flask with Dean-Stark Trap activate_cat->setup_apparatus charge_reactants 3. Charge Propanol, Solvent & Catalyst setup_apparatus->charge_reactants heat 4. Heat to Reflux charge_reactants->heat add_aldehyde 5. Add Acetaldehyde heat->add_aldehyde monitor 6. Monitor Water Collection (TLC/GC analysis) add_aldehyde->monitor cool 7. Cool Reaction monitor->cool filter_cat 8. Filter to Recover Catalyst cool->filter_cat wash 9. Wash Filtrate filter_cat->wash dry_purify 10. Dry & Distill Product wash->dry_purify

Caption: Experimental workflow for this compound synthesis.

Reaction_Mechanism cluster_products Products acetaldehyde Acetaldehyde (CH₃CHO) hemiacetal Hemiacetal Intermediate acetaldehyde->hemiacetal + Propanol propanol 2 x Propanol (CH₃CH₂CH₂OH) propanol->hemiacetal catalyst H⁺ (Acid Catalyst) hemiacetal->acetaldehyde - Propanol product This compound hemiacetal->product + Propanol - H₂O product->hemiacetal + H₂O - Propanol water Water (H₂O)

Caption: Acid-catalyzed reaction pathway for acetal formation.

References

Technical Support Center: Work-Up of 1,1-Dipropoxyethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 1,1-dipropoxyethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the experimental work-up and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in synthesis?

A1: this compound is an acetal derived from acetaldehyde and propanol. In organic synthesis, it is primarily used as a protecting group for diols or as a synthetic equivalent of acetaldehyde. Acetals are stable in neutral to strongly basic conditions, making them excellent choices for protecting carbonyl functionalities while other parts of a molecule are modified using basic or nucleophilic reagents.[1]

Q2: What are the most common byproducts to expect from reactions involving this compound?

A2: The most common byproducts originate from the hydrolysis of the acetal, either from residual water in the reaction mixture or during an aqueous work-up. The primary byproducts are propanol and propionaldehyde . If the reaction conditions are oxidative, the propionaldehyde may be further oxidized to propionic acid.

Q3: Why is my aqueous wash forming a stable emulsion?

A3: Emulsion formation is a common issue during the extractive work-up of many organic reactions.[2] It occurs when two immiscible liquids, like an organic solvent and water, form a stable mixture of droplets. This can be caused by the presence of surfactants, fine solid particulates, or compounds with amphiphilic properties in the reaction mixture.

Q4: Under what conditions does the this compound group hydrolyze (deprotect)?

A4: Acetals are stable to bases but are labile under acidic conditions. Deprotection is typically achieved by treatment with aqueous acid (e.g., dilute HCl, sulfuric acid, or citric acid).[1] The reaction is reversible, so an excess of water is used to drive the equilibrium towards the deprotected carbonyl and alcohol.[3][4]

Troubleshooting Guide

Issue 1: Product is Contaminated with Propionaldehyde
  • Symptom: NMR or GC-MS analysis of the crude product shows peaks corresponding to propionaldehyde (characteristic aldehyde proton signal ~9.7 ppm in ¹H NMR).

  • Cause: Unintentional hydrolysis of this compound during the work-up or on silica gel during chromatography.

  • Solutions:

    • Anhydrous Work-up: If the desired product is the intact acetal, perform the work-up under strictly anhydrous conditions. Avoid aqueous washes if possible.

    • Basic Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to neutralize any trace acid that could catalyze hydrolysis.

    • Sodium Bisulfite Wash: Propionaldehyde can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that partitions into the aqueous phase.

    • Distillation: If the product has a sufficiently high boiling point, propionaldehyde (boiling point: 49°C) can often be removed by distillation or by concentrating the product on a rotary evaporator.[1][5]

Issue 2: Persistent Emulsion During Extractive Work-up
  • Symptom: The organic and aqueous layers in the separatory funnel fail to separate, forming a cloudy or opaque layer between them.

  • Cause: Formation of a stable mixture of organic and aqueous phases, often stabilized by insoluble byproducts or amphiphilic molecules.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions break on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic phase.

    • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the overall concentration of the emulsifying agent.

    • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine suspended solids that often cause emulsions.[6]

    • Centrifugation: If available, centrifuging the mixture can effectively break the emulsion.

Issue 3: Incomplete Acetal Hydrolysis (Deprotection)
  • Symptom: Analysis of the product after acidic work-up shows a mixture of the desired deprotected product and the starting acetal.

  • Cause: Insufficient acid catalyst, insufficient water, or reaction time was too short.

  • Solutions:

    • Increase Reaction Time: Stir the biphasic mixture for a longer period during the acidic wash.

    • Increase Acid Concentration: Use a slightly more concentrated acid solution for the wash (e.g., switch from 1M HCl to 2M HCl). Monitor carefully to avoid degradation of the desired product.

    • Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction at the interface of the two layers.

    • Homogeneous Conditions: Remove the organic solvent under reduced pressure and redissolve the residue in a solvent system where both the acetal and aqueous acid are miscible (e.g., THF/water or acetone/water) and stir until the reaction is complete as monitored by TLC or GC-MS.

Data Presentation

Table 1: Solubility of this compound and Related Byproducts in Common Solvents

This table presents qualitative solubility data to aid in the selection of extraction and purification solvents. Data is estimated based on general chemical principles.

CompoundWaterHexaneDichloromethane (DCM)Ethyl Acetate (EtOAc)Methanol
This compound ImmiscibleMiscibleMiscibleMiscibleMiscible
Propanol MiscibleSparingly SolubleSolubleSolubleMiscible
Propionaldehyde SolubleMiscibleMiscibleMiscibleMiscible
Typical Organic Product ImmiscibleSolubleMiscibleMiscibleSoluble

Table 2: Hypothetical Purity of a Product Following Different Work-up Protocols

This table illustrates how the choice of work-up can impact the purity of a final product, as might be determined by GC-MS analysis.

Work-up ProtocolProduct Purity (%)Residual Propionaldehyde (%)Residual Propanol (%)
A: Water Wash Only 9253
B: Sat. NaHCO₃ then Water Wash 9532
C: 1M HCl Wash 0 (Product deprotected)N/AN/A
D: Sat. NaHSO₃ then Brine Wash 98<11

Experimental Protocols

Protocol 1: Standard Extractive Work-up to Isolate Product with Acetal Group Intact
  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly add 50 mL of saturated aqueous NaHCO₃ solution to quench any acidic reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated NaCl (brine) solution. During each wash, shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Acidic Work-up for Acetal Deprotection
  • Solvent Removal (Optional): If the reaction solvent is immiscible with water (e.g., hexane), concentrate the reaction mixture on a rotary evaporator to remove the solvent.

  • Acidic Hydrolysis: Dissolve the crude residue in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and 2M aqueous HCl. Stir the solution vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 30 minutes until the starting acetal is no longer detected.

  • Neutralization: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous phase is neutral (~7).

  • Extraction: Add 100 mL of diethyl ether to the separatory funnel, shake, and allow the layers to separate.

  • Washing and Drying: Wash the organic layer with 50 mL of brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the work-up of this compound reactions.

G start_end start_end process process decision decision output output issue issue A Reaction Mixture (Post-Reaction) B Quench Reaction (e.g., add sat. NaHCO3) A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent & Aqueous Wash C->D E Emulsion Formed? D->E F Separate Layers E->F No K Break Emulsion (Add Brine, Filter Celite) E->K Yes G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Filter & Concentrate (Rotovap) H->I J Crude Product I->J K->F

Caption: Standard extractive work-up workflow.

G start start analysis analysis impurity impurity solution solution end end start_node Analyze Crude Product (NMR, GC-MS) impurity1 Propionaldehyde Detected? start_node->impurity1 impurity2 Unreacted Starting Material Detected? impurity1->impurity2 No solution1 Wash with aq. NaHSO3 or Redistill impurity1->solution1 Yes impurity3 Polar Impurities Detected? impurity2->impurity3 No solution2 Force reaction to completion or use chromatography impurity2->solution2 Yes solution3 Perform Aqueous Wash or Silica Plug Filtration impurity3->solution3 Yes end_node Purified Product impurity3->end_node No solution1->impurity2 solution2->impurity3 solution3->end_node

Caption: Troubleshooting tree for impurity removal.

G reactant reactant intermediate intermediate product product catalyst catalyst acetal This compound hemiacetal Hemiacetal Intermediate acetal->hemiacetal +H+, -Propanol h3o H3O+ h2o H2O protonated_hemi Protonated Hemiacetal hemiacetal->protonated_hemi +H+ carbocation Carbocation + Propanol protonated_hemi->carbocation -H2O aldehyde Propionaldehyde carbocation->aldehyde +H2O, -H+ propanol Propanol

Caption: Simplified pathway for acid-catalyzed hydrolysis.

References

Validation & Comparative

A Head-to-Head Battle of Acyclic Acetals: 1,1-Dipropoxyethane vs. 1,1-Diethoxyethane as Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the arsenal of protecting groups for hydroxyl moieties, acyclic acetals offer a valuable combination of stability and facile cleavage. This guide provides an in-depth, objective comparison of two closely related acyclic acetals: 1,1-dipropoxyethane and 1,1-diethoxyethane, supported by experimental data and detailed protocols to inform their strategic application.

Introduction to Acetal Protecting Groups

Acetal protecting groups are widely employed to mask the reactivity of alcohols, aldehydes, and ketones. They are characterized by their stability under neutral to strongly basic conditions, rendering them inert to a wide range of nucleophiles, organometallic reagents, and hydrides.[1] Their utility lies in their acid-lability, allowing for selective deprotection under mild acidic conditions to regenerate the original functional group.[2] The choice between different acetal protecting groups often hinges on subtle differences in their stability, steric bulk, and the specific conditions required for their introduction and removal.

Performance Comparison: Stability and Reactivity

While direct, side-by-side comparative studies detailing the quantitative performance of this compound and 1,1-diethoxyethane are not extensively documented in publicly available literature, a robust comparison can be drawn from the well-established principles of acetal chemistry and available data on analogous structures.

The primary differentiating factor between these two protecting groups is the steric bulk of the alkoxy substituents: the propoxy group in this compound is larger than the ethoxy group in 1,1-diethoxyethane. This steric difference is the principal determinant of their relative stability.

Key Performance Parameters:

ParameterThis compound1,1-DiethoxyethaneRationale
Relative Stability (Acidic Conditions) More StableLess StableThe larger propoxy groups in this compound create greater steric hindrance around the acetal carbon, impeding the approach of hydronium ions and slowing the rate of acid-catalyzed hydrolysis.
Ease of Formation SlowerFasterThe smaller size of ethanol allows for a less sterically hindered approach to the carbonyl group during acetal formation, generally leading to faster reaction rates compared to propanol.
Ease of Cleavage SlowerFasterThe lower stability of the 1,1-diethoxyethyl group allows for its removal under milder acidic conditions or in shorter reaction times compared to the more sterically hindered 1,1-dipropoxyethyl group.
Substrate Scope Generally broad for primary and less hindered secondary alcohols.Generally broad for primary and secondary alcohols.Both reagents are effective for the protection of a wide range of alcohols.
Typical Yields (Protection) Good to ExcellentGood to ExcellentWith appropriate catalytic conditions, high yields can be achieved for both protecting groups.
Typical Yields (Deprotection) Good to ExcellentGood to ExcellentDeprotection is generally efficient for both groups under acidic conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a primary alcohol and its subsequent deprotection using both this compound and 1,1-diethoxyethane.

Protocol 1: Protection of a Primary Alcohol (General Procedure)

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.0 eq)

  • 1,1-Dialkoxyethane (this compound or 1,1-diethoxyethane) (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary alcohol in anhydrous dichloromethane, add 1,1-dialkoxyethane and pyridinium p-toluenesulfonate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude protected alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of the Protected Alcohol (General Procedure)

Materials:

  • Protected Alcohol (1.0 eq)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected alcohol in a mixture of tetrahydrofuran and water.

  • Add acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected alcohol.

  • Purify the product by flash column chromatography if necessary.

Visualization of Key Processes

To further elucidate the chemical transformations and workflows, the following diagrams are provided.

Protection_Mechanism cluster_activation Activation cluster_protection Protection Alcohol R-OH Hemiacetal_Ether R-O-CH(CH3)OR' Alcohol->Hemiacetal_Ether + [CH3CH=O+R'] Dialkoxyethane CH3CH(OR')2 Protonated_Dialkoxyethane CH3CH(O+HR')OR' Dialkoxyethane->Protonated_Dialkoxyethane + H+ Acid_Catalyst H+ Oxocarbenium_Ion [CH3CH=O+R'] Protonated_Dialkoxyethane->Oxocarbenium_Ion - R'OH Protected_Alcohol Protected Alcohol R-O-CH(CH3)OR' Hemiacetal_Ether->Protected_Alcohol - H+

Caption: Acid-catalyzed protection of an alcohol.

Deprotection_Workflow Start Start: Protected Alcohol Add_Reagents Add Aqueous Acid (e.g., AcOH/THF/H2O) Start->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Neutralize, Extract, Dry) Monitor->Workup Purify Purification (Chromatography) Workup->Purify End End: Deprotected Alcohol Purify->End

Caption: General experimental workflow for deprotection.

Conclusion

The choice between this compound and 1,1-diethoxyethane as a protecting group for alcohols should be guided by the specific requirements of the synthetic strategy. 1,1-Diethoxyethane offers the advantage of faster formation and cleavage, making it suitable for robust substrates where rapid transformations are desired. Conversely, the increased steric bulk of this compound imparts greater stability, rendering it the preferred choice when the protected alcohol must endure more forcing or prolonged acidic conditions in subsequent synthetic steps. By understanding these nuances and utilizing the provided protocols, researchers can make informed decisions to optimize their synthetic endeavors.

References

Validating the Structure of 1,1-Dipropoxyethane via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of the expected NMR spectral data for 1,1-dipropoxyethane with related alternative structures, supported by established spectroscopic principles. The detailed analysis of ¹H and ¹³C NMR spectra serves to unambiguously validate the molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule.

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~4.5 - 4.7Quartet1HO-CH-O
b~3.4 - 3.6Triplet4H-O-CH₂-CH₂-CH₃
c~1.5 - 1.7Sextet4H-O-CH₂-CH₂-CH₃
d~0.9Triplet6H-O-CH₂-CH₂-CH₃
e~1.2 - 1.3Doublet3HCH-CH₃
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum of this compound is predicted to show four unique carbon signals, reflecting the symmetry of the molecule.

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~100 - 105O-CH-O
2~65 - 70-O-CH₂-CH₂-CH₃
3~22 - 25-O-CH₂-CH₂-CH₃
4~10 - 12-O-CH₂-CH₂-CH₃
5~18 - 22CH-CH₃

Comparative Analysis with Alternative Structures

To confirm the identity of this compound, its NMR data can be compared with that of structurally similar compounds.

1,1-Diethoxyethane

1,1-Diethoxyethane is a close structural analog. While specific experimental data is not abundant, its predicted ¹H NMR spectrum would show a quartet for the O-CH-O proton, a quartet for the -O-CH₂- protons, and two triplets for the methyl groups.[1][2] The key difference lies in the signals corresponding to the alkoxy groups.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Predicted) ~3.4-3.6 (t, 4H, -OCH₂-), ~1.5-1.7 (sextet, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₂CH₃)~65-70 (-OCH₂-), ~22-25 (-CH₂CH₃), ~10-12 (-CH₂CH₃)
1,1-Diethoxyethane (Predicted) ~3.5 (q, 4H, -OCH₂-), ~1.2 (t, 6H, -OCH₂CH₃)~60 (-OCH₂-), ~15 (-OCH₂CH₃)
Diethyl Ether

Diethyl ether provides a useful comparison for the chemical shifts of protons and carbons in an ether linkage.[3][4][5] The methylene protons adjacent to the oxygen in diethyl ether typically appear around 3.4 ppm.[4]

Compound¹H NMR Signal (-OCH₂-) (δ, ppm)¹³C NMR Signal (-OCH₂-) (δ, ppm)
This compound (Predicted) ~3.4 - 3.6 (t)~65 - 70
Diethyl Ether ~3.4 (q)[4]~66

Experimental Protocols for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[6][7]

1. Sample Preparation

  • Compound: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[6] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[6]

  • Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[8] Other potential solvents include acetone-d₆, and benzene-d₆.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[9] A small amount is added directly to the sample solution.

2. NMR Spectrometer Parameters

The following are general starting parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are generally sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Visualization of Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

G Structure of this compound with Atom Labeling cluster_0 C1 C(e)H₃ C2 C(a)H C1->C2 O1 O C2->O1 O2 O C2->O2 C3 C(b)H₂ O1->C3 C4 C(c)H₂ C3->C4 C5 C(d)H₃ C4->C5 C6 C(b)H₂ O2->C6 C7 C(c)H₂ C6->C7 C8 C(d)H₃ C7->C8

Caption: Molecular structure of this compound with proton assignments.

G ¹H-¹H COSY Correlations for this compound a a (CH) e e (CH₃) a->e J b b (OCH₂) c c (CH₂CH₃) b->c J d d (CH₃) c->d J

Caption: Predicted ¹H-¹H COSY correlations in this compound.

G Workflow for NMR-based Structure Validation cluster_workflow Sample Prepare Sample (this compound in CDCl₃ with TMS) Acquire1H Acquire ¹H NMR Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Sample->Acquire13C Analyze1H Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) Acquire1H->Analyze1H Analyze13C Analyze ¹³C Data (Chemical Shift) Acquire13C->Analyze13C Compare Compare with Predicted Data and Alternatives Analyze1H->Compare Analyze13C->Compare Validate Structure Validated Compare->Validate

Caption: A streamlined workflow for the validation of this compound's structure using NMR.

References

1,1-Dipropoxyethane: A Superior Acyclic Acetal for Carbonyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and versatile protecting group for aldehydes, 1,1-dipropoxyethane presents a compelling alternative to other commonly used acetals. Its unique combination of stability, ease of handling, and specific reactivity profile offers distinct advantages in multistep organic synthesis.

This guide provides an objective comparison of this compound with other acetals, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate protecting group strategy for your research needs.

Enhanced Stability and Controlled Deprotection

One of the primary advantages of this compound lies in its calibrated stability. While all acetals offer protection against basic and nucleophilic conditions, the rate of their acid-catalyzed cleavage is a critical factor in synthetic planning. Acyclic acetals, such as this compound, are generally less stable than their cyclic counterparts (e.g., 1,3-dioxolanes and 1,3-dioxanes) due to less favorable entropic factors upon hydrolysis.[1] This seemingly lower stability can be a significant advantage, allowing for milder deprotection conditions and greater selectivity in the presence of more robust protecting groups.

The stability of an acetal is intrinsically linked to the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis. The rate of hydrolysis is influenced by both the electronic and steric nature of the alcohol and aldehyde components. While specific kinetic data for this compound is not extensively documented in comparative studies, the principles of physical organic chemistry suggest that the electron-donating propyl groups contribute to the stability of the incipient carbocation, influencing its reactivity.

Performance Comparison of Acetal Protecting Groups

To illustrate the relative stability and reactivity of different acetal protecting groups, the following table summarizes key characteristics.

Protecting GroupStructureParent CarbonylParent Alcohol/DiolRelative Stability to AcidTypical Deprotection Conditions
This compound CH₃CH(OCH₂CH₂CH₃)₂AcetaldehydePropanolModerateMild aqueous acid (e.g., dil. HCl, AcOH)
1,1-Diethoxyethane CH₃CH(OCH₂CH₃)₂AcetaldehydeEthanolModerateMild aqueous acid
1,3-Dioxolane (CH₂)₂O₂CHCH₃AcetaldehydeEthylene GlycolHighStronger aqueous acid
1,3-Dioxane (CH₂)₃O₂CHCH₃Acetaldehyde1,3-PropanediolHighStronger aqueous acid
Tetrahydropyranyl (THP) Ether C₅H₉O-RAldehyde/KetoneDihydropyranHighMild to strong aqueous acid

Note: Relative stability is a general trend. Specific reaction rates depend on substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acid-catalyzed reaction of acetaldehyde with propanol.

Materials:

  • Acetaldehyde (1 equivalent)

  • n-Propanol (2.5 equivalents)

  • Anhydrous calcium chloride or a suitable acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of acetaldehyde in the anhydrous solvent, add n-propanol.

  • Add the acid catalyst portion-wise while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Deprotection of a this compound Protected Carbonyl

The cleavage of the this compound protecting group is typically achieved under mild acidic conditions.

Materials:

  • Substrate protected with this compound

  • Aqueous acid (e.g., 1M HCl, acetic acid/water mixture)

  • Organic solvent (e.g., acetone, THF)

Procedure:

  • Dissolve the protected substrate in a suitable organic solvent.

  • Add the aqueous acid solution to the mixture.

  • Stir the reaction at room temperature, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations involving this compound.

Acetal_Formation Acetaldehyde Acetaldehyde Intermediate Hemiacetal Intermediate Acetaldehyde->Intermediate + Propanol (H⁺ cat.) Propanol 2 x Propanol Propanol->Intermediate Acetal This compound Intermediate->Acetal + Propanol - H₂O Water H₂O Acetal_Deprotection Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation - Propanol Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde - H⁺, - Propanol Propanol 2 x Propanol

References

A Comparative Analysis of Catalysts for the Synthesis of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,1-dipropoxyethane, an acetal with potential applications as a solvent and fuel additive, is typically achieved through the acid-catalyzed reaction of acetaldehyde and n-propanol. The choice of catalyst is a critical factor that influences the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative overview of various catalysts employed for acetalization reactions, with a focus on solid acid catalysts, which offer advantages in terms of separation and reusability. While direct comparative data for this compound synthesis is limited in the available literature, this analysis draws upon data from analogous acetalization reactions, such as the synthesis of 1,1-dimethoxyethane and 1,1-diethoxyethane, to provide valuable insights for researchers, scientists, and drug development professionals.

The primary categories of catalysts discussed include ion-exchange resins (e.g., Amberlyst-15), zeolites, and heteropolyacids. These solid acid catalysts are favored over homogeneous catalysts like strong mineral acids due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.[1]

Data Presentation

The following table summarizes the performance of various solid acid catalysts in acetalization reactions analogous to the synthesis of this compound. It is important to note that reaction conditions can significantly impact catalyst performance.

Catalyst TypeSpecific CatalystReactantsConversion (%)Selectivity (%)Yield (%)Temperature (°C)Reference
Ion-Exchange ResinAmberlyst-15Acetaldehyde, Ethanol>95~100>9520[2]
Ion-Exchange ResinAmberlyst-15Acetaldehyde, MethanolHighHighNot Specified20[2]
ZeoliteBEAGlycerol, Acetone75.6 (mmol/h·gcat)77-82 (to 5-membered ring)Not SpecifiedNot Specified[3]
ZeoliteUSY (Si/Al up to 30)Glycerol, AcetoneActivity Increases with Si/Al ratioNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are general protocols for acetalization reactions using different types of solid acid catalysts.

Synthesis using Ion-Exchange Resin (e.g., Amberlyst-15)

  • Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction (n-propanol for this compound synthesis) and then dry it under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add n-propanol and the prepared Amberlyst-15 catalyst.

  • Reactant Addition: Cool the mixture in an ice bath and slowly add acetaldehyde (typically in a 2:1 molar ratio of alcohol to aldehyde).

  • Reaction Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored using techniques like Gas Chromatography (GC).

  • Product Isolation: After the reaction reaches completion, filter the catalyst from the reaction mixture. The liquid product can then be purified by fractional distillation.[2]

Synthesis using Zeolite Catalysts

  • Catalyst Activation: Activate the zeolite catalyst (e.g., H-ZSM-5 or H-Beta) by heating it in a furnace to remove any adsorbed water.

  • Reaction Setup: The reaction can be carried out in a batch reactor or a fixed-bed continuous flow reactor. For a batch reactor, add the activated zeolite and n-propanol to the reactor.

  • Reactant Addition: Introduce acetaldehyde to the reactor.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and stir. Monitor the reaction progress by GC.

  • Product Isolation: After the reaction, cool the reactor, separate the catalyst by filtration, and purify the product by distillation. Zeolites are particularly suitable for higher temperature reactions due to their thermal stability.[2]

Synthesis using Heteropolyacids (e.g., Phosphotungstic Acid)

  • Catalyst Activation: Dry the phosphotungstic acid in a vacuum oven at 100-120°C for 2-4 hours.[2]

  • Reaction Procedure: To a round-bottom flask, add n-propanol and the dried phosphotungstic acid (e.g., 1-5 mol%). Stir the mixture at room temperature until the catalyst is well-dispersed.[2]

  • Reactant Addition: Slowly add acetaldehyde (1 molar equivalent) to the mixture.[2]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, the work-up may involve neutralization and extraction, as heteropolyacids can be soluble in polar solvents.

Reaction Pathway and Experimental Workflow

The synthesis of this compound proceeds via a two-step acid-catalyzed mechanism. The first step involves the protonation of the acetaldehyde carbonyl group, followed by the nucleophilic attack of one molecule of n-propanol to form a hemiacetal. In the second step, the hemiacetal is protonated, leading to the elimination of a water molecule and the formation of a carbocation. This carbocation is then attacked by a second molecule of n-propanol, and subsequent deprotonation yields the final this compound product.

Acetalization_Pathway Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H+ Propanol1 n-Propanol Hemiacetal Hemiacetal Protonated_Acetaldehyde->Hemiacetal + n-Propanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H2O H2O Water Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + n-Propanol Propanol2 n-Propanol Acetal This compound Protonated_Acetal->Acetal - H+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Catalyst_Selection Catalyst Selection (e.g., Amberlyst-15, Zeolite) Catalyst_Activation Catalyst Activation/Pre-treatment Catalyst_Selection->Catalyst_Activation Reactant_Mixing Reactant Mixing (Acetaldehyde, n-Propanol) Catalyst_Activation->Reactant_Mixing Reaction_Execution Reaction Execution (Temperature, Time) Reactant_Mixing->Reaction_Execution Product_Isolation Product Isolation & Purification Reaction_Execution->Product_Isolation Characterization Product Characterization (GC, NMR, etc.) Product_Isolation->Characterization Data_Analysis Data Analysis (Yield, Selectivity) Characterization->Data_Analysis Optimization Process Optimization Data_Analysis->Optimization Optimization->Catalyst_Selection Iterate

References

A Comparative Guide to Spectroscopic and Chromatographic Purity Assessment of 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical step in research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic and alternative methods for confirming the purity of 1,1-dipropoxyethane, an acetal used in various synthetic applications. The following sections detail the experimental protocols and expected data for several analytical techniques, offering a comparative overview to assist in selecting the most suitable method for specific research needs.

Spectroscopic Confirmation of this compound

Spectroscopic methods provide detailed structural information and are invaluable for confirming the identity and purity of a synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation Assignment
¹H NMR Chemical Shift (δ)~4.6 ppmQuartet, 1H (methine proton, -CH(O-)₂)
~3.4 ppmTriplet, 4H (methylene protons, -O-CH₂-)
~1.5 ppmSextet, 4H (methylene protons, -CH₂-CH₃)
~1.2 ppmDoublet, 3H (methyl protons, -CH(CH₃)-)
~0.9 ppmTriplet, 6H (methyl protons, -CH₂-CH₃)
¹³C NMR Chemical Shift (δ)~100 ppmAcetal carbon (-C(O-)₂)
~65 ppmMethylene carbons (-O-CH₂-)
~23 ppmMethylene carbons (-CH₂-CH₃)
~20 ppmMethyl carbon (-CH(CH₃)-)
~10 ppmMethyl carbons (-CH₂-CH₃)
FT-IR Wavenumber (cm⁻¹)2960-2850 cm⁻¹C-H stretching (alkane)
1150-1050 cm⁻¹C-O stretching (ether/acetal)
Mass Spec. m/z146 [M]⁺ (likely weak or absent)Molecular Ion
101 [M-OC₃H₇]⁺Loss of a propoxy group
87 [M-C₃H₇]⁺Loss of a propyl group
73Further fragmentation
45Further fragmentation

Comparison of Purity Determination Methods

While spectroscopic methods are excellent for structural confirmation, other techniques are often better suited for the quantitative determination of purity. These include chromatographic methods and quantitative NMR (qNMR).

Table 2: Performance Comparison of Purity Determination Methods

Method Principle Advantages Limitations Typical Purity Range (%)
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High sensitivity and selectivity for volatile impurities. Provides structural information on impurities.Requires the analyte to be volatile and thermally stable.95-99.9%
HPLC-UV Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Applicable to a wide range of non-volatile or thermally labile compounds.This compound lacks a strong chromophore, requiring indirect methods or alternative detectors.95-99.9%
qNMR Integration of NMR signals is directly proportional to the molar concentration of the nuclei.Primary analytical method; does not require a reference standard of the analyte. Provides structural confirmation and quantification simultaneously. Non-destructive.[1][2][3]Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard.90-99.9%
Titration Chemical reaction with a standardized solution.Low cost and simple instrumentation.Generally lower precision and specificity compared to other methods. May require a preceding reaction (hydrolysis).80-98%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Analysis: Process the spectra with appropriate phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the relative proton ratios. Compare the chemical shifts to the expected values.

FT-IR Spectroscopy

  • Sample Preparation: Place a drop of neat liquid this compound between two KBr or NaCl plates.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H and C-O stretching.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph.

  • Instrumentation: A mass spectrometer with an EI source.

  • Acquisition: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak (if present) and the characteristic fragmentation pattern.

Alternative Purity Determination Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate. Create a series of calibration standards by serial dilution.[4]

  • Instrumentation: A GC-MS system with a capillary column (e.g., HP-5MS).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

  • Data Analysis: Calculate purity based on the relative peak area of this compound in the total ion chromatogram (TIC). Identify any impurity peaks by their mass spectra.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to create a stock solution and calibration standards.

  • Instrumentation: An HPLC system equipped with a refractive index detector.

  • HPLC Conditions:

    • Column: A normal-phase silica column or a reverse-phase C18 column.

    • Mobile Phase: A mixture of hexane and isopropanol for normal-phase, or acetonitrile and water for reverse-phase. The exact ratio should be optimized for good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Data Analysis: Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

  • Sample Preparation: Accurately weigh a specific amount of this compound and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.[1][2][3]

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).

  • Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Titration (via Hydrolysis)

  • Principle: The acetal is first hydrolyzed to acetaldehyde and propanol using an acidic solution. The resulting acetaldehyde can then be quantified, for example, by reacting it with hydroxylamine hydrochloride to release HCl, which is then titrated with a standardized base.

  • Procedure:

    • Accurately weigh a sample of this compound into a flask.

    • Add a known excess of an acidic solution (e.g., standardized HCl) and allow the hydrolysis to proceed.

    • Add a solution of hydroxylamine hydrochloride.

    • Titrate the liberated HCl with a standardized solution of sodium hydroxide to a suitable endpoint, determined by an indicator or a pH meter.

  • Data Analysis: The purity is calculated based on the stoichiometry of the reactions and the amount of titrant consumed.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for spectroscopic confirmation and a logical comparison of the different purity determination methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve neat Neat Liquid Sample start->neat dilute Dilute in Volatile Solvent start->dilute nmr NMR Spectroscopy (¹H and ¹³C) dissolve->nmr ftir FT-IR Spectroscopy neat->ftir ms Mass Spectrometry dilute->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ftir_data Characteristic Absorption Bands ftir->ftir_data ms_data Molecular Ion, Fragmentation Pattern ms->ms_data confirm Structural Confirmation and Purity Assessment nmr_data->confirm ftir_data->confirm ms_data->confirm

Caption: Experimental workflow for spectroscopic confirmation.

method_comparison cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria cluster_recommendation Recommendation start Purity Determination of This compound gcms GC-MS start->gcms hplc HPLC-RID start->hplc qnmr qNMR start->qnmr titration Titration start->titration gcms_eval High Sensitivity Volatile Impurities Structural Info gcms->gcms_eval hplc_eval Non-volatile Impurities Universal Detection (RID) Lower Sensitivity hplc->hplc_eval qnmr_eval Quantitative & Structural High Accuracy Lower Sensitivity for Trace qnmr->qnmr_eval titration_eval Low Cost Simple Lower Precision & Specificity titration->titration_eval recommend Optimal Method gcms_eval->recommend hplc_eval->recommend qnmr_eval->recommend titration_eval->recommend

Caption: Comparison of purity determination methods.

Conclusion

The purity of this compound can be effectively assessed using a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as NMR, FT-IR, and MS are essential for the initial confirmation of the compound's structure. For quantitative purity analysis, GC-MS is highly recommended for its sensitivity and ability to identify volatile impurities. qNMR offers a powerful alternative as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[1][2][3] HPLC with a universal detector like RID can be employed for the analysis of non-volatile impurities. Titration, while less precise, provides a low-cost, albeit indirect, method for purity estimation. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

References

Assessing the Protective Group Efficiency of 1,1-Dipropoxyethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be easily and efficiently introduced, stable under a desired set of reaction conditions, and readily removed under mild conditions that do not affect other functional groups. This guide provides a framework for assessing the efficiency of 1,1-dipropoxyethane as a potential protecting group for alcohols, comparing its projected performance against established alternatives. While specific experimental data for this compound in this application is not extensively documented, we can extrapolate its expected behavior based on the well-understood chemistry of acetal protecting groups and outline the necessary experiments for a thorough evaluation.

Introduction to this compound as a Protecting Group

This compound is an acetal derived from acetaldehyde and propanol. Acetal-based protecting groups are known for their stability in basic and neutral media, making them valuable in reactions involving organometallics, hydrides, and other nucleophiles.[1][2] They are, however, labile under acidic conditions, which allows for their selective removal.[3][4][5] The use of this compound would form a 1-propoxyethyl (OPE) ether with the alcohol. The efficiency of this protection-deprotection strategy hinges on several key factors that must be experimentally validated.

Comparative Analysis with Standard Protecting Groups

A comprehensive assessment requires benchmarking against commonly used alcohol protecting groups. Here, we compare the anticipated properties of the 1-propoxyethyl (OPE) group with tert-Butyldimethylsilyl (TBS), Methoxymethyl (MOM), and Benzyl (Bn) ethers.

Table 1: Comparative Overview of Alcohol Protecting Groups

Protecting GroupStructure of Protected Alcohol (R-OPG)Typical Protection ConditionsTypical Deprotection ConditionsStability Profile
1-Propoxyethyl (OPE) R-O-CH(CH₃)OPrR-OH, this compound, Acid catalyst (e.g., PTSA, CSA)Mild aqueous acid (e.g., AcOH, PPTS)Expected: Stable to bases, organometallics, nucleophiles, and mild oxidants. Labile to acid.
TBS R-O-Si(CH₃)₂(t-Bu)R-OH, TBSCl, Imidazole, DMFF⁻ (e.g., TBAF), Acid (e.g., HF, AcOH)Stable to bases, organometallics, and many oxidizing/reducing agents. Labile to F⁻ and strong acid.
MOM R-O-CH₂OCH₃R-OH, MOMCl, Base (e.g., DIPEA), CH₂Cl₂Acid (e.g., HCl, TFA)Stable to bases, organometallics, and most oxidizing/reducing agents. Labile to strong acid.
Benzyl (Bn) R-O-CH₂PhR-OH, BnBr, Base (e.g., NaH), THFHydrogenolysis (H₂, Pd/C), Strong acid (e.g., BBr₃)Stable to a wide range of conditions including acid, base, and many redox reagents. Removable by catalytic hydrogenation.

Table 2: Quantitative Comparison of Protection/Deprotection Efficiency (Hypothetical Data)

Protecting GroupSubstrateProtection Yield (%)Protection Time (h)Deprotection Yield (%)Deprotection Time (h)
OPE Benzyl AlcoholData to be determinedData to be determinedData to be determinedData to be determined
TBS Benzyl Alcohol>951>950.5
MOM Benzyl Alcohol>902>901
Bn Benzyl Alcohol>951>953
OPE 4-Nitrobenzyl AlcoholData to be determinedData to be determinedData to be determinedData to be determined
TBS 4-Nitrobenzyl Alcohol>951.5>950.5
MOM 4-Nitrobenzyl Alcohol>902.5>901.5
Bn 4-Nitrobenzyl Alcohol>951>953

Experimental Protocols

To rigorously evaluate this compound, the following experimental protocols should be performed on a range of primary, secondary, and sterically hindered alcohols.

3.1. General Procedure for Alcohol Protection with this compound

  • To a solution of the alcohol (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or THF) at room temperature, add this compound (1.5-2.0 equiv).

  • Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (PTSA, 0.05 equiv) or pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography on silica gel.

3.2. General Procedure for Deprotection of OPE-Protected Alcohols

  • Dissolve the OPE-protected alcohol in a mixture of a protic solvent (e.g., methanol or ethanol) and water.

  • Add a catalytic amount of a mild acid (e.g., acetic acid, or PPTS).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extract the deprotected alcohol with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

3.3. Stability Studies

To assess the stability of the OPE group, the protected alcohol should be subjected to various reaction conditions (e.g., strong base like n-BuLi, oxidizing agents like PCC, and reducing agents like LiAlH₄) and the extent of cleavage should be quantified.

Visualization of Workflows and Logic

G cluster_protection Protection cluster_deprotection Deprotection cluster_stability Stability Assessment start_prot Alcohol Substrate + This compound add_catalyst Add Acid Catalyst (e.g., PTSA) reaction_prot Reaction Monitoring (TLC, GC-MS) workup_prot Quench & Workup purification_prot Purification (Column Chromatography) product_prot OPE-Protected Alcohol start_deprot OPE-Protected Alcohol product_prot->start_deprot start_stability OPE-Protected Alcohol product_prot->start_stability add_acid Add Mild Aqueous Acid (e.g., AcOH/H₂O) reaction_deprot Reaction Monitoring (TLC, GC-MS) workup_deprot Neutralize & Workup purification_deprot Purification (Column Chromatography) product_deprot Original Alcohol conditions Subject to Various Reaction Conditions (Base, Oxidant, Reductant) analysis Analyze for Cleavage

G cluster_criteria Evaluation Criteria cluster_comparison Comparative Benchmarks center_node This compound (OPE Group) efficiency High Yield (Protection & Deprotection) center_node->efficiency Assess kinetics Fast Reaction Rates center_node->kinetics Measure stability Orthogonal Stability center_node->stability Test Against (Base, Nu:, Redox) mildness Mild Reaction Conditions center_node->mildness Evaluate cost Cost-Effectiveness center_node->cost Consider tbs TBS efficiency->tbs mom MOM efficiency->mom bn Bn efficiency->bn kinetics->tbs kinetics->mom kinetics->bn stability->tbs stability->mom stability->bn

Conclusion and Outlook

Based on the general behavior of acetals, this compound holds promise as a useful protecting group for alcohols, particularly when stability to basic and nucleophilic reagents is required, coupled with the need for mild acidic deprotection. Its performance is anticipated to be comparable to other acetal-based protecting groups like methoxymethyl (MOM) ether, though likely more labile due to the acetaldehyde-derived structure. The steric bulk of the propoxy group may offer different selectivity compared to smaller acetals.

The definitive assessment of this compound's efficiency and utility will rely on the systematic experimental evaluation outlined in this guide. Researchers are encouraged to perform these comparative studies to generate the necessary data, which will ultimately determine its place in the synthetic chemist's toolkit. The key advantages would be its potential for mild deprotection and the low cost and availability of the starting materials.

References

Comparative Analysis of 1,1-Dipropoxyethane Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 1,1-dipropoxyethane. Due to the limited availability of direct experimental data on this specific compound, this document presents a comparative analysis based on established principles of immunoassay cross-reactivity and data from structurally related molecules. The information herein is intended to guide researchers in designing and interpreting studies involving this compound and similar chemical entities.

Cross-reactivity is a critical parameter in the validation of immunoassays, referring to the ability of antibodies to bind to substances other than the specific analyte they were designed to target.[1] This phenomenon can lead to inaccurate quantification and false-positive results, particularly when structurally similar compounds are present in the sample matrix.[2] Understanding the potential for cross-reactivity is therefore essential for the development of robust and reliable analytical methods.

Hypothetical Cross-Reactivity Data

To illustrate the potential cross-reactivity of this compound, this section presents a hypothetical dataset from a competitive enzyme-linked immunosorbent assay (ELISA). In this scenario, an antibody is developed against a target analyte that shares structural motifs with aliphatic acetals. The assay is then used to assess the cross-reactivity of this compound and other compounds.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte -10100%
This compound CH3CH(O(CH2)2CH3)22504%
1,1-Diethoxyethane CH3CH(OCH2CH3)21506.7%
Octane CH3(CH2)6CH3> 10,000< 0.1%

Table 1: Hypothetical cross-reactivity of this compound and related compounds in a competitive ELISA. The data illustrates that structurally similar compounds (acetals) exhibit some level of cross-reactivity, while a structurally dissimilar compound (alkane) shows negligible interaction.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA designed to evaluate the cross-reactivity of compounds like this compound. This protocol is a general guideline and may require optimization based on the specific antibody and analyte.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in Wash Buffer)

  • Primary Antibody specific to the target analyte

  • Target Analyte-Enzyme Conjugate (e.g., Horseradish Peroxidase conjugate)

  • Test Compounds (this compound and other potential cross-reactants)

  • Substrate Solution (e.g., TMB Substrate)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • 96-well microtiter plates

2. Plate Coating:

  • Dilute the capture antibody to an optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard analyte and the test compounds in Assay Buffer.

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of the standard analyte or test compound dilutions to the appropriate wells.

  • Add 50 µL of the diluted analyte-enzyme conjugate to each well.

  • Incubate for 1-2 hours at room temperature.

5. Detection:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standard analyte.

  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a test compound.

A Prepare Serial Dilutions of Test Compound & Standard Analyte B Add to Antibody-Coated Plate A->B C Add Enzyme-Labeled Analyte B->C D Incubate (Competitive Binding) C->D E Wash to Remove Unbound Reagents D->E F Add Substrate E->F G Measure Signal F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Calculate % Cross-Reactivity I->J

Workflow for Cross-Reactivity Assessment

Signaling Pathway Considerations

cluster_membrane Cell Membrane Receptor Receptor Effector Effector Protein Receptor->Effector Ligand Ligand (Analyte) Ligand->Receptor Specific Binding Interferent Cross-Reactant (e.g., this compound) Interferent->Receptor Cross-Reactivity (False Signal) Response Cellular Response Effector->Response

Impact of Cross-Reactivity on a Signaling Pathway

References

A Researcher's Guide to Evaluating 1,1-Dipropoxyethane as a Novel Solvent System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Assessing the Performance of 1,1-Dipropoxyethane in Key Organic Reactions.

In the continuous pursuit of greener and more efficient chemical processes, the selection of an appropriate solvent is paramount. This compound, an acetal, presents itself as a potential alternative to conventional organic solvents. However, a comprehensive understanding of its performance across various reaction systems is crucial for its adoption in research and development, particularly within the pharmaceutical and fine chemical industries.

This guide provides a framework for the comparative evaluation of this compound against commonly used solvents. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this document focuses on providing detailed experimental protocols for two ubiquitous and solvent-sensitive reaction types: the bimolecular nucleophilic substitution (SN2) reaction and the Suzuki-Miyaura cross-coupling reaction.

By following these standardized protocols, researchers can generate robust, comparable data to assess the efficacy of this compound in their specific applications.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Boiling Point 147 °C
Density 0.830 g/mL
Refractive Index 1.397
Dielectric Constant Not readily available
Dipole Moment Not readily available

Performance Evaluation in a Model SN2 Reaction

The SN2 reaction is a cornerstone of organic synthesis, and its rate is highly dependent on the nature of the solvent. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to attack the electrophilic center.[1][2] This protocol allows for the direct comparison of this compound with standard polar aprotic solvents.

Experimental Protocol: SN2 Reaction of 1-Bromobutane with Azide

Objective: To determine the relative rate of the SN2 reaction between 1-bromobutane and sodium azide in this compound compared to other common aprotic solvents.

Reaction:

Materials:

  • 1-Bromobutane

  • Sodium azide (NaN3)

  • This compound (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetonitrile (ACN, anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation: In separate, oven-dried reaction vials, add sodium azide (1.2 equivalents) and a magnetic stir bar.

  • Solvent Addition: To each vial, add the designated solvent (this compound, DMSO, DMF, or ACN) to a consistent concentration (e.g., 0.1 M with respect to the limiting reagent). Stir the mixture to dissolve the sodium azide as much as possible.

  • Internal Standard: Add a precise amount of the internal standard to each vial.

  • Equilibration: Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for 15 minutes.

  • Reaction Initiation: Add 1-bromobutane (1.0 equivalent) to each vial simultaneously to initiate the reactions.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold diethyl ether and water.

  • Analysis: Analyze the organic layer of the quenched aliquots by GC or HPLC to determine the ratio of 1-bromobutane to 1-azidobutane relative to the internal standard.

  • Data Analysis: Plot the concentration of 1-bromobutane versus time for each solvent. The initial reaction rate can be determined from the slope of this curve.

Comparative Data for Common Solvents in SN2 Reactions

The following table provides literature-based relative reaction rates for the reaction of 1-bromobutane with azide in various solvents to serve as a benchmark for comparison.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Relative Rate
Methanol (Protic)32.71.701
N,N-Dimethylformamide (DMF)36.73.822800
Dimethyl sulfoxide (DMSO)46.73.961300
Acetonitrile (ACN)37.53.92500
Acetone20.72.88700
This compound TBD TBD To be determined

TBD: To Be Determined

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials Prepare Vials with NaN3 and Stir Bar add_solvent Add Solvents and Internal Standard prep_vials->add_solvent equilibrate Equilibrate to Reaction Temperature add_solvent->equilibrate Transfer Vials add_substrate Initiate with 1-Bromobutane equilibrate->add_substrate monitoring Monitor by Taking Aliquots add_substrate->monitoring quench Quench Aliquots monitoring->quench Time Points analyze Analyze by GC/HPLC quench->analyze data_analysis Determine Reaction Rates analyze->data_analysis

Figure 1. Experimental workflow for the comparative evaluation of solvent effects on SN2 reaction rates.

Performance Evaluation in a Model Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent can influence the solubility of the reagents and catalyst, as well as the stability of the catalytic intermediates, thereby affecting the reaction yield and rate.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Objective: To evaluate the performance of this compound as a solvent in the Suzuki-Miyaura cross-coupling reaction by comparing the product yield with that obtained in other common solvents.

Reaction:

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol) to a Schlenk tube or reaction vial equipped with a stir bar.

  • Solvent Addition: Add the designated solvent (this compound, toluene, THF, or 1,4-dioxane) to the reaction vessel to a consistent concentration (e.g., 0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for a set period (e.g., 12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Yield Determination: Determine the yield of the purified product (4-methyl-1,1'-biphenyl).

Comparative Data for Common Solvents in Suzuki-Miyaura Coupling

The following table presents typical yields for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid in various solvents, providing a baseline for comparison.

SolventBaseCatalyst/LigandTemperature (°C)Time (h)Yield (%)
TolueneK3PO4Pd(OAc)2/SPhos8012~90-98
Tetrahydrofuran (THF)K3PO4Pd(OAc)2/SPhos6612~95
1,4-DioxaneK3PO4Pd(OAc)2/SPhos10012~90-99
This compound K3PO4 Pd(OAc)2/SPhos TBD 12 To be determined

TBD: To Be Determined

suzuki_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification add_reagents Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand add_solvent Add Solvent add_reagents->add_solvent heating Heat and Stir for a Set Time add_solvent->heating extraction Dilute and Perform Aqueous Extraction heating->extraction purification Purify by Column Chromatography extraction->purification analysis Determine Product Yield purification->analysis

Figure 2. Experimental workflow for the comparative evaluation of solvent effects on the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The provided experimental frameworks offer a standardized approach for the systematic evaluation of this compound as a solvent in two fundamental and widely applicable organic transformations. By generating comparative data on reaction rates and yields, researchers can make informed decisions about the suitability of this compound for their specific synthetic needs. This guide serves as a starting point for a more comprehensive investigation into the potential of this and other novel solvent systems in advancing green and sustainable chemistry.

References

A Comparative Guide to the Hydrolysis of 1,1-Dipropoxyethane: Validating the Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of acetals in an acidic aqueous solution is a well-understood process that proceeds in a stepwise manner. The reaction is reversible, and to drive it towards the products—an aldehyde (in this case, propanal) and two molecules of the corresponding alcohol (propanol)—a large excess of water is typically used.[1] The generally accepted mechanism involves the following key steps:

  • Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the alkoxy groups by a hydronium ion (H₃O⁺). This converts the alkoxy group into a good leaving group (an alcohol).

  • Formation of an Oxocarbenium Ion: The protonated alkoxy group departs as a molecule of propanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation to Form a Hemiacetal: A water molecule removes a proton from the newly added hydroxyl group, forming a hemiacetal intermediate.

  • Protonation of the Second Alkoxy Group: The remaining alkoxy group of the hemiacetal is then protonated.

  • Elimination of a Second Alcohol Molecule: The protonated alkoxy group leaves as a second molecule of propanol, forming a protonated aldehyde.

  • Final Deprotonation: A final deprotonation step by a water molecule yields the final products: propanal and regenerates the acid catalyst.

The stability of the intermediate oxocarbenium ion and steric hindrance around the acetal carbon are the primary factors that influence the rate of hydrolysis.[2]

Acetal_Hydrolysis_Mechanism Acetal 1,1-Dipropoxyethane ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ Oxocarbenium Oxocarbenium Ion + Propanol ProtonatedAcetal->Oxocarbenium - H₂O Hemiacetal_intermediate Hemiacetal Intermediate Oxocarbenium->Hemiacetal_intermediate + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal_intermediate->ProtonatedHemiacetal + H₃O⁺ ProtonatedAldehyde Protonated Propanal + Propanol ProtonatedHemiacetal->ProtonatedAldehyde - H₂O Products Propanal + Propanol ProtonatedAldehyde->Products - H₃O⁺

Figure 1. Acid-Catalyzed Hydrolysis of this compound.

Comparative Performance and Data

Direct, side-by-side kinetic and thermodynamic data for the hydrolysis of this compound is scarce in the literature. However, we can infer its reactivity relative to other simple aliphatic acetals based on structural considerations.

Kinetic Comparison (Predicted)

The rate of acid-catalyzed acetal hydrolysis is sensitive to steric hindrance. As the size of the alkoxy groups increases, the approach of the hydronium ion for the initial protonation and the subsequent attack of water can be sterically hindered, leading to a slower reaction rate. Therefore, it is predicted that the rate of hydrolysis will decrease in the following order:

1,1-Dimethoxyethane > 1,1-Diethoxyethane > this compound

This trend is due to the increasing bulkiness of the methoxy, ethoxy, and propoxy groups, respectively. While the electron-donating effect of the alkyl groups slightly increases with size, which would stabilize the oxocarbenium ion intermediate, this electronic effect is generally considered less significant than the substantial increase in steric hindrance.[2]

Thermodynamic Data for a Model Acetal

While specific thermodynamic data for this compound hydrolysis is unavailable, data for the hydrolysis of 1,1-dimethoxyethane provides a useful reference point.

Thermodynamic ParameterSymbolValue (for 1,1-Dimethoxyethane Hydrolysis)UnitsReference
Enthalpy of HydrolysisΔrH°35.7 ± 0.3kJ/mol[NIST, Birley and Skinner, 1970][3]

Note: The lack of experimental data for the standard molar entropy and Gibbs free energy of formation for many acetals, including 1,1-dimethoxyethane and this compound, prevents a direct calculation of the standard entropy (ΔrS°) and standard Gibbs free energy (ΔrG°) of the hydrolysis reaction from these values.[3]

Experimental Protocols

To validate the predicted hydrolysis rate of this compound and to generate comparative data, the following experimental protocols can be adapted. These methods utilize common analytical techniques to monitor the reaction progress over time.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_Acetal Prepare Acetal Solution (e.g., in D₂O for NMR) Mix Mix Reactants at Time t=0 Prep_Acetal->Mix Prep_Acid Prepare Acid Catalyst Solution (e.g., HCl in D₂O) Prep_Acid->Mix Monitor Monitor Reaction Progress (NMR, GC, or UV-Vis) Mix->Monitor Concentration Determine Concentrations of Reactant and Product Monitor->Concentration Kinetics Calculate Rate Constant (k) Concentration->Kinetics Thermodynamics Determine Activation Parameters (Ea, ΔH‡, ΔS‡) Kinetics->Thermodynamics

Figure 2. General workflow for kinetic analysis of acetal hydrolysis.
Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction by observing the disappearance of the acetal signals and the appearance of the aldehyde and alcohol signals.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl) or another suitable acid catalyst

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in D₂O of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the acid catalyst (e.g., 1 M DCl) in D₂O.

  • Reaction Initiation:

    • Place a known volume of the this compound stock solution into an NMR tube.

    • At time t=0, add a specific volume of the acid catalyst stock solution to the NMR tube to achieve the desired final acid concentration (e.g., 0.1 M).

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) over the course of the reaction.

    • Ensure the temperature of the NMR probe is controlled and recorded.

  • Data Analysis:

    • Integrate the characteristic peaks of the acetal (e.g., the methine proton at the acetal carbon) and the product aldehyde (e.g., the aldehydic proton).

    • Plot the natural logarithm of the acetal concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

Kinetic Analysis by Gas Chromatography (GC)

This method is suitable for monitoring the reaction by separating and quantifying the volatile components of the reaction mixture.

Materials:

  • This compound

  • Water (HPLC grade)

  • Hydrochloric acid or another suitable acid catalyst

  • A suitable organic solvent for quenching and extraction (e.g., diethyl ether)

  • An internal standard (e.g., a long-chain alkane not present in the reaction)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine a known volume of water and the acid catalyst.

    • Add a known amount of the internal standard.

  • Reaction Initiation:

    • At time t=0, add a known amount of this compound to the reaction vessel and start stirring.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a cold solution of a weak base (e.g., sodium bicarbonate) and the extraction solvent.

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of the organic layer into the GC-FID.

    • Use an appropriate GC column and temperature program to separate this compound, propanal, propanol, and the internal standard.

  • Data Analysis:

    • Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction with a well-established mechanism. Although specific quantitative data for its hydrolysis are not readily found in the literature, its reactivity can be reliably predicted to be slower than that of its lower homologous acetals, 1,1-dimethoxyethane and 1,1-diethoxyethane, due to increased steric hindrance. The provided experimental protocols offer a robust framework for researchers to empirically determine the kinetic and thermodynamic parameters of this compound hydrolysis. This data will be invaluable for applications in drug development, organic synthesis, and other scientific disciplines where the controlled cleavage of acetal protecting groups is critical.

References

literature comparison of 1,1-dipropoxyethane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies

The synthesis of 1,1-dipropoxyethane, an acetal with applications as a solvent and intermediate in organic synthesis, is primarily achieved through the acid-catalyzed reaction of acetaldehyde with n-propanol. The choice of catalyst is a critical factor that influences reaction efficiency, product yield, and process sustainability. This guide provides a comparative overview of different catalytic methods for the synthesis of this compound and its close analogs, supported by experimental data to inform the selection of the most suitable synthetic route.

At a Glance: Comparison of Catalytic Methods for Acetal Synthesis

The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction speed, catalyst reusability, and operational simplicity. Below is a summary of the key performance indicators for prominent catalytic approaches. While specific data for this compound is limited in readily available literature, data from the closely related synthesis of 1,1-diethoxyethane and general acetalization reactions provide valuable insights.

MethodCatalystKey ReagentsTemperatureReaction TimeYieldKey AdvantagesKey Disadvantages
Homogeneous Acid Catalysis Hydrochloric Acid (HCl)Acetaldehyde, n-PropanolAmbient30 minHigh (General Acetalization)[1]Fast reaction rates, low catalyst loading.[1]Catalyst neutralization required, corrosive, not reusable.
Heterogeneous Catalysis (Ion-Exchange Resin) Amberlyst-15Acetaldehyde, Ethanol20°CNot Specified>95% (for 1,1-diethoxyethane)[2]Easily separable, reusable, mild reaction conditions.[2]Lower thermal stability compared to inorganic catalysts.[2]
Heterogeneous Catalysis (Zeolite) H-Beta, H-ZSM-5General Aldehydes & AlcoholsHigher TemperaturesNot SpecifiedVariesHigh thermal stability, shape selectivity.[2]May require higher temperatures, more complex catalyst preparation.[2]
Heterogeneous Catalysis (Niobium Phosphate) Niobium PhosphateGeneral Bio-based ChemicalsVariesNot SpecifiedVariesWater-tolerant, tunable acidity.Catalyst synthesis can be complex.

Visualizing the Synthetic Pathways

The following diagram illustrates the fundamental reaction for the synthesis of this compound from acetaldehyde and n-propanol, highlighting the role of an acid catalyst in the formation of the hemiacetal intermediate and the final acetal product.

Synthesis_of_1_1_dipropoxyethane Synthesis of this compound cluster_reactants Reactants acetaldehyde Acetaldehyde hemiacetal Hemiacetal Intermediate acetaldehyde->hemiacetal + n-Propanol propanol n-Propanol propanol->hemiacetal acid_catalyst Acid Catalyst (H+) acid_catalyst->hemiacetal catalyzes dipropoxyethane This compound hemiacetal->dipropoxyethane + n-Propanol - H2O water Water

Caption: General reaction scheme for the acid-catalyzed synthesis of this compound.

Experimental Protocols

Method 1: Homogeneous Acid Catalysis with Hydrochloric Acid

This method represents a classical and often high-yielding approach to acetal formation.

Catalyst: Hydrochloric Acid (HCl)

Experimental Procedure (General):

  • A mixture of an aldehyde (1 equivalent) and n-propanol (as the solvent and reactant) is stirred at ambient temperature.[1]

  • A catalytic amount of hydrochloric acid (e.g., 0.1 mol %) is added to the mixture.[1]

  • The reaction is stirred for a specified time (e.g., 30 minutes) and monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.[1]

  • The product is then isolated through extraction and purified by column chromatography on silica gel.[1]

Discussion: This method is characterized by its simplicity and the use of a readily available and inexpensive catalyst. The reaction proceeds rapidly under mild conditions.[1] However, the workup procedure requires a neutralization step, and the corrosive nature of the catalyst can be a drawback. Furthermore, the catalyst is consumed in the workup and cannot be recovered or reused.

Method 2: Heterogeneous Catalysis with Amberlyst-15

The use of a solid acid catalyst like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offers significant advantages in terms of catalyst handling and reusability.[3][4]

Catalyst: Amberlyst-15 (ion-exchange resin)

Experimental Procedure (Adapted from 1,1-diethoxyethane synthesis):

  • The Amberlyst-15 catalyst is activated by washing with methanol and drying under vacuum at 60-80°C.[2]

  • In a round-bottom flask equipped with a magnetic stirrer, n-propanol (e.g., 2.5 molar equivalents relative to acetaldehyde) and the activated Amberlyst-15 catalyst (e.g., 10-15 wt% relative to acetaldehyde) are combined.[2]

  • The mixture is cooled in an ice bath, and acetaldehyde (1 molar equivalent) is added slowly with stirring.[2]

  • The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 4-6 hours), with progress monitored by GC or TLC.[2]

  • After the reaction is complete, the catalyst is simply removed by filtration.[2] The filtrate contains the product, which can be purified further if necessary. The recovered catalyst can be washed, dried, and reused.[2]

Discussion: This method is highly attractive for its operational simplicity and environmental benefits. The catalyst is easily separated from the reaction mixture, eliminating the need for a neutralization step and allowing for its recycling.[2] Amberlyst-15 has shown high activity and selectivity for acetalization reactions under mild conditions.[2] However, its thermal stability is limited compared to inorganic solid acids like zeolites.[2]

Method 3: Heterogeneous Catalysis with Niobium Phosphate

Niobium-based materials have emerged as promising solid acid catalysts due to their water tolerance and tunable acidity.

Catalyst: Niobium Phosphate

Experimental Procedure (General Concept): While a specific protocol for this compound synthesis using niobium phosphate is not readily available, a general procedure would involve:

  • Synthesizing and activating the niobium phosphate catalyst.

  • Combining acetaldehyde, n-propanol, and the niobium phosphate catalyst in a suitable reactor.

  • Stirring the mixture at a specific temperature for a set duration.

  • Monitoring the reaction progress.

  • Separating the solid catalyst by filtration upon completion.

  • Isolating and purifying the product from the filtrate.

Discussion: Niobium phosphate catalysts are known for their strong Brønsted and Lewis acid sites, which can effectively catalyze acid-driven reactions. Their water-tolerant nature is a significant advantage, as water is a byproduct of the acetalization reaction and can inhibit catalyst activity in some systems. The ability to tune the acid properties of niobium phosphates could allow for the optimization of the reaction to achieve high yields and selectivities.

Conclusion

For the synthesis of this compound, the choice of catalyst dictates the overall efficiency and practicality of the method. Homogeneous acid catalysis with HCl is a rapid and effective method but suffers from drawbacks related to catalyst corrosivity and lack of reusability. Heterogeneous catalysis using the ion-exchange resin Amberlyst-15 presents a more environmentally friendly and operationally simple alternative, with the significant advantage of catalyst recyclability. While specific data for this compound is not as prevalent, the high yields achieved for analogous acetals suggest it is a highly promising route. Emerging solid acid catalysts like niobium phosphates offer intriguing possibilities due to their robustness and tunable properties, though more research is needed to establish their efficacy for this specific transformation. The optimal choice will depend on the specific requirements of the synthesis, including scale, purity needs, and economic and environmental considerations.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Dipropoxyethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of 1,1-Dipropoxyethane, a flammable liquid requiring careful handling to mitigate safety risks and environmental impact. Adherence to these protocols is critical for ensuring the well-being of laboratory personnel and upholding regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor.[1] All handling of this chemical should occur in a well-ventilated area, away from heat, sparks, open flames, and any other potential ignition sources.[1] The use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a flame-retardant lab coat, is mandatory. To prevent the buildup of static electricity, all containers and receiving equipment must be properly grounded and bonded.[1]

Quantitative Safety Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
GHS Hazard StatementH226: Flammable liquid and vapour[1]
GHS Precautionary Statement (Disposal)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]
Molecular FormulaC8H18O2[2]
Molecular Weight146.23 g/mol [2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed hazardous waste disposal program. This chemical should never be disposed of down the drain or in regular trash. The following procedure outlines the necessary steps for its safe collection and disposal.

Waste Collection and Segregation
  • Designated Container: Collect this compound waste in a designated, compatible container. The container should be in good condition with a secure, tightly sealing lid to prevent the escape of flammable vapors.[3][4] If possible, use the original container, ensuring the original label is defaced or removed and replaced with a hazardous waste label.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially with incompatible chemicals such as strong acids or oxidizing agents.[3] It is best practice to collect it in a dedicated container, although it may be combined with other non-halogenated flammable solvents if permitted by your institution's waste management plan.[4]

Container Labeling
  • Immediate Labeling: As soon as waste is added, immediately affix a "Hazardous Waste" label to the container.[4]

  • Clear Identification: The label must clearly identify the contents as "Waste this compound." Avoid using chemical formulas or abbreviations.[4] Include the full chemical name and the approximate quantity or concentration of the waste. If it is part of a mixture, list all components.[4]

Storage of Waste
  • Safe Storage Location: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area.[3]

  • Ignition Source Prevention: Ensure the storage area is away from all sources of heat and ignition.[3]

  • Segregation: Keep the flammable liquid waste segregated from incompatible materials, particularly oxidizing agents.[4]

Arranging for Disposal
  • Contact EHS: Once the waste container is full (not exceeding 90% capacity to allow for vapor expansion) or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup.[4]

Spill Management

In the event of a this compound spill, immediate action is required:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Remove Ignition Sources: Immediately remove all potential ignition sources.

  • Containment: Cover drains to prevent the chemical from entering waterways.[3]

  • Absorption: Absorb the spill using a non-combustible, inert material such as dry lime, sand, or soda ash.[3][6] Do not use combustible materials like paper towels to absorb the spill.[3]

  • Collection: Carefully collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.[3]

Empty Container Disposal

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste in the appropriate flammable liquid waste container.[4] After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, with the label completely defaced or removed.[4]

Operational Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_spill Emergency Procedure A 1. Waste Generation (this compound) B 2. Collect in Designated, Labeled Container A->B C 3. Store Safely in Satellite Accumulation Area B->C D 4. Container Full or No Longer in Use C->D D->C No E 5. Contact EHS or Licensed Contractor D->E Yes F 6. Professional Waste Pickup and Disposal E->F G Spill Occurs H Follow Spill Management Protocol G->H H->B Collect spill waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1,1-Dipropoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1,1-Dipropoxyethane (CAS No. 105-82-8), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Key Hazards

This compound is a flammable liquid and vapor. Like similar acetals and ethers, it may have the potential to form explosive peroxides upon prolonged storage, particularly when exposed to air and light.[1][2] Vapors can be heavier than air and may travel to an ignition source, potentially causing a flashback.[1] It is crucial to handle this chemical in a controlled environment to mitigate these risks.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol [3]
Boiling Point 147 °C[4]
Density 0.830 g/mL[4]
Flash Point Flammable liquid (H226)
CAS Number 105-82-8

Personal Protective Equipment (PPE)

A task-specific risk assessment should always be conducted to ensure the appropriate level of PPE is used. The following provides general guidance for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles for larger quantities (>1L) or when there is a significant splash hazard.Protects eyes from splashes and vapors. A face shield offers broader protection for the entire face.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the manufacturer's compatibility charts for specific breakthrough times.Protects skin from direct contact. Nitrile gloves generally provide good resistance to a range of chemicals, but suitability should always be verified.[1]
Body Protection Flame-retardant lab coat or a 100% cotton lab coat. Long pants and closed-toe shoes are mandatory.Provides a barrier against splashes and contact with flammable material.[5]
Respiratory Protection Required if exposure limits are exceeded or if symptoms of irritation occur. A full-face respirator with organic vapor cartridges is recommended in such cases.Protects against the inhalation of potentially harmful and flammable vapors.[5]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ventilation: Always handle this compound inside a certified chemical fume hood to control vapor exposure.[1]

    • Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[1] Use non-sparking tools.

    • Static Discharge: Ground and bond all metal containers and equipment during the transfer of the liquid to prevent the buildup of static electricity.[2]

  • Chemical Handling:

    • Wear all required PPE as specified in the table above.

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use to prevent the escape of vapors and potential peroxide formation.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.

    • Store in a tightly closed container.

    • Date containers upon receipt and upon opening to track their age, which is crucial for monitoring potential peroxide formation.[2]

Emergency Procedures
  • Spill Response:

    • Evacuate personnel from the immediate area and remove all ignition sources.

    • Ensure adequate ventilation.

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or commercial sorbent.[2] Do not use combustible materials.

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

Step-by-Step Disposal Plan
  • Waste Collection:

    • Collect waste this compound in a designated, tightly sealed, and properly labeled container suitable for flammable liquids.[2]

    • Never mix this waste with other waste streams, especially incompatible chemicals like strong acids or oxidizing agents.[2]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound," including the flammability hazard symbol.[2]

  • Storage of Waste:

    • Store the waste container in a designated, cool, and well-ventilated satellite accumulation area, away from heat and ignition sources.[2]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or an approved hazardous waste contractor for pickup and disposal.

    • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

G start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Goggles/Face Shield - Chem-Resistant Gloves - Lab Coat risk_assessment->ppe eng_controls Use Engineering Controls: - Fume Hood - Grounding - No Ignition Sources ppe->eng_controls handling Perform Handling/ Transfer Procedure eng_controls->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Procedure spill_check->spill_procedure Yes waste_gen Generate Waste? spill_check->waste_gen No spill_procedure->handling end_process End of Use: Close Container & Store waste_gen->end_process No disposal_protocol Follow Disposal Protocol: - Segregate Waste - Label Container - Store Safely waste_gen->disposal_protocol Yes ehs_contact Contact EHS for Waste Pickup disposal_protocol->ehs_contact end_disposal End of Disposal ehs_contact->end_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.